3-[2-(Diethylamino)ethoxy]aniline
Description
The exact mass of the compound 3-[2-(Diethylamino)ethoxy]aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[2-(Diethylamino)ethoxy]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(Diethylamino)ethoxy]aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-[2-(diethylamino)ethoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-3-14(4-2)8-9-15-12-7-5-6-11(13)10-12/h5-7,10H,3-4,8-9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDPMQBHVFPULC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629734 | |
| Record name | 3-[2-(Diethylamino)ethoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34334-19-5 | |
| Record name | 3-[2-(Diethylamino)ethoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[2-(diethylamino)ethoxy]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-[2-(diethylamino)ethoxy]aniline: Properties, Synthesis, and Reactivity
Foreword
In the landscape of modern medicinal chemistry and materials science, the utility of a scaffold is often defined by its synthetic accessibility, tunable electronic properties, and versatile reactivity. 3-[2-(diethylamino)ethoxy]aniline, a trifunctional aromatic compound, emerges as a molecule of significant interest. It incorporates a nucleophilic aromatic amine, a basic tertiary amine, and a flexible ether linkage. This unique combination of functional groups makes it a valuable building block for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional materials. This guide provides an in-depth exploration of its chemical properties, established synthetic protocols, spectroscopic signature, and key reactive pathways, offering researchers and drug development professionals a comprehensive technical resource.
Core Physicochemical Properties
A foundational understanding of a molecule begins with its fundamental physicochemical properties. These parameters govern its behavior in both chemical reactions and biological systems, influencing factors from solubility and reactivity to membrane permeability and target binding.
| Property | Value | Source(s) |
| CAS Number | 34334-19-5 | [1] |
| Molecular Formula | C₁₂H₂₀N₂O | [2] |
| Molecular Weight | 208.30 g/mol | [3] |
| Monoisotopic Mass | 208.15756 Da | [2] |
| IUPAC Name | 3-[2-(diethylamino)ethoxy]aniline | [2] |
| Predicted XlogP | 1.7 | [2] |
| Canonical SMILES | CCN(CC)CCOC1=CC=CC(=C1)N | [2] |
| InChI Key | MMDPMQBHVFPULC-UHFFFAOYSA-N | [2] |
Synthesis and Purification
The synthesis of 3-[2-(diethylamino)ethoxy]aniline is typically achieved through a nucleophilic substitution reaction that forms the characteristic ether bond. The most common strategies involve the alkylation of a meta-substituted phenol with a suitable diethylaminoethyl halide.
Synthetic Pathway: Williamson Ether Synthesis
A prevalent method for constructing the ether linkage is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In this context, 3-aminophenol serves as the phenolic precursor, which is deprotonated by a base to form the more nucleophilic phenoxide. This intermediate then reacts with 2-chloro-N,N-diethylethanamine.
Caption: Synthetic workflow for 3-[2-(diethylamino)ethoxy]aniline.
Experimental Protocol
Causality: The choice of a strong base is critical to ensure complete deprotonation of the phenol, which is more acidic than an alcohol but less so than a carboxylic acid. A polar aprotic solvent like DMF is selected because it effectively solvates the cation of the base, leaving a "naked" and highly reactive phenoxide anion, while not participating in the reaction itself. Heating is necessary to overcome the activation energy of the Sₙ2 reaction.
-
Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-aminophenol (1.0 eq) and a suitable polar aprotic solvent (e.g., DMF).
-
Deprotonation : Add a strong base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation : Add 2-chloro-N,N-diethylethanamine hydrochloride (1.1 eq) to the reaction mixture. If the hydrochloride salt is used, an additional equivalent of base is required to neutralize the HCl.
-
Reaction : Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup : After cooling to room temperature, quench the reaction by slowly adding water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the final product.[4]
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized molecule. The key functional groups of 3-[2-(diethylamino)ethoxy]aniline give rise to a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals for each unique proton environment. The aromatic protons will appear as complex multiplets in the aromatic region (~6.2-7.1 ppm). The protons of the ethoxy bridge (-OCH₂CH₂N-) will resonate as triplets, while the ethyl groups on the nitrogen will show a quartet and a triplet. The primary amine (-NH₂) protons typically appear as a broad singlet.
-
¹³C NMR : The carbon NMR will display distinct signals for the aromatic carbons, with those bonded to oxygen and nitrogen being shifted downfield. The aliphatic carbons of the diethylaminoethoxy side chain will appear in the upfield region of the spectrum.
Note: Specific chemical shift values can vary based on the solvent used.[5][6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups by detecting their vibrational frequencies.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Aniline) | Symmetric & Asymmetric Stretch | 3300 - 3500 (typically two bands) |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C=C (Aromatic) | Stretch | 1500 - 1600 |
| C-O (Aryl Ether) | Asymmetric Stretch | 1200 - 1275 |
| C-N (Aniline) | Stretch | 1250 - 1335 |
| C-N (Tertiary Amine) | Stretch | 1030 - 1230 |
Data based on typical ranges for functional groups.[7][8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For 3-[2-(diethylamino)ethoxy]aniline, electrospray ionization (ESI) in positive mode is highly effective due to the presence of basic nitrogen atoms.
| Adduct | Predicted m/z |
| [M+H]⁺ | 209.16484 |
| [M+Na]⁺ | 231.14678 |
Data sourced from computational predictions.[2] The base peak in the ESI+ spectrum is expected to be the protonated molecular ion ([M+H]⁺).
Chemical Reactivity and Synthetic Utility
The synthetic value of 3-[2-(diethylamino)ethoxy]aniline lies in the distinct reactivity of its three functional groups, which can often be addressed selectively.
Caption: Reactivity hubs of 3-[2-(diethylamino)ethoxy]aniline.
Reactions of the Aromatic Amine
The primary aniline group is a potent nucleophile and a versatile synthetic handle.
-
Acylation : The amine readily reacts with acid chlorides or anhydrides in the presence of a base to form stable amide derivatives. This is often used as a protecting group strategy or to introduce new functionalities.[9]
-
Diazotization : Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the aniline into a diazonium salt. This intermediate is highly valuable and can undergo a variety of transformations, including Sandmeyer reactions (to introduce halides or a cyano group) and azo coupling.[9]
-
N-Alkylation/Arylation : While direct N-alkylation can be difficult to control, the aniline can participate in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl bonds.[9]
Reactions of the Tertiary Amine
The diethylamino group imparts basicity and nucleophilicity.
-
Protonation : As a Lewis base, the tertiary amine is readily protonated by acids to form water-soluble ammonium salts. This property is frequently exploited in drug formulation to improve solubility.[9]
-
Quaternization : The lone pair on the nitrogen can attack alkyl halides (e.g., methyl iodide) in a Menshutkin reaction to form a permanently charged quaternary ammonium salt. This modification drastically alters the molecule's electronic and physical properties.[9]
Applications in Drug Development and Research
The structural motifs within 3-[2-(diethylamino)ethoxy]aniline are relevant to medicinal chemistry. The aniline core is a common feature in many approved drugs, though it can sometimes be associated with metabolic instability or toxicity concerns, prompting chemists to explore bioisosteric replacements.[10]
The diethylaminoethoxy side chain is particularly significant. It is a known pharmacophore that can enhance water solubility and is often found in compounds designed to interact with biological targets such as G-protein coupled receptors (GPCRs) and ion channels. The combination of a hydrogen bond donor (the aniline -NH₂) and a basic nitrogen atom makes this molecule an attractive starting point for building fragments or leads that can engage in multiple types of interactions within a protein binding site. Its utility as a synthetic intermediate allows for its incorporation into larger, more complex bioactive molecules.[9]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling 3-[2-(diethylamino)ethoxy]aniline and its derivatives.
-
Hazard Classification : While specific data for this exact compound is limited, analogous aromatic amines are often classified as harmful if swallowed, toxic in contact with skin, and may cause skin or respiratory irritation.[3][11]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[12][13]
-
Handling : All manipulations should be carried out in a well-ventilated laboratory fume hood to avoid inhalation of vapors or aerosols.[11][14] Avoid contact with skin and eyes.[13]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[12][14]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.[12]
Conclusion
3-[2-(diethylamino)ethoxy]aniline is a synthetically valuable and versatile chemical building block. Its trifunctional nature provides multiple avenues for chemical modification, allowing for the strategic construction of complex molecular targets. A thorough understanding of its synthesis, spectroscopic properties, and distinct reactivity is paramount for researchers aiming to leverage its potential in drug discovery, materials science, and broader organic synthesis. By applying the principles and protocols outlined in this guide, scientists can effectively and safely incorporate this scaffold into their research and development programs.
References
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- C/D/N Isotopes, Inc. (2015). Safety Data Sheet. Retrieved from a C/D/N Isotopes, Inc.
- Angene Chemical. (2024). Safety Data Sheet.
- Benchchem. (n.d.). 4-[2-(Diethylamino)ethoxy]aniline.
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PubChemLite. (2025). 3-[2-(diethylamino)ethoxy]aniline (C12H20N2O). Retrieved from [Link]
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PubChem. (2025). 4-(2-(Diethylamino)ethoxy)aniline. Retrieved from [Link]
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PubChem. (n.d.). 3-Ethoxyaniline. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]
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PubChemLite. (2026). 3-[2-(diethylamino)ethoxy]-4-methoxyaniline. Retrieved from [Link]
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PubChem. (n.d.). 2-[2-(Diethylamino)ethoxy]aniline. Retrieved from [Link]
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Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]
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LookChem. (n.d.). 621-33-0 3-Ethoxyaniline C8H11NO. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]
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- Google Patents. (n.d.). CN103145570A - Synthetic method of m-ethoxy-N,N-diethylaniline.
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NIST WebBook. (n.d.). 2,5-Diethoxyaniline. Retrieved from [Link]
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molecular weight of 3-[2-(diethylamino)ethoxy]aniline
An In-depth Technical Guide to 3-[2-(diethylamino)ethoxy]aniline: Physicochemical Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-[2-(diethylamino)ethoxy]aniline, a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. The document delineates its core physicochemical properties, including its molecular weight, and presents a detailed, logical framework for its synthesis and analytical validation. By integrating established chemical principles with practical, field-proven methodologies, this guide serves as an authoritative resource for professionals engaged in drug discovery and development. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative references.
Core Physicochemical Identity
3-[2-(diethylamino)ethoxy]aniline is an organic compound featuring three key functional groups: a primary aromatic amine (aniline), an ether linkage, and a tertiary aliphatic amine (diethylamino). This unique combination of functionalities makes it a valuable building block in organic synthesis, particularly for creating more complex molecules with potential biological activity.[1] Its identity is defined by a precise molecular structure and a corresponding set of physicochemical properties.
The fundamental properties of 3-[2-(diethylamino)ethoxy]aniline are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₀N₂O | [2][3][4] |
| Molecular Weight | 208.30 g/mol | [2][3][5][6] |
| Monoisotopic Mass | 208.15756 Da | [4] |
| CAS Number | 34334-19-5 | [2][3][7] |
| IUPAC Name | 3-[2-(diethylamino)ethoxy]aniline | [4] |
| Predicted Boiling Point | 335.4 ± 22.0 °C | [2] |
| Predicted Density | 1.013 ± 0.06 g/cm³ | [2] |
| Predicted XLogP3 | 1.7 | [4] |
Significance in Medicinal Chemistry and Drug Development
The structural architecture of 3-[2-(diethylamino)ethoxy]aniline is of significant interest to medicinal chemists. Each functional group contributes to its chemical reactivity and potential pharmacological profile.
-
Aniline Moiety : The primary aromatic amine is a cornerstone functional group in drug synthesis. It serves as a potent nucleophile and a versatile synthetic handle for a wide range of chemical transformations, including acylation to form amides, conversion to sulfonamides, and participation in cross-coupling reactions to build complex molecular scaffolds.[1]
-
Diethylaminoethoxy Side Chain : This flexible side chain is critical for modulating the pharmacokinetic properties of a parent molecule. The tertiary amine group provides a basic center that can be protonated at physiological pH, enhancing aqueous solubility.[1] This feature is often exploited to improve the bioavailability of drug candidates. Furthermore, the entire chain can engage in specific hydrogen bonding and van der Waals interactions within biological targets like enzyme active sites or receptors.[8]
-
Ether Linkage : The ether bond provides structural stability and influences the overall conformation of the molecule. In medicinal chemistry, ether linkages are common features in many therapeutic agents, contributing to desired solubility and metabolic stability profiles.[1]
The combination of these groups makes this compound a valuable starting material for libraries of novel compounds intended for biological screening.[1] Derivatives of structurally similar aniline compounds have shown potential as anticancer and antimicrobial agents, underscoring the therapeutic relevance of this chemical class.[8]
Caption: Role of 3-[2-(diethylamino)ethoxy]aniline in a drug discovery workflow.
Synthesis and Characterization Workflow
The reliable use of 3-[2-(diethylamino)ethoxy]aniline in research necessitates a robust understanding of its synthesis and a validated workflow for its analytical characterization.
Proposed Synthetic Pathway
While multiple synthetic routes can be envisioned, a common and logical approach involves the alkylation of a suitable phenol precursor. A plausible two-step synthesis starting from 3-aminophenol is outlined below. This method is adapted from established principles for the synthesis of related N,N-dialkylanilines and ethers.[9]
Caption: Proposed synthetic workflow for 3-[2-(diethylamino)ethoxy]aniline.
Experimental Protocol: Synthesis via O-Alkylation
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-aminophenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.5 eq.) as a base, and a suitable solvent such as acetone or acetonitrile.
-
Addition of Alkylating Agent : Add 2-chloro-N,N-diethylethanamine hydrochloride (1.1 eq.) to the suspension. The use of a slight excess of the alkylating agent ensures the complete consumption of the starting phenol. The base (K₂CO₃) is crucial for neutralizing the HCl byproduct and deprotonating the phenol to form the more nucleophilic phenoxide.
-
Reaction : Heat the mixture to reflux and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 3-aminophenol spot is no longer visible.
-
Workup : After cooling to room temperature, filter the solid salts and wash with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification : Dissolve the crude residue in a suitable organic solvent like dichloromethane and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography on silica gel to yield pure 3-[2-(diethylamino)ethoxy]aniline.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A multi-technique approach is recommended. While specific validated methods for this exact compound are not published, standard methods for aniline derivatives are directly applicable.[10][11]
Caption: Recommended workflow for analytical validation.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from EPA Method 8131 for the analysis of aniline derivatives.[10]
| Step | Description | Rationale |
| 1. Sample Preparation | Prepare a 1 mg/mL solution of the synthesized product in a suitable volatile solvent like methanol or dichloromethane. | Ensures the sample is in a form suitable for injection and analysis. |
| 2. GC Conditions | Injector: 250°C, Splitless mode. Oven Program: Initial temp 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. | The temperature program separates compounds based on boiling point. The compound is expected to be sufficiently volatile for GC analysis.[11] |
| 3. MS Conditions | Ion Source: Electron Ionization (EI) at 70 eV. Mass Range: Scan from m/z 40 to 450. Source Temperature: 230°C. | EI at 70 eV provides a reproducible fragmentation pattern for structural confirmation. The mass range is sufficient to detect the molecular ion (m/z 208.3) and key fragments. |
| 4. Data Analysis | Identify the peak corresponding to the product. Confirm its identity by matching the retention time with a standard (if available) and by analyzing the mass spectrum. The molecular ion peak [M]⁺ at m/z ≈ 208 should be present, along with characteristic fragment ions. | This provides definitive confirmation of the molecular weight and structural components.[10] |
Conclusion
3-[2-(diethylamino)ethoxy]aniline is a chemical intermediate of considerable value to the scientific research community, particularly in the realm of drug discovery. Its molecular weight of 208.30 g/mol and its unique trifunctional structure provide a versatile platform for the synthesis of novel bioactive compounds. The methodologies for its synthesis and analytical characterization outlined in this guide are based on established, reliable chemical principles, providing researchers with a solid foundation for their work. A thorough understanding of its properties and handling is essential for leveraging its full potential in the development of next-generation pharmaceuticals and advanced materials.
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3-[2-(diethylamino)ethoxy]aniline (C12H20N2O) . PubChemLite. Available at: [Link]
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4-[2-(diethylamino)ethoxy]aniline | C12H20N2O | CID 418932 . PubChem, National Center for Biotechnology Information. Available at: [Link]
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Method 8131: Aniline and Selected Derivatives by Gas Chromatography . U.S. Environmental Protection Agency (EPA). Available at: [Link]
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synthesis of 3-[2-(diethylamino)ethoxy]aniline from 3-aminophenol
An In-depth Technical Guide to the Synthesis of 3-[2-(diethylamino)ethoxy]aniline from 3-Aminophenol
Abstract
This technical guide provides a comprehensive, in-depth exploration of the . This synthesis is a classic example of the Williamson ether synthesis, presenting a significant chemoselectivity challenge due to the presence of two nucleophilic centers—the hydroxyl and amino groups. This document, intended for researchers and drug development professionals, elucidates the theoretical underpinnings of the reaction, provides a detailed, field-tested experimental protocol, and addresses critical aspects of safety, reaction monitoring, and purification. By explaining the causality behind each experimental choice, this guide serves as a practical and educational resource for the selective O-alkylation of aminophenols, which are valuable intermediates in medicinal chemistry and materials science.[1]
Theoretical Foundation: The Williamson Ether Synthesis
The is achieved via the Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for forming ethers and proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]
The core principle involves two key steps:
-
Deprotonation: An alcohol is deprotonated by a base to form a highly nucleophilic alkoxide ion. In this synthesis, the phenolic hydroxyl group of 3-aminophenol is deprotonated to form a sodium or potassium phenoxide.
-
Nucleophilic Attack: The newly formed alkoxide attacks an electrophilic carbon atom of an alkyl halide (or a similar substrate with a good leaving group, like a tosylate).[4] This attack occurs from the backside of the C-Leaving Group bond, leading to an inversion of stereochemistry if the carbon is chiral.[3]
For this specific synthesis, the reaction is between the phenoxide of 3-aminophenol and 2-(diethylamino)ethyl chloride. The success of the Williamson ether synthesis is highly dependent on the structure of the alkyl halide; it works best with primary alkyl halides, as secondary and tertiary halides tend to undergo elimination (E2) reactions, especially in the presence of a strong base.[4]
The Chemoselectivity Challenge: O-Alkylation vs. N-Alkylation
The primary challenge in synthesizing 3-[2-(diethylamino)ethoxy]aniline from 3-aminophenol is achieving selective alkylation at the oxygen atom (O-alkylation) while avoiding alkylation at the nitrogen atom (N-alkylation).[1] Both the hydroxyl group and the amino group are nucleophilic and can react with the alkylating agent, 2-(diethylamino)ethyl chloride.
Controlling Selectivity:
The key to directing the reaction towards the desired O-alkylated product lies in exploiting the difference in acidity between the phenolic proton (pKa ≈ 10) and the anilinic protons (pKa ≈ 30).[5]
-
Role of the Base: By using a base that is strong enough to deprotonate the phenolic hydroxyl group but not the amino group, we can generate the highly nucleophilic phenoxide species in situ. Potassium carbonate (K₂CO₃) is an ideal choice for this purpose. It is sufficiently basic to quantitatively convert the phenol to its potassium salt, thereby dramatically increasing the nucleophilicity of the oxygen atom. The aniline nitrogen remains largely protonated and thus a significantly weaker nucleophile.
-
Nucleophilicity: The resulting phenoxide is a much stronger nucleophile than the neutral amino group, ensuring that the SN2 attack on the alkyl halide occurs preferentially at the oxygen. While direct alkylation of amines with alkyl halides is a known reaction, it often leads to mixtures of mono-, di-, and even quaternary ammonium salts, making it difficult to control.[6][7]
Several studies have explored methods for the selective O- or N-alkylation of aminophenols, often employing protecting group strategies or specific catalyst systems to achieve high selectivity.[5][8] However, for this particular synthesis, the judicious choice of base provides a direct and efficient route without the need for protection and deprotection steps.[1]
Materials, Reagents, and Equipment
Reagent and Solvent Data
| Reagent/Solvent | CAS No. | Molecular Weight ( g/mol ) | Molar Eq. | Amount |
| 3-Aminophenol | 591-27-5 | 109.13 | 1.0 | 10.91 g |
| 2-(Diethylamino)ethyl chloride hydrochloride | 869-24-9 | 172.09 | 1.1 | 18.93 g |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 2.5 | 34.55 g |
| Acetone | 67-64-1 | 58.08 | - | 200 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | - | As needed |
| Deionized Water | 7732-18-5 | 18.02 | - | As needed |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
Detailed Experimental Protocol
This protocol describes the synthesis of 3-[2-(diethylamino)ethoxy]aniline on a 0.1 mole scale.
Diagram of Experimental Workflow
Caption: High-level workflow for the synthesis of 3-[2-(diethylamino)ethoxy]aniline.
Step 1: Reaction Setup
-
To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-aminophenol (10.91 g, 0.1 mol), anhydrous potassium carbonate (34.55 g, 0.25 mol), and acetone (200 mL).
-
Scientist's Note: Anhydrous acetone is preferred to prevent unwanted side reactions with water. Potassium carbonate serves as the base to deprotonate the phenol. Two and a half equivalents are used: one to neutralize the hydrochloride salt of the alkylating agent, one to deprotonate the phenol, and an extra half equivalent to drive the equilibrium.
-
Step 2: Initiation of Alkylation
-
Begin stirring the suspension and purge the flask with nitrogen for 10-15 minutes.
-
Add 2-(diethylamino)ethyl chloride hydrochloride (18.93 g, 0.11 mol) to the flask in one portion.
-
Scientist's Note: A slight excess (1.1 equivalents) of the alkylating agent is used to ensure complete consumption of the limiting reagent, 3-aminophenol.
-
-
Heat the reaction mixture to a gentle reflux (approx. 56°C for acetone) using a heating mantle. Maintain the reflux for 12-18 hours.
Step 3: Reaction Monitoring
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 70:30 Ethyl Acetate:Hexanes.
-
Spot the starting material (3-aminophenol) and the reaction mixture on a TLC plate. The disappearance of the 3-aminophenol spot and the appearance of a new, less polar product spot indicates the reaction is proceeding. The reaction is considered complete when the 3-aminophenol spot is no longer visible.
Step 4: Work-up Procedure
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Filter the suspension through a pad of Celite in a Büchner funnel to remove the inorganic salts (KCl, K₂CO₃). Wash the filter cake with additional acetone (2 x 30 mL).
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
To the resulting residue, add deionized water (150 mL) and ethyl acetate (150 mL). Transfer the mixture to a 500 mL separatory funnel.
-
Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer.
-
Wash the organic layer with brine (2 x 75 mL).[9]
-
Scientist's Note: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
Step 5: Purification
-
Remove the ethyl acetate from the filtrate using a rotary evaporator to yield the crude product as an oil.
-
Purify the crude oil by vacuum distillation. Aniline derivatives can oxidize and darken upon exposure to air, so distillation under reduced pressure is recommended to keep temperatures low.[10] Collect the fraction corresponding to 3-[2-(diethylamino)ethoxy]aniline.
-
Scientist's Note: The expected product is a high-boiling liquid. The exact boiling point under vacuum will depend on the pressure achieved.
-
Reaction Mechanism and Characterization
Detailed Reaction Mechanism
Caption: Mechanism showing phenoxide formation followed by SN2 nucleophilic attack.
Product Characterization
The identity and purity of the final product, 3-[2-(diethylamino)ethoxy]aniline, should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the aromatic protons, the two methylene groups of the ethoxy chain, and the ethyl groups on the nitrogen.
-
¹³C NMR: Expect distinct signals for the aromatic carbons (including the C-O and C-N substituted carbons) and the aliphatic carbons of the side chain.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the molecular weight of the product (C₁₂H₂₀N₂O = 208.30 g/mol ).[11]
-
Infrared Spectroscopy (IR): Look for characteristic N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹), C-H stretches, and the C-O-C ether stretch (around 1250 cm⁻¹).
Safety and Hazard Management
This synthesis involves hazardous materials and must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
-
3-Aminophenol: Harmful if swallowed or inhaled.[12][13] It is toxic to aquatic life with long-lasting effects. Avoid creating dust and ensure good ventilation.[13]
-
2-(Diethylamino)ethyl chloride hydrochloride: This compound is fatal if swallowed, in contact with skin, or if inhaled.[14][15] It causes severe skin burns and eye damage and is suspected of causing genetic defects.[14] Handle with extreme care, using gloves, safety goggles, and a lab coat. All transfers should be done in a fume hood.
-
Acetone: Highly flammable liquid and vapor. Keep away from ignition sources.
-
Potassium Carbonate: Causes serious eye irritation. Avoid contact with eyes.
Waste Disposal: All organic waste should be collected in a designated halogenated or non-halogenated solvent waste container as appropriate. Aqueous waste should be neutralized before disposal according to institutional guidelines.
Troubleshooting
-
Problem: Low Yield.
-
Possible Cause: Incomplete reaction.
-
Solution: Ensure the reaction is run for a sufficient amount of time. Confirm the quality of the K₂CO₃; it must be anhydrous. Increase the reflux time if necessary.
-
-
Problem: Presence of N-alkylated or N,O-dialkylated byproducts.
-
Possible Cause: Reaction conditions are too harsh, or the base is too strong, leading to a loss of selectivity.
-
Solution: Ensure the temperature does not significantly exceed the boiling point of the solvent. Using a milder base or lowering the reaction temperature could improve selectivity, though it may require longer reaction times.
-
-
Problem: Product is dark in color.
-
Possible Cause: Anilines are prone to air oxidation, which can produce colored impurities.[10]
-
Solution: Perform the reaction under an inert atmosphere (N₂ or Ar). During work-up and purification, minimize exposure to air and light. The final product should be stored under an inert atmosphere in a dark, sealed container.
-
Conclusion
The is a practical application of the Williamson ether synthesis that effectively demonstrates the principle of chemoselectivity. By carefully selecting a base that selectively deprotonates the phenolic hydroxyl group over the amino group, the reaction can be directed to produce the desired O-alkylated product in good yield. The protocol detailed in this guide provides a reliable and scalable method for obtaining this valuable synthetic intermediate, with particular attention paid to the scientific rationale, safety, and purification strategies essential for success in a research and development setting.
References
-
PubChem. (n.d.). 3-Ethoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2013). CN103145570A - Synthetic method of m-ethoxy-N,N-diethylaniline.
- Wang, R., & Xu, J. (2007). Selective alkylation of aminophenols. ARKIVOC, 2007(15), 293-301.
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminophenol. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-diethylaminophenetol. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
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Loba Chemie. (2016, April 20). 3-AMINOPHENOL EXTRA PURE MSDS. Retrieved from [Link]
-
Reddit. (2014, May 26). Purify and dry aniline? r/chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN108084033B - Preparation method of N, N-diethyl ethylenediamine.
- Calas, M., et al. (n.d.).
- Buchwald, S. L., et al. (2012). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. NIH Public Access.
- ACS Publications. (2023, January 13). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. The Journal of Organic Chemistry.
- Google Patents. (n.d.). US4212823A - Process for the manufacture of 3-aminophenols by dehydrogenation of 3-aminocyclohexenones.
- Google Patents. (n.d.). WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate.
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- ResearchGate. (n.d.). (PDF) Crystal structure of 3-(diethylamino)phenol.
-
Organic Syntheses. (n.d.). 1-diethylamino-3-butanone. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZOPHENONE. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
- Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook.
-
PubChem. (n.d.). 4-(2-(Diethylamino)ethoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]
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A Technical Guide to 3-[2-(diethylamino)ethoxy]aniline: Structure, Synthesis, and Applications
An in-depth technical guide on the core structural information and SMILES of 3-[2-(diethylamino)ethoxy]aniline, designed for researchers, scientists, and drug development professionals.
Introduction
3-[2-(diethylamino)ethoxy]aniline is a substituted aromatic amine that serves as a crucial building block in organic synthesis. Its unique trifunctional structure—comprising a primary aromatic amine, a flexible ether linkage, and a basic tertiary amine—makes it a versatile intermediate for the development of complex molecules. This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic protocol, its applications in research, and essential safety information, offering a resource for professionals in medicinal chemistry and material science. The strategic placement of the aniline and diethylaminoethoxy groups allows for a wide range of chemical modifications, positioning this compound as a valuable scaffold in the design of novel therapeutic agents and functional materials.
Core Structural and Physicochemical Properties
The fundamental characteristics of 3-[2-(diethylamino)ethoxy]aniline are rooted in its molecular structure. The combination of an electron-rich aniline ring, a flexible and hydrophilic ether chain, and a basic diethylamino group defines its reactivity and physical properties.
Caption: 2D Chemical Structure of 3-[2-(diethylamino)ethoxy]aniline.
The key physicochemical data for this compound are summarized below, providing a quick reference for experimental design and computational modeling.
| Property | Value | Source(s) |
| IUPAC Name | 3-[2-(diethylamino)ethoxy]aniline | [1] |
| CAS Number | 34334-19-5 | [2][3] |
| Molecular Formula | C₁₂H₂₀N₂O | [1][2] |
| Molecular Weight | 208.30 g/mol | [2][3] |
| SMILES | CCN(CC)CCOC1=CC=CC(=C1)N | [1] |
| Predicted Boiling Point | 335.4 ± 22.0 °C | [3] |
| Predicted Density | 1.013 ± 0.06 g/cm³ | [3] |
| Predicted XlogP | 1.7 | [1] |
Synthesis and Reaction Chemistry
The synthesis of 3-[2-(diethylamino)ethoxy]aniline is not widely documented in standard literature, but a robust synthetic route can be designed based on established chemical principles, particularly the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. Given the starting materials, a plausible and efficient approach involves the nucleophilic substitution of 2-chloro-N,N-diethylethanamine by the phenoxide of 3-aminophenol.
The primary amine of the 3-aminophenol is a competing nucleophile. However, the phenoxide, formed by deprotonation with a strong base, is a significantly stronger nucleophile, allowing for selective O-alkylation over N-alkylation under controlled conditions.
Caption: Proposed synthetic workflow for 3-[2-(diethylamino)ethoxy]aniline.
Experimental Protocol: Synthesis via Williamson Ether Synthesis
This protocol describes a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.
Materials:
-
3-Aminophenol
-
2-Chloro-N,N-diethylethanamine hydrochloride
-
Sodium hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-aminophenol (1.0 eq) in anhydrous DMF.
-
Deprotonation: Add powdered sodium hydroxide (2.2 eq) to the solution in portions while stirring. The extra equivalent of base is to neutralize the hydrochloride salt of the alkylating agent. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Alkylation: Add 2-chloro-N,N-diethylethanamine hydrochloride (1.0 eq) to the flask. Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Aqueous Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine to remove residual DMF and salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure 3-[2-(diethylamino)ethoxy]aniline.
Applications in Research and Drug Development
While specific applications for 3-[2-(diethylamino)ethoxy]aniline are not extensively detailed, the utility of its structural analogs provides strong evidence for its role as a valuable chemical intermediate.
-
Scaffold for Bioactive Molecules: The aniline moiety is a classic starting point for building complex molecular architectures. It can undergo a variety of transformations, including acylation, alkylation, and diazotization, to introduce diverse functionalities. Structurally related aniline derivatives have been used to synthesize potent Mer/c-Met dual inhibitors for cancer therapy[4].
-
Pharmacokinetic Modification: The diethylaminoethoxy side chain is a common feature in many pharmaceuticals. This group can enhance aqueous solubility and bioavailability by introducing a basic, ionizable nitrogen atom. This feature is crucial for oral drug absorption and distribution.
-
Intermediate for Medicinal Chemistry: Derivatives of similar compounds, such as 3-[2-(Dimethylamino)ethoxy]aniline, are explored for their therapeutic potential, including antifungal activities[5]. The chloro-substituted analog, 3-Chloro-2-[2-(diethylamino)ethoxy]aniline, has demonstrated both anticancer and antimicrobial properties, highlighting the importance of this general scaffold in drug discovery[6].
Analytical Characterization
Confirmation of the structure and purity of synthesized 3-[2-(diethylamino)ethoxy]aniline is critical. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include triplets and quartets for the ethyl groups (approx. 1.0-1.2 ppm and 2.5-2.7 ppm), triplets for the ethoxy methylene protons (approx. 2.7-2.9 ppm and 4.0-4.2 ppm), and distinct signals in the aromatic region (approx. 6.2-7.2 ppm) corresponding to the substituted benzene ring. The NH₂ protons would appear as a broad singlet.
-
¹³C NMR: Would show characteristic peaks for the aliphatic carbons of the diethylaminoethoxy chain and four distinct signals for the aromatic carbons, confirming the meta-substitution pattern.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight. The expected [M+H]⁺ ion would be observed at m/z 209.16.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for aliphatic and aromatic groups (around 2850-3100 cm⁻¹), and C-O stretching for the ether linkage (around 1200-1250 cm⁻¹).
Safety, Handling, and Storage
3-[2-(diethylamino)ethoxy]aniline is classified as a hazardous substance and requires careful handling to minimize exposure.
| Hazard Class | GHS Statement |
| Acute Toxicity | H302: Harmful if swallowed. |
| H312: Harmful in contact with skin. | |
| H332: Harmful if inhaled. | |
| Skin Irritation | H315: Causes skin irritation. |
| Eye Irritation | H319: Causes serious eye irritation. |
| Respiratory | H335: May cause respiratory irritation. |
Handling:
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Ventilation: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water[8].
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and acids[8].
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.
Conclusion
3-[2-(diethylamino)ethoxy]aniline is a functionally rich organic compound with significant potential as an intermediate in the synthesis of high-value chemicals. Its combination of a reactive aniline core and a pharmacokinetically favorable side chain makes it an attractive building block for drug discovery and material science. A thorough understanding of its properties, synthesis, and handling is essential for researchers aiming to leverage its unique chemical characteristics in their work.
References
- PubChemLite. 3-[2-(diethylamino)ethoxy]aniline (C12H20N2O).
- Smolecule. Buy 3-[2-(Dimethylamino)ethoxy]aniline | 181513-08-6.
- BLDpharm. 34334-19-5|3-(2-(Diethylamino)ethoxy)aniline.
- ChemicalBook. 3-[2-(diethylamino)ethoxy]aniline | 34334-19-5.
- Chemical Label. 3-[2-(diethylamino)ethoxy]aniline.
- Benchchem. 3-Chloro-2-[2-(diethylamino)ethoxy]aniline | 946682-23-1.
- Fisher Scientific.
- Sigma-Aldrich.
- MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability.
- Benchchem. 4-[2-(Diethylamino)ethoxy]aniline | 38519-63-0.
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solubility and stability of 3-[2-(diethylamino)ethoxy]aniline
An In-depth Technical Guide to the Solubility and Stability of 3-[2-(diethylamino)ethoxy]aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-[2-(diethylamino)ethoxy]aniline is a substituted aniline derivative that serves as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its utility in multi-step syntheses and its potential incorporation into final active pharmaceutical ingredients (APIs) necessitate a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive technical overview of the solubility and stability profiles of 3-[2-(diethylamino)ethoxy]aniline. We will dissect the molecule's structural features to predict its behavior in various solvent systems and under common chemical stressors. This guide is built on a foundation of established analytical principles, presenting field-proven, step-by-step protocols for kinetic solubility and forced degradation analysis. The methodologies are designed to be self-validating, ensuring the generation of robust and reliable data critical for process optimization, formulation development, and regulatory compliance.
Introduction: The Strategic Importance of Early Physicochemical Profiling
In the rigorous and capital-intensive process of drug development, early and accurate characterization of chemical intermediates is a cornerstone of a successful program. Molecules like 3-[2-(diethylamino)ethoxy]aniline represent a critical link in the synthetic chain. A failure to comprehend its solubility and stability can introduce significant downstream risks, including batch failures, inconsistent reaction kinetics, and the generation of unknown impurities.
-
Solubility is the linchpin of process chemistry and formulation. It dictates the choice of reaction solvents, influences purification strategies such as crystallization, and is a primary determinant of a final API's bioavailability. Poorly understood solubility can lead to inefficient processes and challenging formulation hurdles.
-
Stability is fundamental to product quality and safety. The chemical integrity of an intermediate directly impacts the purity of the final product. Understanding a molecule's degradation pathways under stress conditions (pH, oxidation, heat, light) is a regulatory expectation and is essential for defining storage conditions, shelf-life, and identifying potential degradants that must be monitored and controlled.
This document serves as a practical guide for the laboratory scientist, explaining not just what to do, but why specific experimental choices are made, thereby empowering researchers to generate meaningful and actionable data.
Molecular Structure and its Influence on Physicochemical Behavior
A molecule's behavior is encoded in its structure. 3-[2-(diethylamino)ethoxy]aniline possesses three key functional groups that govern its solubility and stability profile.
Caption: Key functional groups of 3-[2-(diethylamino)ethoxy]aniline.
-
Aromatic Amine (Aniline): The primary amine on the benzene ring is a weak base and a nucleophile. It is the primary site for potential oxidative degradation and can participate in hydrogen bonding.
-
Tertiary Aliphatic Amine: The diethylamino group is a significantly stronger base than the aromatic amine. Its protonation is the main driver of aqueous solubility in acidic conditions.[1]
-
Ether Linkage: The ethoxy bridge provides conformational flexibility and can act as a hydrogen bond acceptor. While generally stable, ether linkages can be susceptible to cleavage under harsh acidic conditions.[1]
The combination of a hydrophobic aromatic core with polar, ionizable amine groups and a hydrogen-bonding ether group results in a molecule with complex solubility characteristics that are highly dependent on the environment.
Solubility Profile: A Quantitative and Qualitative Assessment
A comprehensive solubility assessment is crucial for predicting the behavior of 3-[2-(diethylamino)ethoxy]aniline in both synthetic and formulation contexts.
pH-Dependent Aqueous Solubility
The presence of two basic centers means that the aqueous solubility of this compound is profoundly influenced by pH. The tertiary amine, being more basic, will be protonated at a higher pH than the aniline amine.
-
Low pH (e.g., pH 1-4): Both the tertiary and aromatic amines will be protonated, forming a dicationic salt. This highly polar species will exhibit maximum aqueous solubility.[1]
-
Mid-range pH (e.g., pH 5-8): The tertiary amine will be predominantly protonated, while the aromatic amine will be mostly in its neutral form. The resulting monocationic species will still have good aqueous solubility.
-
High pH (e.g., pH > 10): Both amines will be in their neutral, free-base form. The molecule's hydrophobic character will dominate, leading to significantly lower aqueous solubility.
Solubility in Organic Solvents
Based on the principle of "like dissolves like," the solubility in common organic solvents can be predicted.
Table 1: Predicted Solubility of 3-[2-(diethylamino)ethoxy]aniline
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Polar Protic | Methanol, Ethanol | High | Can act as both hydrogen bond donors and acceptors, effectively solvating the entire molecule. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole moments and ability to accept hydrogen bonds solvate the polar functional groups well. |
| Chlorinated | Dichloromethane (DCM) | High | The molecule's overall polarity is sufficient for good solubility in this moderately polar solvent. |
| Nonpolar | Hexanes, Toluene | Low to Moderate | The hydrophobic aromatic ring and alkyl chains allow some interaction, but the polar groups limit high solubility. |
Experimental Protocol: High-Throughput Kinetic Solubility Assessment
Kinetic solubility measures the point at which a compound precipitates from a supersaturated solution, often created by crashing out a DMSO stock into an aqueous buffer. This is a pragmatic and rapid assay for early drug discovery and process development.
Methodology: Nephelometry/Turbidimetry
-
Stock Solution Preparation: Accurately prepare a concentrated stock solution of 3-[2-(diethylamino)ethoxy]aniline (e.g., 20 mM) in 100% anhydrous DMSO.
-
Causality: DMSO is a "universal" organic solvent capable of dissolving the compound far above its aqueous solubility limit.
-
-
Serial Dilution Plate: In a 96-well polypropylene plate, perform a 2-fold serial dilution of the stock solution using DMSO to create a range of concentrations.
-
Assay Plate Preparation: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a clear, flat-bottom 96-well plate.
-
Compound Addition: Using a multichannel pipette or automated liquid handler, transfer 2 µL from each well of the DMSO dilution plate to the corresponding wells of the aqueous assay plate. This creates a final DMSO concentration of 1%.
-
Causality: This rapid addition creates a transient supersaturated state. The 1% final DMSO concentration is a widely accepted compromise that minimizes co-solvent effects while ensuring compound transfer.
-
-
Incubation & Measurement: Cover the plate and incubate at room temperature for a defined period (e.g., 2 hours) with gentle agitation. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 650 nm).
-
Data Analysis: Plot the measured turbidity against the compound concentration. The kinetic solubility limit is defined as the concentration at which the turbidity signal rises sharply above the baseline.
Caption: Workflow for Kinetic Solubility Determination via Turbidimetry.
Stability Profile: Identifying and Mitigating Degradation Risks
The stability of 3-[2-(diethylamino)ethoxy]aniline is paramount for ensuring its quality and the purity of subsequent synthetic steps. A forced degradation study is the definitive method for identifying potential degradation pathways.
Predicted Degradation Pathways
-
Oxidation: Aromatic amines are susceptible to oxidation, especially when exposed to air, light, or trace metals. This can lead to the formation of colored impurities through complex radical mechanisms, potentially forming nitroso, nitro, and polymeric species.
-
Acid/Base Hydrolysis: While the aniline and amine groups are stable to hydrolysis, the ether linkage could be cleaved under forcing conditions (e.g., strong acid and high heat), though this is generally a slow process for aryl ethers.[1]
Recommended Storage and Handling
Based on the susceptibility of the aniline moiety, the compound should be handled with care. The following storage conditions are recommended, mirroring those for similar anilines:
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Temperature: Store at refrigerated temperatures (2-8 °C) to slow the rate of any potential degradation reactions.
-
Light: Protect from light by using amber glass vials or storing in the dark.[2]
Experimental Protocol: Forced Degradation (Stress Testing)
This study exposes the compound to harsh conditions to accelerate degradation, allowing for the rapid identification of potential degradants and the development of a stability-indicating analytical method.
Methodology: HPLC-UV Analysis
-
Reference Solution: Prepare a stock solution of 3-[2-(diethylamino)ethoxy]aniline at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidation: Add an equal volume of 3% H₂O₂.
-
Thermal: Keep the reference solution vial alongside the others.
-
Control: Prepare a sample diluted with water instead of a stress reagent.
-
-
Incubation: Place the acid, base, and thermal vials in an oven at a controlled temperature (e.g., 60 °C) for a set time (e.g., 24-48 hours). Keep the oxidative and control samples at room temperature.
-
Sample Quenching & Preparation: After incubation, cool all samples to room temperature. Neutralize the acid- and base-stressed samples with an equimolar amount of base or acid, respectively. Dilute all samples (including the control and a non-stressed t=0 reference) to a suitable final concentration for HPLC analysis (e.g., 0.1 mg/mL) using the mobile phase.
-
HPLC Analysis: Analyze all samples using a stability-indicating HPLC method.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).
-
Detection: UV detector set to a wavelength of maximum absorbance for the parent compound.
-
Self-Validation: A method is "stability-indicating" if it can resolve the parent peak from all degradation product peaks, ensuring an accurate assay of the parent compound's purity.
-
-
Data Analysis: Compare the chromatograms of the stressed samples to the control and t=0 samples. Calculate the percent degradation by the loss of the main peak area and characterize the new peaks corresponding to degradation products.
Caption: Workflow for a Forced Degradation Study.
Conclusion and Best Practices
The successful application of 3-[2-(diethylamino)ethoxy]aniline in a research or manufacturing setting is contingent upon a solid understanding of its core physicochemical properties. This guide has outlined the theoretical basis for its behavior and provided practical, robust protocols for its evaluation.
Key Recommendations for the Scientist:
-
Leverage pH for Solubility: Use acidic aqueous solutions (pH < 6) to dissolve the compound for reactions or analyses where high aqueous concentration is required.
-
Prioritize Inert Conditions: Due to the oxidative liability of the aniline moiety, always handle and store the material under an inert atmosphere (N₂ or Ar), protected from light, and under refrigeration to maximize its shelf-life and prevent the formation of colorimetric impurities.[2]
-
Employ Stability-Indicating Methods: When analyzing the purity of this compound, especially after storage or a reaction, it is critical to use an analytical method, such as the HPLC method described, that has been proven to separate the parent compound from its potential oxidative degradants.
By implementing these principles and experimental frameworks, researchers and drug development professionals can mitigate risks, ensure data quality, and build more efficient and robust chemical processes.
References
Author's Note: Specific, peer-reviewed publications detailing the are not widely available. The information and protocols presented are based on established principles of physical organic chemistry and standard pharmaceutical industry practices for the characterization of novel chemical entities. The references below provide authoritative sources for the foundational concepts and methodologies discussed.
-
PubChem. (n.d.). 3-Ethoxyaniline. National Center for Biotechnology Information. Retrieved from [Link] (Provides experimental data and storage recommendations for a closely related aniline).
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link] (The regulatory standard for stability and forced degradation studies).
-
Alsenz, J., & Kansy, M. (2007). "High throughput solubility measurement in drug discovery and development." Advanced Drug Delivery Reviews, 59(7), 546-567. (A comprehensive review of solubility concepts and measurement techniques relevant to the pharmaceutical industry. A representative URL would be to the journal: [Link]).
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Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (A standard textbook on the principles and practice of forced degradation studies. A representative URL would be to the publisher: [Link]).
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A Technical Guide to the Research Applications of Diethylaminoethoxy Aniline Derivatives
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the burgeoning potential of diethylaminoethoxy aniline derivatives. This class of compounds, characterized by a flexible diethylaminoethoxy side chain linked to an aniline core, presents a versatile scaffold for the development of novel therapeutics across a spectrum of diseases. This guide delves into the core chemical attributes, synthesis, and diverse biological activities of these derivatives, with a particular focus on their promising applications in neurodegenerative diseases, oncology, and infectious diseases.
Introduction: The Chemical Versatility of the Diethylaminoethoxy Aniline Scaffold
The diethylaminoethoxy aniline core structure combines two key pharmacophores: the aromatic aniline ring and a flexible, basic diethylaminoethoxy side chain. The aniline moiety serves as a crucial building block, offering a reactive primary amine for a wide array of chemical modifications, including acylation, alkylation, and diazotization. This allows for the straightforward synthesis of a diverse library of derivatives.[1] The diethylaminoethoxy group, on the other hand, imparts increased basicity and the potential for specific interactions with biological targets, often enhancing the pharmacological profile of the parent molecule.[1] This unique combination of features has positioned diethylaminoethoxy aniline derivatives as a promising starting point for the design of novel bioactive molecules.
Therapeutic Potential in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal death. The diethylaminoethoxy aniline scaffold holds promise in the development of multi-target-directed ligands for AD by potentially addressing both cholinergic deficits and Aβ pathology.
Mechanism of Action: Cholinesterase Inhibition and Amyloid-Beta Aggregation Modulation
A key therapeutic strategy in AD is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, to improve cognitive function. The basic nitrogen of the diethylaminoethoxy group can interact with the catalytic site of AChE, making these derivatives potential cholinesterase inhibitors.
Furthermore, the aromatic nature of the aniline ring and the potential for hydrogen bonding from the ethoxy group suggest that these derivatives could interfere with the self-assembly of Aβ peptides into neurotoxic oligomers and fibrils. Small molecules that can inhibit Aβ aggregation are considered valuable therapeutic candidates.
Experimental Workflow: Screening for Anti-Alzheimer's Activity
A logical workflow for evaluating diethylaminoethoxy aniline derivatives for their potential as anti-Alzheimer's agents is outlined below.
Caption: Proposed mechanism of anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.
Protocol:
-
Cell Culture:
-
Culture the desired cancer cell lines in appropriate media and conditions.
-
-
Assay Procedure (96-well plate format):
-
Seed the cells into the wells of a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the diethylaminoethoxy aniline derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-Chloro-2-[2-(diethylamino)ethoxy]aniline | MCF-7 (Breast Cancer) | 34.4 | [2] |
| Similar Compound A | DH82 (Canine Malignant Histiocytoma) | 46.6 | [2] |
| Novel Aniline Derivative (PA) | A549 (Non-small cell lung cancer) | 2.39 ± 0.27 | [3] |
| Novel Aniline Derivative (PA) | PC9 (Non-small cell lung cancer) | 3.60 ± 0.41 | [3] |
Antimicrobial Potential
The structural features of diethylaminoethoxy aniline derivatives also make them interesting candidates for antimicrobial drug discovery. The presence of the basic amine and the aromatic ring can facilitate interactions with bacterial cell membranes or intracellular targets.
Mechanism of Action: Disruption of Bacterial Cell Integrity
While the exact mechanisms are still under investigation, it is hypothesized that these compounds may exert their antimicrobial effects by disrupting the bacterial cell membrane, leading to leakage of intracellular components and eventual cell death. [4]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Inoculum:
-
Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
-
Assay Procedure (96-well plate format):
-
Prepare serial two-fold dilutions of the test compound in a suitable broth medium in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
| Compound Class | Bacterial Strain | MIC Range (µg/mL) | Reference |
| Quinoxaline-based derivatives | S. aureus | 4-16 | [4] |
| Quinoxaline-based derivatives | B. subtilis | 8-32 | [4] |
| Quinoxaline-based derivatives | MRSA | 8-32 | [4] |
| Quinoxaline-based derivatives | E. coli | 4-32 | [4] |
Pharmacokinetics and Toxicology Considerations
A critical aspect of drug development is understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity of a new chemical entity. For aniline derivatives, metabolic activation and potential hematotoxicity are important considerations. [5]In vivo studies in animal models are essential to evaluate these parameters. [6][7][8]For CNS-targeting drugs, assessing their ability to cross the blood-brain barrier is paramount. [9][10][11][12]
Conclusion
Diethylaminoethoxy aniline derivatives represent a promising and versatile chemical scaffold with significant potential for the development of novel therapeutics. Their straightforward synthesis and the ability to readily introduce chemical diversity make them an attractive starting point for drug discovery programs targeting a range of diseases, including Alzheimer's disease, cancer, and microbial infections. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this exciting class of compounds. Further research into their specific mechanisms of action, structure-activity relationships, and pharmacokinetic profiles will be crucial in advancing these derivatives from the laboratory to the clinic.
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Thioflavin T spectroscopic assay. (n.d.). Retrieved from [Link]
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Thioflavin-T (ThT) Aggregation assay - Protocols.io. (n.d.). Retrieved from [Link]
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Toxicokinetics and Metabolism of Aniline and 4-chloroaniline in Medaka (Oryzias Latipes). (n.d.). Retrieved from [Link]
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Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics - Scribd. (n.d.). Retrieved from [Link]
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Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin. (n.d.). Retrieved from [Link]
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Full article: ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. (n.d.). Retrieved from [Link]
- US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents. (2008, October 30).
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In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015, February 27). Retrieved from [Link]
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(PDF) Studies of Aniline and it's Derivatives on Various Organ Systems: A Mini Review. (2025, May 6). Retrieved from [Link]
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Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. (2019, September 1). Retrieved from [Link]
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Subchronic toxicity of aniline hydrochloride in rats. (n.d.). Retrieved from [Link]
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Exploring neuropharmacokinetics: mechanisms, models, and clinical implications - PMC. (n.d.). Retrieved from [Link]
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The rate of aniline metabolism in vivo in rats exposed to aniline and drugs. (n.d.). Retrieved from [Link]
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Brain Distribution of Drugs: Pharmacokinetic Considerations. (n.d.). Retrieved from [Link]
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Table 5 . Cytotoxicities against a Set of Cancer Cell Lines, Measured... - ResearchGate. (n.d.). Retrieved from [Link]
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Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging - PubMed Central. (n.d.). Retrieved from [Link]
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(PDF) Pharmacokinetic Considerations for Drugs Targeting the Central Nervous System (CNS). (2025, September 18). Retrieved from [Link]
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Structure of two aniline derivatives as potent anticancer lead compounds - ResearchGate. (n.d.). Retrieved from [Link]
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4-(2-(Diethylamino)ethoxy)aniline | C12H20N2O | CID 418932 - PubChem. (n.d.). Retrieved from [Link]
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Synthesis and In Vitro Cytotoxic Evaluation of 7-Chloro-4-anilino-quinoline Amide Derivatives. (n.d.). Retrieved from [Link]
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A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. (n.d.). Retrieved from [Link]
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Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (n.d.). Retrieved from [Link]
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Synthesis, spectroscopic characterization, antibacterial and antioxidant activity of benzylidene-aniline derivatives. (n.d.). Retrieved from [Link]
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Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (n.d.). Retrieved from [Link]
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Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019, November 19). Retrieved from [Link]
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Synthesis Characterization and Antibacterial activity of N-Arylidene-4-(5-chloro- 1H-benzo[d]imidazol-2-yl)aniline Derivatives. (2025, August 6). Retrieved from [Link]
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The Genesis of a Molecular Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted anilines represent a cornerstone of modern chemistry, forming the structural basis for a vast array of pharmaceuticals, dyes, and advanced materials. This guide provides a comprehensive exploration of their discovery and historical development, tracing their journey from a byproduct of coal tar to indispensable building blocks in contemporary chemical synthesis. We will delve into the seminal discoveries that first brought aniline to light, the serendipitous invention of the first synthetic dye that launched an industry, and the evolution of synthetic methodologies that have enabled the precise construction of complex aniline derivatives. This narrative is underpinned by a focus on the causal relationships behind experimental choices and the self-validating nature of robust chemical protocols, offering field-proven insights for today's researchers.
The Nascent Discovery of Aniline: A Tale of Multiple Origins
The story of aniline is not one of a single, definitive discovery, but rather a confluence of observations by several pioneering chemists in the early 19th century. Initially, this simple aromatic amine was isolated from different sources and given a variety of names, reflecting the nascent state of organic chemistry at the time.
In 1826, Otto Unverdorben, through the destructive distillation of indigo, isolated an oily substance he named "Crystallin".[1][2][3] A few years later, in 1834, Friedlieb Runge, working with coal tar—a thick, black liquid byproduct of coal gas production—isolated a substance that produced a beautiful blue color upon treatment with chloride of lime.[1][2][4] He named his discovery "kyanol" or "cyanol".[1][2]
The term "aniline" itself was coined in 1840 by Carl Julius Fritzsche, who treated indigo with caustic potash and obtained an oil he named after the indigo-yielding plant, Indigofera suffruticosa (anil).[1][2] Finally, in 1842, Nikolay Nikolaevich Zinin achieved a significant synthetic breakthrough by reducing nitrobenzene to obtain a base he called "benzidam".[1]
It was the astute work of August Wilhelm von Hofmann in 1843 that unified these disparate findings.[1][5] He demonstrated that Crystallin, kyanol, aniline, and benzidam were, in fact, the very same compound.[1][5] This consolidation was a critical step, establishing a singular identity for this foundational molecule and paving the way for a more systematic study of its properties and reactions. Hofmann's laboratory would become a crucible for the burgeoning field of organic chemistry, with one of his students about to make a discovery that would change the world.
A Serendipitous Splash of Purple: William Henry Perkin and the Dawn of the Synthetic Dye Industry
The mid-19th century was a period of intense scientific inquiry, often driven by practical challenges. One such challenge was the synthesis of quinine, a crucial anti-malarial drug at the time sourced exclusively from the bark of the cinchona tree.[6] In 1856, a young and ambitious 18-year-old chemist named William Henry Perkin, a student of Hofmann, took up this challenge in his makeshift home laboratory.[6][7]
His attempt to synthesize quinine involved the oxidation of aniline with potassium dichromate.[8][9] The experiment, from the perspective of producing quinine, was a failure, yielding a black, tarry precipitate.[8] However, Perkin's keen observational skills turned this apparent failure into a monumental success. While cleaning his flasks with alcohol, he noticed that the black solid dissolved to produce a brilliant purple solution that could dye silk.[8]
This accidental discovery was the birth of "mauveine," the world's first synthetic dye.[7][8][10] Recognizing the immense commercial potential of his discovery, Perkin, with the encouragement and financial backing of his father, patented his process and established a factory to produce the dye on an industrial scale.[6][10] The vibrant and colorfast nature of mauveine, coupled with its affordability compared to natural purple dyes, led to a "mauve mania" in Victorian fashion.[11]
Perkin's discovery did more than just create a new color; it fundamentally transformed the chemical industry. Coal tar, once a waste product, was now a valuable raw material.[5][10] The success of mauveine spurred a flurry of research into other aniline-based dyes, leading to the development of a rainbow of synthetic colors such as fuchsine (magenta) and aniline blue.[9] This laid the groundwork for the modern chemical industry, with companies like BASF (Badische Anilin- und Soda-Fabrik) initially founded to produce these new synthetic dyes.[4]
The Evolution of Synthetic Methodologies for Substituted Anilines
The burgeoning demand for aniline and its derivatives for the dye industry necessitated the development of efficient and scalable synthetic methods. The early reliance on the fractional distillation of coal tar was insufficient to meet these needs, driving innovation in chemical synthesis.
Foundational Reductions: From Nitroarenes to Anilines
The reduction of nitroarenes to their corresponding anilines has been a cornerstone of aniline synthesis since Zinin's initial work.[1][12] This approach is particularly powerful due to the ready availability of a wide variety of substituted nitroaromatics via electrophilic aromatic nitration.
A significant advancement came in 1854 with Antoine Béchamp's development of a method to reduce nitrobenzene to aniline using iron filings in acidic media.[1][4] The Béchamp reduction was robust, cost-effective, and could be performed on an industrial scale, enabling the production of aniline "by the ton" and fueling the growth of the German dye industry.[1]
Table 1: Comparison of Classical Nitroarene Reduction Methods
| Method | Reducing Agent | Conditions | Advantages | Disadvantages |
| Zinin Reduction | Sulfide salts | Alkaline | Early method | Stoichiometric, waste products |
| Béchamp Reduction | Iron (Fe) / Acid (e.g., HCl) | Aqueous acid | Cost-effective, scalable | Harsh acidic conditions, iron sludge waste |
| Catalytic Hydrogenation | H₂ gas / Metal catalyst (Pd/C, PtO₂, Ni) | Varies | Clean, high-yielding | Potential for reduction of other functional groups, requires specialized equipment |
Experimental Protocol: A Representative Béchamp Reduction of Nitrobenzene to Aniline
-
Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a mechanical stirrer.
-
Charging the Reactor: The flask is charged with nitrobenzene, iron filings, and a small amount of hydrochloric acid in water.
-
Initiation and Reflux: The mixture is heated to initiate the exothermic reaction. The reaction is controlled by cooling and stirring, and then maintained at reflux until the reaction is complete (monitored by TLC or GC).
-
Workup: The reaction mixture is made basic with sodium hydroxide to precipitate iron salts and liberate the free aniline.
-
Isolation and Purification: The aniline is isolated by steam distillation. The distillate, a mixture of aniline and water, is then separated, and the aniline layer is dried and purified by fractional distillation.
The Reactivity of the Aniline Ring: Electrophilic Aromatic Substitution
The amino group (-NH₂) of aniline is a powerful activating, ortho-, para- directing group in electrophilic aromatic substitution (EAS) reactions.[13][14] The lone pair of electrons on the nitrogen atom increases the electron density of the benzene ring through resonance, making it highly susceptible to attack by electrophiles.[15]
This high reactivity, however, can be a double-edged sword. For instance, the bromination of aniline with bromine water proceeds uncontrollably to give 2,4,6-tribromoaniline as a precipitate.[13] Similarly, direct nitration of aniline is often problematic, leading to oxidation and the formation of a significant amount of the meta-substituted product due to the protonation of the amino group in the strongly acidic nitrating mixture.[16]
To control the reactivity and achieve selective substitution, the amino group is often protected, typically by acetylation to form acetanilide. The acetyl group moderates the activating effect of the amino group and provides steric hindrance, favoring para-substitution. The protecting group can then be readily removed by hydrolysis.
Challenges and Nuances: The Friedel-Crafts Enigma
A notable exception to the high reactivity of aniline in EAS is the Friedel-Crafts reaction. Aniline and its derivatives generally do not undergo Friedel-Crafts alkylation or acylation under standard conditions.[13][17] The reason for this lies in the basicity of the amino group. The lone pair on the nitrogen atom readily coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the benzene ring towards electrophilic attack.[17] This deactivation is so strong that it effectively shuts down the desired reaction. While some specialized methods for the Friedel-Crafts acylation of anilides have been developed, they often require specific catalysts and conditions.[18][19][20]
Diazonium Salts: A Gateway to Diverse Functionality
The diazotization of anilines, followed by the substitution of the diazonium group, is a powerful and versatile method for introducing a wide range of substituents onto the aromatic ring that are not easily accessible through direct substitution.[21][22] Treatment of anilines with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures yields an arenediazonium salt.[21] The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), which can be displaced by a variety of nucleophiles.
The Sandmeyer reaction, which utilizes copper(I) salts as catalysts, is a classic example of this methodology, allowing for the introduction of halides (-Cl, -Br) and cyano (-CN) groups.[22] Other variations allow for the synthesis of phenols (-OH), iodoarenes (-I), and fluoroarenes (-F).
Beyond the Dye Vat: The Expanding Role of Substituted Anilines in Medicinal Chemistry
The influence of aniline chemistry extends far beyond the realm of color. The structural motifs and synthetic strategies developed for dyes provided a foundation for the nascent pharmaceutical industry.
The Dawn of Chemotherapy: Sulfa Drugs
In the 1930s, a pivotal discovery was made at the Bayer laboratories of IG Farben in Germany.[4] Chemists Josef Klarer and Fritz Mietzsch synthesized an aniline derivative, sulfamidochrysoidine, which was marketed as the antibacterial drug Prontosil.[4] The subsequent discovery that Prontosil is metabolized in the body to the active compound, sulfanilamide, ushered in the era of sulfa drugs, the first class of synthetic antimicrobial agents.[23]
The synthesis of sulfanilamide is a classic example of controlling the reactivity of the aniline ring. It involves the protection of the amino group of aniline as acetanilide, followed by chlorosulfonation, amination, and finally, deprotection to yield the target molecule.[23] This multi-step synthesis highlights the sophisticated application of fundamental aniline chemistry to create life-saving medicines.
Modern Drug Discovery
Today, the substituted aniline scaffold is a ubiquitous feature in a vast number of pharmaceuticals.[24] It is a key structural component in drugs for a wide range of therapeutic areas, including oncology (e.g., imatinib), cardiovascular disease (e.g., rivaroxaban), and respiratory disorders.[24] The versatility of the aniline ring allows medicinal chemists to fine-tune the steric and electronic properties of drug candidates to optimize their potency, selectivity, and pharmacokinetic profiles. However, the aniline moiety can also present challenges in drug development, such as metabolic instability and potential toxicity, leading to ongoing research into aniline bioisosteres and replacement strategies.[25][26][27]
Conclusion and Future Outlook
From its fragmented discovery in the early 19th century to its central role in modern chemical synthesis, the journey of aniline and its substituted derivatives is a testament to the interplay of serendipity, systematic investigation, and industrial innovation. The accidental discovery of mauveine not only colored the Victorian world but also catalyzed the birth of the modern chemical industry. The subsequent elucidation of aniline's reactivity and the development of a rich portfolio of synthetic transformations have empowered chemists to construct molecules of increasing complexity and function.
For researchers and drug development professionals today, a deep understanding of the history and fundamental chemistry of substituted anilines is not merely an academic exercise. It provides a crucial context for innovation, informing the design of novel synthetic routes, the development of new catalysts, and the creation of next-generation pharmaceuticals and materials. The legacy of Perkin's purple splash continues to ripple through modern science, reminding us that even in the most unexpected of results lies the potential for transformative discovery.
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Introduction: A Proactive Approach to the Safety of a Novel Research Compound
An In-depth Technical Guide to the Safe Handling of 3-[2-(diethylamino)ethoxy]aniline
3-[2-(diethylamino)ethoxy]aniline (CAS: 34334-19-5, Molecular Formula: C₁₂H₂₀N₂O) is an aromatic amine with a structural motif that makes it a valuable intermediate in synthetic organic chemistry, particularly within the domains of pharmaceutical research and materials science.[1][2] The molecule incorporates a reactive aniline core, a common pharmacophore, and a diethylaminoethoxy side chain that can modulate properties like solubility and basicity.[2]
While this compound holds potential for discovery, its structural similarity to aniline and other substituted anilines necessitates a comprehensive and cautious approach to its handling. The aniline family of compounds is well-known for significant health hazards, including acute toxicity, the induction of methemoglobinemia, and potential long-term effects such as carcinogenicity.[3][4][5] Therefore, this guide is designed for researchers, scientists, and drug development professionals to establish a robust framework for safety. It moves beyond a simple recitation of rules to explain the causality behind each precaution, ensuring that every protocol is a self-validating system of safety.
Section 1: Hazard Identification and Comprehensive Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The risk assessment process for 3-[2-(diethylamino)ethoxy]aniline is based on its specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification and the well-documented toxicological profile of the broader aniline class.
GHS Classification
The known GHS classifications for 3-[2-(diethylamino)ethoxy]aniline dictate the immediate handling precautions.[1] These are summarized below.
| Hazard Class | Hazard Statement | Signal Word | GHS Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Warning | |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |
Causality of Hazards: Understanding the Aniline Moiety
The hazards presented by 3-[2-(diethylamino)ethoxy]aniline are intrinsically linked to its aniline structure.
-
Systemic Toxicity (Oral, Dermal, Inhalation): Aniline and its derivatives are readily absorbed through the skin, lungs, and gastrointestinal tract.[4] This rapid absorption is the primary reason why dermal contact and inhalation are significant routes of exposure that can lead to systemic effects.[4][6]
-
Methemoglobinemia: The hallmark of aniline toxicity is the oxidation of iron in hemoglobin from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, forming methemoglobin. This form of hemoglobin cannot bind and transport oxygen, leading to cyanosis (a bluish discoloration of the skin, lips, and nail beds) and, in severe cases, life-threatening tissue hypoxia.[4][7] Symptoms can include headache, dizziness, nausea, and shortness of breath, with a potential delay in onset of 2-4 hours or more.[4][7]
-
Carcinogenicity and Mutagenicity: The parent compound, aniline, is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC and is suspected of causing genetic defects.[5][6] Due to the principle of chemical analogy, 3-[2-(diethylamino)ethoxy]aniline should be handled with extreme caution as a potential carcinogen and mutagen until proven otherwise.[3]
-
Organ Damage: Prolonged or repeated exposure to aniline-type compounds can lead to damage to organs, particularly affecting the blood.[8]
Risk Assessment Workflow
A systematic approach to risk assessment is crucial before any experimental work begins.
Caption: Risk assessment workflow for handling 3-[2-(diethylamino)ethoxy]aniline.
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
Minimizing exposure is achieved through a hierarchy of controls, starting with engineering solutions and supplemented by appropriate PPE. The causality is simple: create barriers between the researcher and the chemical.
Engineering Controls
-
Chemical Fume Hood: All handling of 3-[2-(diethylamino)ethoxy]aniline, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood.[6][9] This is the most critical engineering control as it captures vapors and aerosols at the source, preventing inhalation.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[6][8]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully based on the identified hazards.[10]
| PPE Category | Specification and Rationale |
| Hand Protection | Gloves: Handle with chemical-resistant gloves (e.g., Nitrile rubber) inspected prior to use.[8] Rationale: The compound is harmful in contact with skin.[1] Proper glove removal technique (without touching the glove's outer surface) is critical to avoid skin contact.[8] Contaminated gloves must be disposed of as hazardous waste. |
| Eye/Face Protection | Safety Glasses with Side-Shields: Conforming to NIOSH (US) or EN 166 (EU) standards are mandatory.[6] Face Shield: Must be worn in addition to safety glasses when there is a risk of splashing or aerosol generation.[8] Rationale: The compound causes serious eye irritation.[1] A face shield protects the entire face from splashes. |
| Skin and Body Protection | Laboratory Coat: A fully buttoned, long-sleeved lab coat is required. Complete Suit: For larger quantities or significant spill risk, a complete suit protecting against chemicals may be necessary.[8] Rationale: Prevents contamination of personal clothing and skin from drips or splashes. The compound's ability to be absorbed through the skin makes this essential.[4][7] |
| Respiratory Protection | Not typically required if handled in a fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8] Rationale: The fume hood is the primary respiratory control. Respirators are for non-routine situations. |
Section 3: Safe Handling and Storage Protocols
Adherence to standardized protocols minimizes the risk of accidental exposure and ensures the chemical's stability.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly. Confirm the location of the nearest safety shower, eyewash station, and chemical spill kit.
-
Aliquotting: Transfer the chemical from the main storage container to the reaction vessel inside the fume hood. Use a pipette or other appropriate transfer device to avoid pouring directly, which can cause splashing.
-
During Use: Keep the container tightly closed when not in use. Avoid actions that could generate aerosols, such as vigorous shaking or rapid heating.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even after removing gloves.[3][8] Decontaminate the work surface within the fume hood.
-
Hygiene: Do not eat, drink, or smoke in the laboratory where this chemical is handled.[5][10]
Storage Requirements
Proper storage is essential for both safety and chemical integrity.
-
Location: Store in a cool, dry, and well-ventilated place away from direct sunlight.[6][8]
-
Container: Keep the container tightly closed and upright to prevent leakage.[8][11]
-
Segregation: Store locked up or in an area accessible only to qualified personnel.[10] Keep away from incompatible materials such as strong oxidizing agents and acids.[11]
Caption: Decision workflow for responding to a chemical spill.
Minor Spill Cleanup Protocol (inside a fume hood): [12]1. Ensure you have the appropriate PPE. 2. Contain the spill by surrounding it with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). 3. Carefully apply the absorbent material over the spill, working from the outside in. 4. Once absorbed, use non-sparking tools to collect the material into a suitable, sealable container for hazardous waste. 5. Wipe the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials in the same waste container. 6. Label the waste container clearly and arrange for proper disposal.
Fire Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. [6][7][9]A water spray can be used to cool fire-exposed containers. [8]* Hazards: The compound is a combustible liquid. Fire may produce toxic fumes, including nitrogen oxides and carbon monoxide. [7][11]* Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and inhalation of toxic fumes. [6][8][9]
Section 5: Disposal Considerations
Chemical waste must be managed responsibly to protect the environment.
-
Waste Classification: 3-[2-(diethylamino)ethoxy]aniline and any materials contaminated with it (e.g., gloves, absorbent materials, empty containers) must be treated as hazardous waste.
-
Procedure: Do not dispose of it down the drain. [8][9]Collect in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.
Conclusion
3-[2-(diethylamino)ethoxy]aniline is a compound that demands respect and careful handling. Its utility in research is paralleled by significant potential hazards derived from its aniline structure. By understanding the causality behind its toxicity, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can work with this compound safely and effectively. A proactive and informed approach to safety is not a barrier to scientific progress but a prerequisite for it.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Bioactive Molecules Utilizing 3-[2-(diethylamino)ethoxy]aniline
Introduction: The Strategic Importance of 3-[2-(diethylamino)ethoxy]aniline in Medicinal Chemistry
3-[2-(diethylamino)ethoxy]aniline is a versatile trifunctional chemical intermediate of significant interest to researchers and professionals in drug discovery and development. Its unique molecular architecture, featuring a primary aromatic amine, an ether linkage, and a tertiary aliphatic amine, makes it a valuable building block for the synthesis of a diverse range of bioactive molecules.[1] The primary amine serves as a key nucleophile or a precursor to other functional groups, the flexible ethoxy linker can modulate physicochemical properties such as solubility and membrane permeability, and the terminal diethylamino group can enhance binding affinity to molecular targets and improve pharmacokinetic profiles.[1]
This guide provides an in-depth exploration of the synthetic utility of 3-[2-(diethylamino)ethoxy]aniline, offering detailed protocols for the preparation of two classes of high-value bioactive molecules: kinase inhibitors and benzimidazole derivatives. The methodologies presented herein are grounded in established chemical principles and are designed to be both informative for strategic planning and practical for laboratory execution.
PART 1: Synthesis of a Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitor Analog
The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, acting as a purine bioisostere to compete with ATP for the kinase active site. The following protocol details the synthesis of a hypothetical, yet representative, kinase inhibitor analog, demonstrating the utility of 3-[2-(diethylamino)ethoxy]aniline in a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of kinase inhibitor synthesis.
Reaction Scheme: Synthesis of a Kinase Inhibitor Analog
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Application Notes and Protocols for 3-[2-(diethylamino)ethoxy]aniline as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[2-(diethylamino)ethoxy]aniline is a versatile bifunctional molecule of significant interest in medicinal chemistry and pharmaceutical development. Its structure, incorporating a reactive primary aromatic amine and a diethylaminoethoxy side chain, makes it a valuable intermediate for the synthesis of a diverse range of biologically active compounds. The aniline moiety serves as a key handle for various chemical transformations, including acylation, alkylation, and diazotization, allowing for its incorporation into larger, more complex molecular scaffolds. The diethylaminoethoxy group can modulate the physicochemical properties of the final compound, such as solubility and basicity, and can also play a crucial role in the molecule's interaction with biological targets.[1] This document provides a comprehensive guide to the properties, applications, and handling of 3-[2-(diethylamino)ethoxy]aniline as a pharmaceutical intermediate.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of 3-[2-(diethylamino)ethoxy]aniline is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 34334-19-5 | [2] |
| Molecular Formula | C12H20N2O | [2][3] |
| Molecular Weight | 208.30 g/mol | [2][4] |
| Appearance | Not explicitly stated, but related anilines are often liquids or low-melting solids. | |
| Boiling Point | Not explicitly stated. | |
| Melting Point | Not explicitly stated. | |
| Solubility | Expected to be soluble in organic solvents. The diethylamino group may confer some aqueous solubility at acidic pH. |
Safety Information: [5]
3-[2-(diethylamino)ethoxy]aniline is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[6][7]
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[6][7]
Application in Pharmaceutical Synthesis
The unique structural features of 3-[2-(diethylamino)ethoxy]aniline make it a valuable building block for the synthesis of various pharmaceutical agents. Two prominent areas of application are in the development of antiarrhythmic drugs and quinazoline-based therapeutics.
Intermediate for Antiarrhythmic Drug Analogs
The antiarrhythmic drug Amiodarone features a 4-[2-(diethylamino)ethoxy]phenyl moiety, highlighting the importance of this side chain in cardiac ion channel modulation.[3][8] While the substitution pattern differs, 3-[2-(diethylamino)ethoxy]aniline serves as a key precursor for the synthesis of Amiodarone analogs and other potential antiarrhythmic agents.[9][10][11][12][13] The primary amine of the aniline can be acylated with a suitable benzofuran derivative, a core component of Amiodarone's structure.
Caption: Synthetic workflow for an Amiodarone analog.
This protocol describes the acylation of the aniline with a model acyl chloride, a key step in forming the amide linkage found in many antiarrhythmic agents.
Materials:
-
3-[2-(diethylamino)ethoxy]aniline
-
2-Butyl-3-(chlorocarbonyl)benzofuran (or a similar acyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine as a base
-
Argon or nitrogen for inert atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve 3-[2-(diethylamino)ethoxy]aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-butyl-3-(chlorocarbonyl)benzofuran (1.1 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred aniline solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-acylated product.
Precursor for Quinazoline and Quinazolinone Derivatives
Quinazoline and quinazolinone scaffolds are prevalent in a wide array of pharmaceuticals with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[14][15][16] The aniline functionality of 3-[2-(diethylamino)ethoxy]aniline makes it an excellent starting material for the construction of these heterocyclic systems.
Caption: General workflow for quinazoline synthesis.
This protocol outlines a general procedure for the synthesis of a quinazoline derivative from 3-[2-(diethylamino)ethoxy]aniline and an ortho-aminoaryl ketone or aldehyde.[2][6]
Materials:
-
3-[2-(diethylamino)ethoxy]aniline
-
2-Aminobenzophenone (or a similar 2-aminoaryl ketone/aldehyde)
-
Dimethyl sulfoxide (DMSO) as solvent
-
Iodine (I₂) as a catalyst/oxidant
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, combine 3-[2-(diethylamino)ethoxy]aniline (1.0 eq), 2-aminobenzophenone (1.1 eq), and a catalytic amount of iodine (0.1 eq) in DMSO.
-
Heat the reaction mixture to 120-140 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with saturated aqueous sodium thiosulfate to quench the excess iodine, followed by neutralization with sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired quinazoline derivative.
Analytical Methods
Robust analytical methods are crucial for ensuring the purity and identity of 3-[2-(diethylamino)ethoxy]aniline and its derivatives.
| Analytical Technique | Application | Key Parameters |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities.[17][18][19] | Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent). Injector Temperature: 250-280 °C. Oven Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) to elute all components. MS Detector: Electron ionization (EI) at 70 eV. |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification.[20][21][22] | Column: A reverse-phase C18 column. Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid). Detection: UV detection at a wavelength where the aniline chromophore absorbs (typically around 254 nm). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation.[7][23][24][25][26] | ¹H NMR: Expect characteristic signals for the aromatic protons, the ethoxy group protons, and the diethylamino group protons. ¹³C NMR: Expect distinct signals for the aromatic carbons and the aliphatic carbons of the side chain. |
Conclusion
3-[2-(diethylamino)ethoxy]aniline is a valuable and versatile intermediate in pharmaceutical synthesis. Its unique combination of a reactive aniline moiety and a property-modulating side chain makes it a key building block for the development of novel therapeutics, particularly in the areas of antiarrhythmic and quinazoline-based drugs. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full potential of this compound in their drug discovery and development endeavors. Adherence to strict safety protocols is essential when handling this chemical.
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Application of 3-[2-(diethylamino)ethoxy]aniline in Dye Synthesis: A Technical Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Intermediate
In the vast landscape of synthetic chemistry, the quest for novel chromophores with tailored properties remains a perpetual endeavor. Among the myriad of building blocks available to the modern chemist, aniline derivatives have historically held a place of prominence, serving as foundational precursors for a wide array of dyes and pigments. This application note delves into the specific utility of 3-[2-(diethylamino)ethoxy]aniline , a unique trifunctional molecule, in the synthesis of advanced dye structures.
The structural character of 3-[2-(diethylamino)ethoxy]aniline is distinguished by three key features: a primary aromatic amine, an ether linkage, and a tertiary aliphatic amine. This combination imparts a unique set of properties to the molecule and, consequently, to the dyes derived from it. The primary amine serves as a classical diazo component in the synthesis of azo dyes, a class of compounds renowned for their vibrant colors and broad applicability.[1] The diethylaminoethoxy substituent, on the other hand, introduces a degree of hydrophilicity and a potential site for modulating the dye's solubility and interaction with various substrates. Furthermore, the tertiary amine can influence the electronic properties of the aromatic system, potentially leading to dyes with interesting photophysical characteristics, such as fluorescence.[2]
This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in leveraging the unique properties of 3-[2-(diethylamino)ethoxy]aniline for the creation of novel dye molecules. We will explore its application in the synthesis of a representative azo dye, providing a detailed, step-by-step protocol grounded in established chemical principles.
Core Application: Synthesis of Azo Dyes
Azo dyes are characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings. The synthesis of these dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound.[3] In this context, 3-[2-(diethylamino)ethoxy]aniline serves as the "diazo component."
The Causality Behind Experimental Choices
The protocols outlined below are designed to be self-validating, with each step and reagent choice having a clear scientific rationale. For instance, the diazotization reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium salt intermediate. The use of a strong acid like hydrochloric acid is crucial for the in-situ generation of nitrous acid from sodium nitrite, the diazotizing agent. The subsequent coupling reaction is typically performed under specific pH conditions to optimize the reactivity of the coupling component.
Experimental Protocol: Synthesis of a Representative Azo Dye
This protocol details the synthesis of a monoazo dye using 3-[2-(diethylamino)ethoxy]aniline as the diazo component and 2-naphthol as the coupling component. 2-Naphthol is chosen for its well-established reactivity in azo coupling and the resulting dye's characteristic intense color.[4]
Workflow Diagram
Caption: Generalized mechanism for azo dye synthesis.
Expanding Horizons: Potential for Fluorescent Dyes
While the primary application demonstrated here is in the synthesis of azo dyes, the unique structure of 3-[2-(diethylamino)ethoxy]aniline also suggests its potential as a precursor for fluorescent dyes. The diethylamino group is a well-known electron-donating group that can be incorporated into various fluorophore scaffolds to enhance their quantum yields and tune their emission wavelengths. [2][5]Further research could explore the condensation of this aniline derivative with other aromatic systems to create novel fluorescent probes for biological imaging or sensing applications.
Conclusion
3-[2-(diethylamino)ethoxy]aniline is a valuable and versatile intermediate for the synthesis of a variety of dye molecules. Its trifunctional nature allows for the creation of chromophores with tunable properties, including color, solubility, and potentially fluorescence. The detailed protocol provided in this application note serves as a robust starting point for researchers to explore the rich chemistry of this compound and develop novel dyes for a wide range of applications, from traditional textile dyeing to advanced materials and biomedical research.
References
- Baltac, T., Branişte, M., Ţurcaş, C., & Sebe, I. (n.d.). SYNTHESIS OF DYES OF HISTOLOGICAL/HISTOCHEMICAL INTEREST. UPB.
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- Google Patents. (n.d.).
-
Hulet, R. (2021, May 12). Synthesis of an azo dye [Video]. YouTube. [Link]
-
MDPI. (n.d.). Synthesis and Characterization of New Organic Dyes Containing the Indigo Core. [Link]
-
NCBI Bookshelf. (n.d.). Some Aromatic Amines, Organic Dyes, and Related Exposures. [Link]
-
Oriental Journal of Chemistry. (n.d.). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. [Link]
-
Plant Archives. (n.d.). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. [Link]
-
Prime Scholars. (n.d.). Synthesis and Characteristics of Some Organic Dyes. [Link]
-
PubMed Central. (n.d.). Design and Synthesis of Efficient Fluorescent Dyes for Incorporation into DNA Backbone and Biomolecule Detection. [Link]
-
ResearchGate. (n.d.). Synthesis of novel push-pull fluorescent dyes – 7-(diethylamino)furo[3,2-c]coumarin and 7-(diethylamino)thieno[3,2-c]coumarin derivatives. [Link]
- The Synthesis of Azo Dyes. (n.d.).
- Thiophene-Based Azo Dyes and Their Applic
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Protocol for N-Alkylation of 3-Ethoxyaniline Derivatives: A Comprehensive Guide to Synthetic Strategies and Methodologies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-alkylation of anilines is a cornerstone of modern organic synthesis, providing essential intermediates for pharmaceuticals, agrochemicals, and advanced materials. 3-Ethoxyaniline and its derivatives are particularly valuable synthons, with the ethoxy group serving as a key modulating element for physicochemical properties. This document furnishes a detailed guide to the N-alkylation of 3-ethoxyaniline, presenting a critical evaluation of various synthetic methodologies. We provide field-proven, step-by-step protocols for classical N-alkylation with alkyl halides and modern reductive amination, explain the causality behind experimental choices, and offer insights into reaction optimization, safety, and product characterization.
Introduction: The Significance of N-Alkyl-3-ethoxyanilines
N-Alkylated anilines are ubiquitous structural motifs in a vast array of biologically active molecules and functional materials. The introduction of an alkyl group onto the nitrogen atom of an aniline derivative profoundly influences its electronic and steric properties, thereby modulating its reactivity, lipophilicity, and interaction with biological targets. 3-Ethoxyaniline, in particular, offers a versatile platform for derivatization. The strategic placement of the ethoxy group at the meta-position influences the electron density of the aromatic ring and provides a handle for further functionalization, making its N-alkylated derivatives sought-after intermediates in drug discovery and materials science.
This guide provides researchers with both the theoretical underpinning and the practical, step-by-step instructions for successfully synthesizing these valuable compounds.
Mechanistic Considerations and Strategy Selection
The choice of an N-alkylation strategy depends on several factors, including the nature of the desired alkyl group, the availability of starting materials, functional group tolerance, and scalability. Below, we discuss the most prevalent and effective methods.
Classical N-Alkylation via Nucleophilic Substitution
This traditional method involves the direct reaction of 3-ethoxyaniline with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) in the presence of a base.[1]
-
Mechanism: The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. A base is crucial to neutralize the hydrogen halide byproduct generated during the reaction, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.
-
Expert Insight: While straightforward, this method suffers from a significant drawback: overalkylation.[2] The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine byproduct. To mitigate this, one can use a large excess of the aniline starting material or carefully control the stoichiometry and reaction time. This method is most effective for primary alkyl halides.
Reductive Amination
Reductive amination is a highly versatile and controllable method for mono-N-alkylation, effectively avoiding the overalkylation issues seen in classical methods.[2]
-
Mechanism: This two-step, one-pot process first involves the condensation of 3-ethoxyaniline with an aldehyde or ketone to form an imine (or iminium ion) intermediate. This intermediate is then immediately reduced in situ by a selective reducing agent to yield the desired N-alkylated aniline.
-
Expert Insight: The success of this reaction hinges on the choice of the reducing agent. Mild hydrides like sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) are ideal because they are selective for the iminium ion over the starting carbonyl compound.[2] This selectivity allows the entire reaction to be performed in a single pot. This method is broadly applicable and tolerates a wide range of functional groups.[3]
Advanced Catalytic Methods
Modern organic synthesis increasingly favors atom-economical and sustainable methods.
-
"Borrowing Hydrogen" Catalysis: This elegant strategy uses alcohols as alkylating agents, with water as the only byproduct.[4] A transition-metal catalyst (typically based on Ruthenium or Iridium) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ.[4][5] This aldehyde then undergoes reductive amination as described above, with the catalyst returning the borrowed hydrogen to reduce the imine intermediate. This method is a green alternative to using alkyl halides.[6][7]
-
Buchwald-Hartwig Amination: While primarily known for N-arylation, the Buchwald-Hartwig cross-coupling is a powerful palladium-catalyzed reaction for forming C-N bonds and represents a key technology in modern amine synthesis.[8][9][10] It involves the coupling of an amine with an aryl halide or triflate and is indispensable for synthesizing complex diaryl or alkyl-aryl amines.[10][11]
Detailed Experimental Protocols
Safety First: Before proceeding, researchers must consult the Safety Data Sheets (SDS) for all reagents. 3-Ethoxyaniline, alkyl halides, and strong bases are hazardous.[12] All operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13]
Protocol 1: Classical N-Ethylation with Ethyl Iodide
This protocol details the synthesis of N-ethyl-3-ethoxyaniline.
Materials:
-
3-Ethoxyaniline (1.0 eq)
-
Ethyl iodide (1.1 eq)
-
Potassium carbonate (K2CO3), anhydrous (2.0 eq)
-
Acetonitrile (CH3CN), anhydrous
-
Round-bottom flask with stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Workflow Diagram:
Caption: Workflow for classical N-alkylation of 3-ethoxyaniline.
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-ethoxyaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (N2 or Ar). Add anhydrous acetonitrile via syringe to create a stirrable suspension (approx. 0.2 M concentration of aniline).
-
Reagent Addition: While stirring, add ethyl iodide (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the 3-ethoxyaniline spot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to obtain the pure N-ethyl-3-ethoxyaniline.
Protocol 2: Reductive Amination with Acetaldehyde
This protocol details the synthesis of N-ethyl-3-ethoxyaniline via a more controlled route.
Materials:
-
3-Ethoxyaniline (1.0 eq)
-
Acetaldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (catalytic amount, e.g., 1-2 drops)
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add 3-ethoxyaniline (1.0 eq) and anhydrous DCM.
-
Imine Formation: Add acetaldehyde (1.2 eq) to the solution, followed by a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. An exothermic reaction may be observed.
-
Reaction: Continue stirring at room temperature for 2-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting aniline is consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
Data Presentation and Characterization
Successful synthesis must be confirmed by rigorous characterization of the final product.
Table 1: Comparison of N-Alkylation Methodologies
| Parameter | Classical Alkylation (Alkyl Halide) | Reductive Amination (Aldehyde/Ketone) | Borrowing Hydrogen (Alcohol) |
| Alkylating Agent | Alkyl Halide (R-X) | Aldehyde/Ketone (RCHO/RCOR') | Alcohol (R-CH2OH) |
| Key Reagents | Base (e.g., K2CO3, NaH) | Reducing Agent (e.g., NaBH(OAc)3) | Metal Catalyst (e.g., Ru, Ir complex) |
| Byproducts | Halide Salt, Overalkylation Products | Borate Salts, Water | Water |
| Selectivity | Prone to overalkylation | High for mono-alkylation | High for mono-alkylation |
| Atom Economy | Moderate | Good | Excellent |
| Substrate Scope | Best for 1° halides | Very broad | Broad for 1° alcohols |
| Conditions | Moderate to high temperature | Room temperature | High temperature |
Expected Characterization Data
The structure of the N-alkylated product should be confirmed using standard spectroscopic techniques.[14]
-
NMR Spectroscopy:
-
1H NMR: Expect to see new signals corresponding to the protons on the newly introduced alkyl group. For N-ethyl-3-ethoxyaniline, this would include a triplet for the methyl group (~1.2 ppm) and a quartet for the methylene group (~3.1 ppm). The N-H proton signal (broad singlet) from the starting material will disappear and may be replaced by a new, shifted N-H signal if a secondary amine is formed, or disappear entirely for a tertiary amine.
-
13C NMR: New signals corresponding to the carbons of the alkyl group will appear.
-
-
Infrared (IR) Spectroscopy: The characteristic N-H stretches of the primary amine starting material (two sharp bands around 3350-3450 cm-1) will be replaced by a single, weaker N-H stretch for a secondary amine product (around 3300-3400 cm-1).
-
Mass Spectrometry (MS): The molecular ion peak (M+) in the mass spectrum will correspond to the calculated molecular weight of the N-alkylated product.
Conclusion
The N-alkylation of 3-ethoxyaniline derivatives is a critical transformation for accessing valuable chemical entities. While classical alkylation with alkyl halides offers a direct route, it is often plagued by poor selectivity. Reductive amination stands out as a superior and highly reliable method for achieving clean, controlled mono-N-alkylation. For researchers focused on green chemistry, catalytic methods like the borrowing hydrogen strategy present an atom-economical and environmentally benign alternative. The protocols and insights provided herein offer a robust framework for scientists to confidently and efficiently synthesize these important molecules.
References
-
National Center for Biotechnology Information. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Library of Medicine. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
American Chemical Society. (n.d.). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Site of alkylation of N-methyl- and N-ethylaniline in the gas phase: a tandem mass spectrometric study. PubMed. Available at: [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Ethoxyaniline. PubChem. Available at: [Link]
- Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
-
ResearchGate. (n.d.). MW-assisted reductive amination of LA with 4-methoxyaniline. Available at: [Link]
- Google Patents. (n.d.). US3600413A - N-alkylation of aromatic amines.
-
American Chemical Society. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Available at: [Link]
-
MDPI. (n.d.). NMR Characterization of Lignans. Available at: [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. Available at: [Link]
-
MedCrave. (2018). The selective n-alkylation of monoethanolamine in PTC condition. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Elsevier. (2014). Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. Journal of Molecular Structure. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and unambiguous NMR characterization of linear and branched N-alkyl chitosan derivatives. Available at: [Link]
-
American Chemical Society. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Available at: [Link]
-
American Chemical Society. (2026). Dynamic Dual Role as Cationic Cu+ and Cu Alkoxide in Cu-Catalyzed Dearomative Cascade Reactions. Available at: [Link]
-
YouTube. (2020). Buchwald-Hartwig cross-coupling reaction. Chem Help ASAP. Available at: [Link]
-
ResearchGate. (2025). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]
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Application Note & Protocols: The Diethylaminoethoxy Group in Modulating Bioactivity
Prepared by: Senior Application Scientist, Gemini Division
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides an in-depth technical guide on the strategic role of the 2-(diethylamino)ethoxy moiety in medicinal chemistry. It explores the mechanistic underpinnings of how this functional group modulates the pharmacokinetic and pharmacodynamic profiles of bioactive molecules and furnishes detailed protocols for its evaluation.
Section 1: Strategic Introduction to the Diethylaminoethoxy Group
The 2-(diethylamino)ethoxy group is a privileged structural motif frequently incorporated into drug candidates to enhance their biological activity and drug-like properties. Its prevalence stems from a unique combination of a flexible ether linkage and a basic tertiary amine, which can profoundly influence a molecule's interaction with its biological environment. Understanding the precise role of this group is critical for rational drug design and lead optimization.
This functional group is more than a simple spacer or solubilizing agent; it is a versatile tool that can modulate:
-
Pharmacokinetics (PK): Influencing absorption, distribution, metabolism, and excretion (ADME) properties.
-
Pharmacodynamics (PD): Affecting ligand-target binding affinity and selectivity.
The strategic decision to introduce a diethylaminoethoxy group is typically driven by the need to address specific liabilities in a lead compound, such as poor solubility, rapid metabolism, or suboptimal target engagement. This guide will deconstruct the causality behind these improvements and provide the experimental frameworks to validate them.
Section 2: Modulating Pharmacokinetics (PK)
The journey of a drug through the body is governed by its physicochemical properties. The diethylaminoethoxy group offers several levers to positively influence this journey.
Impact on Solubility and Lipophilicity
One of the primary reasons for incorporating this moiety is to enhance aqueous solubility, a critical factor for oral bioavailability. The tertiary amine, with a typical pKa in the physiological range, can be protonated, forming a cationic species that readily interacts with water.
-
Causality: The basic nitrogen atom acts as a proton acceptor at physiological pH (typically below its pKa), rendering the molecule charged and increasing its affinity for the aqueous environment of the GI tract and blood. This balances the lipophilicity often required for membrane traversal. The relationship between lipophilicity (logP/logD), solubility, and permeability is a delicate balance that this group helps to optimize.
Influence on Membrane Permeability and CNS Penetration
While increased solubility is beneficial, a drug must also cross lipid membranes to reach its target. The diethylaminoethoxy group contributes to this in two ways:
-
Lipophilic Character: The ethyl groups and the ether linkage provide a degree of lipophilicity.
-
pH-Dependent Partitioning: The molecule can exist in a dynamic equilibrium between its charged (hydrophilic) and neutral (lipophilic) forms. The neutral form is capable of passively diffusing across cell membranes.
This balance is particularly crucial for drugs targeting the central nervous system (CNS). The ability to cross the blood-brain barrier (BBB) is often enhanced by moieties that can modulate lipophilicity. For instance, structure-activity relationship (SAR) studies on phenethylamines have shown that modifications can lead to compounds that readily cross into the CNS[1].
Metabolic Stability
The ether linkage and the N-diethyl groups can influence a molecule's susceptibility to metabolic enzymes, primarily Cytochrome P450s (CYPs).
-
Metabolic Shielding: The group can sterically hinder metabolically labile sites on the parent molecule.
-
Metabolic Soft Spot: Conversely, the terminal ethyl groups are susceptible to N-dealkylation, and the ether bond can undergo O-dealkylation. This can sometimes be exploited to generate active metabolites or to direct metabolism away from more toxic pathways. 2-(2-Diethylaminoethoxy)ethanol is a known metabolite of drugs like Butamirate and a degradation product of others, highlighting its role in metabolic pathways[2][3].
Section 3: Modulating Pharmacodynamics (PD)
The diethylaminoethoxy group can directly participate in or enhance the interactions between a drug and its biological target.
Target Engagement and Binding Affinity
The terminal diethylamino group is a key pharmacophoric feature.
-
Ionic Bonding: When protonated, the tertiary amine can form strong ionic bonds (salt bridges) with acidic residues (e.g., aspartate, glutamate) in a receptor's binding pocket.
-
Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor.
-
Conformational Flexibility: The flexible ethoxy linker allows the basic amine to orient itself optimally within the binding site to establish these key interactions, a strategy often used to maximize potency. Quantitative structure-activity relationship (QSAR) studies often reveal that lipophilicity and substituent size, factors influenced by this group, correlate with cytotoxicity and DNA binding strength in anticancer agents[4].
The diagram below illustrates the multi-faceted influence of this functional group on a drug molecule's properties.
Caption: Logical relationship of the diethylaminoethoxy group's impact on PK/PD properties.
Section 4: Experimental Protocols for Evaluation
To quantify the effects of incorporating a diethylaminoethoxy group, a series of standardized in-vitro assays are essential. These protocols form a self-validating system to guide lead optimization.
Protocol 4.1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Purpose: To assess the passive permeability of a compound, predicting its absorption potential.
Causality: This assay isolates passive diffusion from active transport and metabolism. By comparing permeability with and without the diethylaminoethoxy group, one can directly measure its contribution to membrane traversal.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of phosphatidylcholine in dodecane.
-
Prepare a pH 7.4 Phosphate-Buffered Saline (PBS) solution for the acceptor well.
-
Prepare a pH 5.0 Acetate Buffer for the donor well (to simulate the gut environment).
-
Prepare 10 mM stock solutions of test compounds and controls (e.g., high-permeability Propranolol, low-permeability Furosemide) in DMSO.
-
-
Plate Preparation & Dosing:
-
Pipette 180 µL of pH 7.4 PBS into each well of a 96-well acceptor plate.
-
Carefully coat the filter of a 96-well donor plate with 5 µL of the phosphatidylcholine solution. Allow the solvent to evaporate for 5 minutes.
-
Dilute the 10 mM compound stocks into the pH 5.0 donor buffer to a final concentration of 100 µM (final DMSO concentration ≤ 1%).
-
Add 180 µL of the final compound solution to each well of the coated donor plate.
-
-
Incubation:
-
Carefully place the donor plate into the acceptor plate, creating the "sandwich."
-
Incubate at room temperature for 4-16 hours with gentle shaking.
-
-
Analysis & Calculation:
-
After incubation, determine the compound concentration in both donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate the permeability coefficient (Pe) using the following formula: Pe = (-ln(1 - [Drug]acceptor / [Drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) Where VA and VD are the volumes of the acceptor and donor wells, respectively.
-
Protocol 4.2: Human Liver Microsomal (HLM) Stability Assay
Purpose: To determine the intrinsic clearance of a compound by Phase I metabolic enzymes.
Causality: This assay directly measures the rate of metabolism by CYP enzymes. A lower clearance rate for a compound with the diethylaminoethoxy group compared to its parent suggests the group provides metabolic stability.
Methodology:
-
Reagent Preparation:
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 20 mM NADPH stock solution in buffer. Keep on ice.
-
Prepare 1 µM working solutions of test compounds and controls (e.g., high-clearance Verapamil, low-clearance Warfarin) in buffer.
-
-
Reaction & Incubation:
-
Pre-warm the HLM solution and compound solutions to 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH stock solution to the HLM/compound mixture (final NADPH concentration: 1 mM). This is the T=0 time point.
-
Incubate the reaction mixture in a shaking water bath at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching & Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Vortex and centrifuge at high speed for 10 minutes to pellet the protein.
-
Transfer the supernatant for analysis.
-
-
Analysis & Calculation:
-
Analyze the samples using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693 / k.
-
Calculate intrinsic clearance (Cl_int) as (0.693 / t½) / (mg protein/mL).
-
The workflow for this crucial assay is visualized below.
Caption: Experimental workflow for the Human Liver Microsomal (HLM) Stability Assay.
Section 5: Data Presentation & Structure-Activity Relationships
The true impact of the diethylaminoethoxy group is best illustrated through comparative data. Many published SAR studies provide quantitative evidence of its effects.
For example, in the development of certain antineoplastic agents, linking bis-analogs through a carboxamide was found to be more cytotoxic than the corresponding monomers[5]. This highlights that the entire substituent, not just the amine, contributes to the bioactivity. Similarly, studies on other compounds have shown that strong electron-donating groups can sometimes decrease activity, indicating the electronic effects must be carefully balanced with other properties[6].
The table below synthesizes hypothetical but realistic data based on common observations in medicinal chemistry.
| Parent Compound ID | Modification | Target/Assay | IC50 (nM) of Parent | IC50 (nM) of Modified | Fold Change | Aqueous Solubility (µg/mL) |
| LEAD-001 | Addition of diethylaminoethoxy | Kinase X | 250 | 25 | 10x ↑ | < 1 |
| LEAD-001-M | Addition of diethylaminoethoxy | Kinase X | 250 | 25 | 10x ↑ | 85 |
| LEAD-002 | Addition of diethylaminoethoxy | GPCR Y | 800 | 150 | 5.3x ↑ | 5 |
| LEAD-002-M | Addition of diethylaminoethoxy | GPCR Y | 800 | 150 | 5.3x ↑ | > 200 |
| LEAD-003 | Replacement of methoxy with diethylaminoethoxy | Ion Channel Z | 1200 | 95 | 12.6x ↑ | 10 |
| LEAD-003-M | Replacement of methoxy with diethylaminoethoxy | Ion Channel Z | 1200 | 95 | 12.6x ↑ | 150 |
Data is illustrative.
This quantitative summary clearly demonstrates the potential for the diethylaminoethoxy group to simultaneously enhance potency (lower IC50) and improve a critical physicochemical property like solubility.
Section 6: Conclusion
The 2-(diethylamino)ethoxy group is a powerful tool in the medicinal chemist's arsenal. Its ability to concurrently modulate multiple pharmacokinetic and pharmacodynamic parameters makes it a highly valuable substituent for lead optimization. By providing a basic handle for solubility, a flexible linker for optimal target engagement, and a means to alter metabolic stability, it can transform a compound with promising but flawed properties into a viable drug candidate. The rational application of this group, validated by the systematic experimental protocols outlined herein, is a cornerstone of modern drug design.
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Topic: Application of 3-[2-(diethylamino)ethoxy]aniline in the Preparation of Advanced Corrosion Inhibitors
An Application Note for Researchers and Scientists
This document provides a detailed guide for researchers, scientists, and development professionals on the utilization of 3-[2-(diethylamino)ethoxy]aniline as a versatile precursor for synthesizing high-efficacy corrosion inhibitors. It includes the scientific rationale, detailed synthesis protocols for two distinct classes of inhibitors (Schiff bases and quinolines), and comprehensive methodologies for evaluating their performance.
The Scientific Foundation: Why 3-[2-(diethylamino)ethoxy]aniline?
Corrosion is a pervasive electrochemical process that results in significant economic losses and safety hazards across numerous industries.[1][2] The use of organic corrosion inhibitors is a primary strategy for mitigating this damage. These inhibitors function by adsorbing onto a metal's surface to form a protective barrier.[3]
3-[2-(diethylamino)ethoxy]aniline is an exceptionally promising precursor for creating such inhibitors due to its unique molecular architecture:
-
Aromatic Amine Group (-NH₂): The primary aniline amine is a reactive site for synthesizing larger, more complex inhibitor molecules like Schiff bases and quinolines.[4][5]
-
Heteroatoms (Nitrogen and Oxygen): The molecule contains three heteroatoms (two nitrogen, one oxygen). The lone pair electrons on these atoms act as active centers for adsorption onto metal surfaces, forming strong coordinate bonds with vacant d-orbitals of metal atoms.[6][7]
-
π-Electron System: The benzene ring provides a source of π-electrons, which further strengthens the adsorption process onto the metal surface.[8]
-
Flexible Side Chain: The diethylaminoethoxy chain provides steric hindrance and enhances the molecule's solubility and film-forming capabilities, creating a more robust barrier against corrosive species.[1][6]
By chemically modifying this precursor, we can develop tailored inhibitors with superior performance.
Mechanism of Inhibition
The fundamental mechanism involves the inhibitor molecule displacing water and aggressive ions from the metal surface. This occurs through adsorption, which can be categorized as physisorption (electrostatic interactions) or chemisorption (covalent bonding). For aniline derivatives, the process is often a combination of both, leading to the formation of a stable, water-repellent (hydrophobic) film that impedes both anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions.[3][9][10]
Caption: Adsorption mechanism of an inhibitor on a metal surface.
Synthesis Protocols for Inhibitor Development
The versatility of 3-[2-(diethylamino)ethoxy]aniline allows for the synthesis of various inhibitor classes. Below are protocols for two effective types: a Schiff base and a quinoline derivative.
Protocol 1: Synthesis of a Schiff Base Inhibitor
Schiff bases are synthesized via a condensation reaction between a primary amine and an aldehyde. The resulting imine group (-C=N-) is an excellent coordinating site for corrosion inhibition.[11][12] This protocol details the reaction with salicylaldehyde, which adds a hydroxyl group that can further enhance adsorption.
-
3-[2-(diethylamino)ethoxy]aniline (1 mole equivalent)
-
Salicylaldehyde (1 mole equivalent)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalytic amount)
-
Rotary evaporator, reflux condenser, magnetic stirrer, heating mantle
-
Beakers, round-bottom flask, measuring cylinders
-
Dissolution: In a 250 mL round-bottom flask, dissolve 1 mole equivalent of 3-[2-(diethylamino)ethoxy]aniline in 100 mL of absolute ethanol. Stir until a homogenous solution is formed.
-
Addition of Aldehyde: To this solution, add 1 mole equivalent of salicylaldehyde dropwise while stirring.
-
Catalysis: Add 3-4 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[11]
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form. If not, reduce the solvent volume using a rotary evaporator.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove unreacted starting materials.
-
Drying: Dry the purified Schiff base product in a vacuum oven at 50°C.
-
Characterization: Confirm the structure of the synthesized inhibitor using FT-IR (to observe the C=N imine stretch) and ¹H-NMR spectroscopy.[13][14]
Caption: Synthesis of a Schiff base from 3-[2-(diethylamino)ethoxy]aniline.
Protocol 2: Synthesis of a Quinoline-based Inhibitor
Quinoline and its derivatives are renowned for their exceptional corrosion inhibition properties, attributed to their large surface area coverage and strong electronic interactions.[15][16][17] This protocol is a generalized Doebner-von Miller reaction.
-
3-[2-(diethylamino)ethoxy]aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)
-
Hydrochloric acid and Sodium hydroxide (for workup)
-
Reaction Setup: In a three-necked flask fitted with a mechanical stirrer, reflux condenser, and dropping funnel, carefully add concentrated sulfuric acid to 3-[2-(diethylamino)ethoxy]aniline while cooling in an ice bath.
-
Addition of Reagents: Add the oxidizing agent, followed by the slow, dropwise addition of glycerol. The reaction is highly exothermic and must be controlled.
-
Heating: After the addition is complete, heat the mixture to 120-140°C for several hours until the reaction ceases.
-
Neutralization: Cool the reaction mixture and dilute it with water. Carefully neutralize the excess acid with a sodium hydroxide solution to precipitate the crude quinoline derivative.
-
Purification: The crude product can be purified by steam distillation or column chromatography to yield the final quinoline-based inhibitor.
-
Characterization: Verify the structure using mass spectrometry, FT-IR, and NMR.
Protocols for Performance and Efficacy Evaluation
Once synthesized, the inhibitor's effectiveness must be quantified. A multi-faceted approach combining gravimetric and electrochemical methods provides the most comprehensive evaluation.[18][19]
Caption: Workflow for evaluating corrosion inhibitor efficiency.
Protocol 3: Gravimetric (Weight Loss) Method
This fundamental method directly measures metal loss and is considered a baseline for inhibitor performance.[20][21][22] It is performed according to standards like ASTM G31.[23]
-
Coupon Preparation: Prepare mild steel coupons of known dimensions. Polish them with successively finer grades of emery paper, degrease with acetone, wash with deionized water, dry, and record their initial weight (W₁).[24]
-
Immersion: Immerse triplicate sets of coupons in the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the synthesized inhibitor.
-
Exposure: Maintain the setup at a constant temperature for a defined period (e.g., 24 hours).
-
Cleaning and Final Weighing: After the immersion period, remove the coupons. Clean them according to ASTM G1 standards to remove corrosion products, wash, dry, and record their final weight (W₂).[19]
-
Calculations:
-
Weight Loss (ΔW): ΔW = W₁ - W₂
-
Corrosion Rate (CR) in mm/year: CR = (87600 × ΔW) / (A × T × D), where A is the coupon area (cm²), T is immersion time (hours), and D is the metal density (g/cm³).
-
Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank and CR_inh are the corrosion rates without and with the inhibitor, respectively.[25]
-
Protocol 4: Electrochemical Evaluation
Electrochemical techniques are rapid and provide mechanistic insights into the inhibition process.[19][26] A standard three-electrode cell is used, consisting of a working electrode (metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).[27]
This technique measures the current response to a controlled potential sweep, providing information on both anodic and cathodic processes.[28][29][30]
-
Stabilization: Immerse the working electrode in the test solution and allow the open-circuit potential (E_ocp) to stabilize (typically 30-60 minutes).
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV relative to the E_ocp at a slow scan rate (e.g., 1 mV/s).[30]
-
Data Analysis: Plot the potential versus the log of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr). The intersection point gives the corrosion current density (i_corr).[27][31]
-
Calculation: %IE = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100.
EIS probes the corrosion system by applying a small amplitude AC signal over a range of frequencies, providing detailed information about the metal/solution interface.[32][33]
-
Setup: After E_ocp stabilization, apply an AC sine wave potential (e.g., 10 mV amplitude) over a frequency range from 100 kHz down to 10 mHz.[34]
-
Data Analysis: The data is typically presented as a Nyquist plot. For a simple corrosion system, this plot is a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct). A larger R_ct value indicates better corrosion resistance.[35][36] The data is often fitted to an equivalent electrical circuit (like a Randles circuit) to model the interface.[34]
-
Calculation: %IE = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100.
Data Presentation and Interpretation
For clear comparison and reporting, all quantitative data should be summarized in tables.
Table 1: Example Data from Weight Loss Measurements
| Inhibitor Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (mm/y) | Inhibition Efficiency (%IE) |
|---|---|---|---|
| 0 (Blank) | 50.2 | 2.15 | - |
| 50 | 15.1 | 0.65 | 69.8 |
| 100 | 8.3 | 0.36 | 83.3 |
| 200 | 4.1 | 0.18 | 91.6 |
Table 2: Example Data from Potentiodynamic Polarization
| Inhibitor Conc. (ppm) | E_corr (mV vs. SCE) | i_corr (μA/cm²) | Anodic Slope (mV/dec) | Cathodic Slope (mV/dec) | %IE |
|---|---|---|---|---|---|
| 0 (Blank) | -450 | 150.5 | 75 | -125 | - |
| 100 | -435 | 25.1 | 72 | -120 | 83.3 |
| 200 | -428 | 12.3 | 70 | -118 | 91.8 |
A significant shift in E_corr (>85 mV) indicates an anodic or cathodic inhibitor; smaller shifts suggest a mixed-type inhibitor.[11]
Table 3: Example Data from Electrochemical Impedance Spectroscopy
| Inhibitor Conc. (ppm) | R_ct (Ω·cm²) | C_dl (μF/cm²) | %IE |
|---|---|---|---|
| 0 (Blank) | 150 | 200 | - |
| 100 | 950 | 50 | 84.2 |
| 200 | 1900 | 28 | 92.1 |
An increase in R_ct and a decrease in the double-layer capacitance (C_dl) confirm the adsorption of the inhibitor and the formation of a protective film.[34]
References
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). AIP Conference Proceedings.
- Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems.
- A NEW ELECTROCHEMICAL APPROACH FOR EVALUATION OF CORROSION INHIBITORS IN NEUTRAL AQUEOUS SOLUTIONS. (1997). OnePetro.
- Corrosion Inhibitor Testing. (2025). Infinita Lab.
- Recent Trends and Progress in Corrosion Inhibitors and Electrochemical Evalu
- Potentiodynamic and Cyclic Polariz
- Evaluation of corrosion inhibitors.
- Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). (1994).
- Application of the Rapid-Scan Potentiodynamic Polarization Technique for Corrosion Studies. (1985).
- Potentiodynamic Polarization: Significance and symbolism. (2025). Consensus.
- Amines as corrosion inhibitors: A review. (2021). Wiley.
- Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (2017). AIP Publishing.
- Corrosion Measurement by Weight Loss. Scribd.
- An In-depth Technical Guide to the Interpretation of Potentiodynamic Polarization Curves for Cu-Ti Alloy Corrosion. (2025). Benchchem.
- Potentiodynamic Corrosion Testing. (2019).
- HOW DOES CORROSION INHIBITOR WORK. (2025). GZ Industrial Supplies.
- Enhancing Corrosion Protection: The Role of Amine-Based Inhibitors. Adhesives & Sealants Industry.
- Weight Loss Analysis. Corrosionpedia.
- D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). (2024).
- WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY.
- Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. (2020). Zerust Excor.
- Corrosion Inhibitor Amine Based. Oman Chemical.
- Anticorrosion Evaluation of Novel Water-Soluble Schiff Base Molecules for C1018 Steel in CO2-Saturated Brine by Computational and Experimental Methodologies. (2023). ACS Omega.
- Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). VLCI.
- Filming Amines Explained: How Fineamin Works in W
- Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. (2015). Chemical Science Review and Letters.
- Quinoline and its derivatives as corrosion inhibitors. (2021). Wiley.
- Design of New Ecofriendly Schiff Base Inhibitors for Carbon Steel Corrosion Protection in Acidic Solutions: Electrochemical, Surface, and Theoretical Studies. (2022). ACS Omega.
- Novel Schiff base amino acid as corrosion inhibitors for carbon steel in CO2-saturated 3.5% NaCl solution: Experimental and computational study. (2015).
- Synthesis and corrosion inhibition efficiency of Schiff bases derived from salicylideneaniline – a review. (2023). New Journal of Chemistry.
- Quinoline and Its Derivatives as Effective Corrosion Inhibitors for Mild Steel in Acidic Medium. (2010).
- synthesis of corrosion inhibitor based on p- paraphenylenediamine, formalin, and alanin. (2025). Development of science.
- Quinoline and Its Derivatives as Corrosion Inhibitors. (2021).
- Schiff-base derivatives as corrosion inhibitors for carbon steel materials in acid media: quantum chemical calculations. (2018).
- Synthesis and Characterization of Heterocyclic Derivatives to Evaluate their Efficiency as Corrosion Inhibitors for Carbon Steel. (2021). Iraqi Journal of Science.
- New Quinoline derivatives as sulfuric acid inhibitor's for mild steel. (2015).
- (a) Synthesis route of Thy-2 corrosion inhibitor; (b) ¹H-NMR spectrum... (2024).
- Structure and synthetic route of tested inhibitors. (2024).
- Aniline Derivatives Market | Global Industry Report, 2031. (2021). Transparency Market Research.
- Synthesis of Corrosion Inhibitors Based on (Thio)Urea, Orthophosphoric Acid and Formaldehyde and Their Inhibition Efficiency. (2025). Baghdad Science Journal.
- New 8-Hydroxyquinoline-Bearing Quinoxaline Derivatives as Effective Corrosion Inhibitors for Mild Steel in HCl: Electrochemical and Computational Investig
- 3-(2-(Diethylamino)ethoxy)aniline. BLDpharm.
- 3-[2-(Diethylamino)ethoxy]aniline. Sunway Pharm Ltd.
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- Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024). Echemi.
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Application and Protocol Guide for the Purification of 3-[2-(diethylamino)ethoxy]aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This comprehensive guide provides detailed methodologies for the purification of 3-[2-(diethylamino)ethoxy]aniline, a key intermediate in pharmaceutical synthesis. Recognizing the compound's dual amine functionality and susceptibility to oxidation, this document outlines three primary purification strategies: pH-mediated acid-base extraction, preparative flash column chromatography, and salt formation followed by recrystallization. Each protocol is designed to address common impurities and is presented with the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific needs. This guide is intended to provide a robust framework for obtaining high-purity 3-[2-(diethylamino)ethoxy]aniline, a critical step in any drug development pipeline.
Introduction: Understanding the Molecule
3-[2-(diethylamino)ethoxy]aniline is a difunctional molecule featuring a primary aromatic amine and a tertiary aliphatic amine. This unique structure imparts specific physicochemical properties that must be considered during purification. The primary aniline moiety (pKa ≈ 4-5) is weakly basic, while the tertiary diethylamino group (pKa ≈ 10-11) is significantly more basic. This difference in basicity is the cornerstone of the acid-base extraction protocol. The presence of two polar amine groups and an ether linkage makes the molecule moderately polar and susceptible to oxidation, which often results in colored impurities.
A common synthetic route to this compound involves the Williamson ether synthesis between 3-aminophenol and 2-chloro-N,N-diethylethanamine, or the reduction of the corresponding nitroaromatic precursor. Potential impurities may therefore include:
-
Unreacted 3-aminophenol
-
Unreacted 2-(diethylamino)ethyl chloride or its hydrolysis products
-
Over-alkylated byproducts
-
Oxidized, colored derivatives of the aniline product
The following protocols are designed to systematically remove these and other process-related impurities.
Method 1: Selective Purification by Acid-Base Extraction
Acid-base extraction is a powerful first-pass purification technique that leverages the different pKa values of the target molecule and potential impurities.[1][2] By carefully controlling the pH of the aqueous phase, we can selectively protonate the basic functional groups, rendering them soluble in the aqueous layer and separating them from neutral organic impurities.[3]
Principle of Separation
The strategy involves a two-step pH adjustment. First, a mildly acidic solution (pH 4-5) is used to protonate the highly basic tertiary amine, drawing the product into the aqueous phase while leaving less basic impurities and neutral compounds in the organic layer. Subsequently, adjusting the pH of this aqueous layer to be strongly basic will deprotonate the ammonium salt, allowing the pure amine to be recovered by extraction back into an organic solvent.
Visual Workflow for Acid-Base Extraction
Caption: Workflow for Acid-Base Purification.
Detailed Protocol
-
Dissolution: Dissolve the crude 3-[2-(diethylamino)ethoxy]aniline (1.0 eq) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (10-20 volumes).
-
First Extraction (Acidic): Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
pH Adjustment and Separation: Check the pH of the aqueous layer using pH paper; it should be acidic. If not, add more 1 M HCl. Drain the lower aqueous layer.
-
Back Extraction (Optional): To ensure complete recovery, extract the organic layer again with a fresh portion of 1 M HCl. Combine the aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M sodium hydroxide (NaOH) with stirring until the pH is greater than 12. A milky emulsion or oiling out of the free amine may be observed.
-
Second Extraction (Basic): Extract the basified aqueous solution with three portions of fresh DCM or EtOAc.
-
Washing and Drying: Combine the organic extracts and wash with one portion of brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Method 2: Preparative Flash Column Chromatography
For the removal of closely related impurities or when higher purity is required, flash column chromatography is the method of choice. Due to the basic nature of the aniline, which can cause tailing on standard silica gel, a modified solvent system is essential.[4][5]
Principle of Separation
This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[4] For basic compounds like our target molecule, the acidic nature of silica gel can lead to strong adsorption and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, is added to the eluent to neutralize the acidic sites on the silica surface, allowing for symmetrical peak shapes and improved resolution.[6]
Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Standard Silica Gel (230-400 mesh) | Cost-effective and widely available. |
| Mobile Phase | 95:4:1 to 90:9:1 Dichloromethane:Methanol:Triethylamine (v/v/v) | Dichloromethane and methanol provide a good polarity range for moderately polar compounds.[7] Triethylamine suppresses tailing.[5][6] |
| Alternative Phase | 90:10 to 80:20 Ethyl Acetate:Hexanes with 1% Triethylamine (v/v/v) | A less polar, common alternative for compounds of moderate polarity.[7] |
| Loading Method | Dry loading on silica gel | Recommended for samples that are not highly soluble in the initial eluent, ensuring a narrow starting band. |
| Detection | UV (254 nm) and/or TLC analysis of fractions | The aromatic ring allows for easy UV visualization. |
Visual Workflow for Flash Chromatography
Caption: Workflow for Flash Chromatography Purification.
Detailed Protocol
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Spot the crude material on a silica gel TLC plate and develop it in various ratios of the chosen eluent system (e.g., DCM/MeOH/TEA). The ideal system will give the product an Rf value of approximately 0.2-0.4.[6]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM or methanol). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the mobile phase. If a gradient elution is needed for better separation, start with a lower polarity mixture and gradually increase the percentage of the polar solvent (methanol).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
Method 3: Purification via Recrystallization of a Salt
Direct recrystallization of 3-[2-(diethylamino)ethoxy]aniline can be challenging as it may exist as an oil or low-melting solid. A robust alternative is to convert the amine into a crystalline salt, recrystallize the salt, and then liberate the free base if necessary. The hydrochloride or oxalate salts are often good candidates.[8]
Principle of Separation
This method relies on the principle that the desired compound and its impurities will have different solubilities in a given solvent system.[9] By forming a salt, the molecule's crystal lattice energy is significantly altered, often promoting the formation of well-defined, stable crystals. Impurities that do not form salts or whose salts have different solubility profiles will remain in the mother liquor.
Recommended Solvent Systems for Recrystallization
| Salt Form | Recommended Solvent System(s) | Rationale |
| Hydrochloride Salt | Isopropanol (IPA), Ethanol/Water, IPA/Diethyl Ether | The polarity of alcohols often provides the desired solubility profile (soluble when hot, insoluble when cold). |
| Free Base | Toluene/Heptane, Ethyl Acetate/Hexanes | Forcing crystallization from a non-polar solvent system after purification by other means. |
Detailed Protocol (Hydrochloride Salt Formation & Recrystallization)
-
Salt Formation: Dissolve the purified (or semi-purified) 3-[2-(diethylamino)ethoxy]aniline in a minimal amount of a suitable solvent like isopropanol (IPA) or acetone.
-
Acidification: Slowly add a solution of HCl in a miscible solvent (e.g., 2 M HCl in diethyl ether or concentrated HCl dropwise) with stirring. The dihydrochloride salt will likely precipitate. Monitor the pH to ensure it is acidic.
-
Dissolution: Gently heat the mixture until the precipitated salt completely dissolves. If it does not dissolve, add a minimum amount of additional hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in a refrigerator or freezer.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to obtain the pure hydrochloride salt.
-
Liberation of Free Base (Optional): To recover the free amine, dissolve the salt in water, basify with NaOH to pH > 12, and extract with an organic solvent as described in the acid-base extraction protocol (Section 2.3).
Conclusion
The purification of 3-[2-(diethylamino)ethoxy]aniline can be effectively achieved through a systematic approach utilizing its unique chemical properties. For crude mixtures, a preliminary purification using acid-base extraction is highly recommended to remove gross impurities. For achieving high purity suitable for pharmaceutical applications, flash column chromatography with a base-modified eluent is the preferred method. Finally, recrystallization via salt formation serves as an excellent technique for obtaining highly crystalline, stable material and can be used as a final polishing step. The choice of method will depend on the scale of the reaction, the nature of the impurities, and the required final purity.
References
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
King, A. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. The Cynical Chemist. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Biotage. (2023, February 10). Successful Flash Chromatography. Retrieved from [Link]
- Al-Majidi, S. M., & Al-Khuzaie, R. F. (2022). DETERMINATION OF ANILINE IN WASTEWATER BY CLOUD POINT EXTRACTION FOLLOWED BY HPLC USING 8- HYDROXYQUINOLINE AS A DERIVATIZATION AGENT. Rasayan Journal of Chemistry, 15(1), 536-543.
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Org. Synth. Coll. Vol. 4, p.331 (1963); Vol. 34, p.31 (1954). Retrieved from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
- Sirkar, K. K., et al. (1998). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research, 37(2), 659-666.
-
Fessenden, R. J., & Fessenden, J. S. (n.d.). VIII. COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved from [Link]
- Li, X., et al. (2014). Liquid−Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts. Industrial & Engineering Chemistry Research, 53(30), 12027-12033.
-
Chemistry Stack Exchange. (2014, August 10). How to obtain pure aniline from a mixture of phenol and aniline?. Retrieved from [Link]
-
YouTube. (2013, June 14). Intro to Designing Acid-Base Extractions - Part 1 of 2. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. m.youtube.com [m.youtube.com]
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- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
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- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-[2-(diethylamino)ethoxy]aniline Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 3-[2-(diethylamino)ethoxy]aniline. Our focus is on providing practical, causality-driven solutions to optimize reaction yield, purity, and scalability.
Section 1: The Core Reaction - A Mechanistic Perspective
The synthesis of 3-[2-(diethylamino)ethoxy]aniline is most commonly achieved via the Williamson ether synthesis.[1] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The core transformation involves two key steps:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of 3-aminophenol, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide attacks the electrophilic carbon of 2-(diethylamino)ethyl chloride, displacing the chloride leaving group to form the desired ether linkage.[1][3]
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// Edges Start -> Deprotonation; Base -> Deprotonation [label=" Required"]; Deprotonation -> Phenoxide [label=" Generates"]; Phenoxide -> SN2_Attack [label=" Attacks Alkyl Halide"]; SN2_Attack -> Product [label=" Yields"]; Solvent -> SN2_Attack [style=dotted, label=" Facilitates"]; } dot Caption: The Williamson ether synthesis pathway for 3-[2-(diethylamino)ethoxy]aniline.
Understanding this mechanism is crucial because the SN2 reaction is sensitive to several factors, including steric hindrance, solvent polarity, and the strength of both the nucleophile and the base used.[2][3]
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is disappointingly low. What are the likely causes and how can I fix them?
A low yield is often traceable to one of four key areas: incomplete deprotonation, competing side reactions, poor reagent quality, or suboptimal reaction conditions.
| Potential Cause | Explanation | Recommended Solution & Protocol |
| Incomplete Deprotonation | Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still required for complete conversion to the phenoxide.[4] If deprotonation is incomplete, the concentration of the active nucleophile is low, slowing the desired reaction. | Use a stronger base or ensure anhydrous conditions. For phenols, weaker bases like potassium carbonate (K₂CO₃) are often sufficient.[2][5] However, if yields are low, switching to a stronger, non-nucleophilic base like sodium hydride (NaH) can be effective.[2][5] Protocol: Carefully add 1.1 equivalents of NaH (60% dispersion in mineral oil) to a solution of 3-aminophenol in anhydrous DMF at 0°C under a nitrogen atmosphere. Stir for 1 hour before adding the alkyl halide. |
| Competing C-Alkylation | The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at an ortho/para carbon on the ring (C-alkylation, undesired byproduct).[1][5] This side reaction is a common issue with phenoxides. | Modify the solvent and cation. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[2] Changing the counter-ion of the base (e.g., from sodium to cesium by using Cs₂CO₃) can also increase the preference for O-alkylation. |
| Alkyl Halide Degradation | 2-(diethylamino)ethyl chloride can be unstable, especially if it is the hydrochloride salt, which requires neutralization. The free base can undergo self-reaction or degradation over time. | Use fresh or purified reagents. If using the hydrochloride salt, it must be converted to the free base before use or an additional equivalent of base must be added to the reaction. Consider using the more stable 2-(diethylamino)ethyl bromide. |
| Suboptimal Temperature | While heat can accelerate the SN2 reaction, excessively high temperatures can promote side reactions or reagent decomposition.[2] Conversely, a temperature that is too low will result in a sluggish and incomplete reaction. | Perform a temperature optimization study. Start the reaction at a moderate temperature (e.g., 60-80°C) and monitor by TLC.[6] If the reaction is slow, incrementally increase the temperature by 10°C. Typical reaction times range from 1 to 8 hours at 50-100 °C.[2] |
Q2: My final product is a dark brown or reddish oil/solid. What causes this discoloration and how can I purify it?
This is a very common issue. Aniline derivatives, including your product, are highly susceptible to air oxidation, which forms intensely colored impurities.[7]
-
Plausible Cause: Exposure of the primary aromatic amine moiety to oxygen, particularly in the presence of light or trace metals, leads to the formation of colored polymeric byproducts. This can happen during the reaction, workup, or storage.
-
Recommended Solutions:
-
Work Under Inert Atmosphere: During the reaction workup and purification, use nitrogen or argon to blanket the solutions, especially after the product has been neutralized to its free-base form.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of activated carbon (approx. 5-10% by weight), stir for 15-30 minutes, and then filter through a pad of celite. This is often effective at removing colored impurities.
-
Column Chromatography: If discoloration persists, purification by silica gel column chromatography is the most effective method. A gradient of ethyl acetate in hexanes, often with 1-2% triethylamine mixed into the mobile phase to prevent the product from streaking on the acidic silica, is a good starting point.
-
Storage: Store the purified product under an inert atmosphere, protected from light, and in a freezer to minimize long-term degradation.
-
Q3: I'm seeing multiple spots on my TLC plate after the reaction. What are the likely side products?
Besides unreacted starting materials, several side products can form. Identifying them is key to optimizing the reaction against their formation.
-
C-Alkylated Isomer: As discussed, this is a common byproduct from the Williamson synthesis with phenoxides.[5] It will have the same mass as your product but a different NMR spectrum and typically a different Rf value on TLC.
-
N,N,N-triethyl-2-(3-aminophenoxy)ethan-1-aminium chloride (Quaternary Salt): The tertiary amine of your product or the 2-(diethylamino)ethyl chloride starting material can be alkylated by another molecule of the alkyl halide.[8][9] This quaternary ammonium salt is highly polar and will likely remain at the baseline on a normal-phase TLC plate or dissolve in the aqueous layer during workup.
-
N-Alkylated Aniline: The primary aniline group is nucleophilic and could potentially be alkylated. This is less likely under basic conditions where the phenoxide is the dominant nucleophile, but it can occur, especially at high temperatures.
Section 3: Recommended Experimental Protocols
These protocols provide a robust starting point for synthesis and purification.
Protocol 1: Synthesis using Potassium Carbonate
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-aminophenol (1.0 eq), potassium carbonate (2.0 eq), and N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of aminophenol).
-
Reagent Addition: Add 2-(diethylamino)ethyl chloride hydrochloride (1.1 eq) to the mixture. Note: The second equivalent of K₂CO₃ is to neutralize the HCl salt.
-
Reaction: Heat the mixture to 80-90°C and stir vigorously. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete in 4-8 hours.
-
Cooldown: Once complete, cool the reaction mixture to room temperature.
Protocol 2: Workup and Purification via Acid-Base Extraction
-
Quenching: Pour the cooled reaction mixture into a separatory funnel containing water (3x the volume of DMF used).
-
Initial Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers. The product, unreacted aminophenol, and non-polar impurities will move to the organic layer.
-
Acid Wash: Wash the combined organic layers with 1M HCl (2x). Your product contains two basic amines and will be protonated, moving into the aqueous acidic layer. Unreacted aminophenol is less basic and may remain partially in the organic layer, while neutral impurities are fully retained in the organic layer.
-
Basification: Separate the acidic aqueous layer and cool it in an ice bath. Slowly add 3M NaOH until the pH is >12. This deprotonates your product, causing it to precipitate or form an oil.
-
Final Extraction: Extract the basic aqueous layer with fresh dichloromethane or ethyl acetate (3x).
-
Drying and Concentration: Combine the final organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[10]
Section 4: Frequently Asked Questions (FAQs)
-
Q: How should I monitor the reaction by TLC?
-
A: Use a mobile phase like 10% Methanol/Dichloromethane. 3-aminophenol is very polar and will have a low Rf. The product is less polar and will have a higher Rf. Stain with potassium permanganate or visualize under UV light.
-
-
Q: Can I use a solvent other than DMF?
-
A: Yes, other polar aprotic solvents like acetonitrile or DMSO are excellent choices for SN2 reactions.[2] Acetonitrile can be easier to remove during workup.
-
-
Q: Is it better to use 2-(diethylamino)ethyl chloride or its bromide analogue?
-
A: Alkyl bromides are generally more reactive than alkyl chlorides in SN2 reactions because bromide is a better leaving group. Using the bromide analogue may allow for lower reaction temperatures or shorter reaction times.
-
-
Q: My final product needs to be exceptionally pure. What is the final purification step?
-
A: For the highest purity, vacuum distillation or silica gel chromatography is recommended after the acid-base extraction. Given the product's aniline structure, adding 1-2% triethylamine to the chromatography eluent is crucial to prevent streaking on the silica gel.
-
References
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
PubChem. (n.d.). 3-[2-(diethylamino)ethoxy]aniline. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Reddit. (2014). Purify and dry aniline? Retrieved from [Link]
-
Edubirdie. (2021). Williamson Ether Synthesis. Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Solvent Free Synthesis Of N,N-Diethyl Hydroxyl Amine Using Glycerol-Stabilized Nano – TiO2 As An Efficient Catalyst. Retrieved from [Link]
- Google Patents. (n.d.). CN103145570A - Synthetic method of m-ethoxy-N,N-diethylaniline.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Quora. (2021). How to do Williamson ether synthesis while I have tertiary amine in my compound. Retrieved from [Link]
- Google Patents. (n.d.). CN103012156B - Preparation method of N,N-diethylethylenediamine.
-
Chemistry LibreTexts. (2024). Synthesis of Amines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZOPHENONE. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[2][11]naphthyridine-3-carboxylic Acid Benzylamide. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 5. jk-sci.com [jk-sci.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-[2-(Diethylamino)ethoxy]aniline | 38519-63-0 | Benchchem [benchchem.com]
- 9. quora.com [quora.com]
- 10. jocpr.com [jocpr.com]
- 11. 3-[2-(diethylamino)ethoxy]aniline | 34334-19-5 [m.chemicalbook.com]
common side products in the synthesis of substituted anilines
Welcome to the Technical Support Center for the synthesis of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the synthesis of this critical class of compounds. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in mechanistic understanding and field-proven experience. This is not a rigid protocol book but a dynamic guide to help you navigate the nuances of your synthetic challenges.
Section 1: Reduction of Nitroaromatics
The reduction of nitroaromatics is one of the most common and cost-effective methods for preparing substituted anilines. However, the reaction pathway is fraught with potential intermediates that can become persistent impurities if the reaction is not carefully controlled.
Frequently Asked Questions (FAQs)
Q1: My reaction to reduce a substituted nitrobenzene is sluggish and upon workup, I see multiple spots on my TLC, some of which are highly colored (yellow/orange). What are these byproducts?
A1: The colored impurities are likely azo or azoxy compounds, which are common byproducts in the partial reduction of nitroaromatics. The reduction of a nitro group to an amine is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[1] Under certain conditions, these reactive intermediates can condense to form dimeric species.
-
Mechanism of Side Product Formation:
-
Nitroaromatic (Ar-NO₂) → Nitrosoaromatic (Ar-NO) → N-Arylhydroxylamine (Ar-NHOH)
-
Condensation Reactions:
-
Troubleshooting:
-
Choice of Reducing Agent: Metal hydrides like LiAlH₄ are generally not recommended for the reduction of aromatic nitro compounds to anilines as they tend to favor the formation of azo compounds.[2] Catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid systems (e.g., Sn/HCl, Fe/HCl) are generally more reliable for complete reduction to the aniline.[3]
-
Reaction Conditions: The formation of azo and azoxy compounds is often favored under basic or neutral conditions.[3] Maintaining an acidic environment, as with the Sn/HCl or Fe/HCl systems, helps to ensure the complete reduction to the aniline.
-
Stoichiometry of Reducing Agent: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion and reduce any intermediate dimeric species.
Q2: I've performed a catalytic hydrogenation of a nitroaromatic, but I'm isolating a significant amount of N-arylhydroxylamine. How can I promote complete reduction to the aniline?
A2: The accumulation of N-arylhydroxylamine suggests that the final reduction step is slow or incomplete.[1] This can be due to catalyst deactivation, insufficient hydrogen pressure, or the inherent stability of the hydroxylamine intermediate.
Troubleshooting:
-
Catalyst Activity: Ensure your catalyst (e.g., Pd/C) is fresh and active. If necessary, increase the catalyst loading.
-
Hydrogen Pressure: Increase the hydrogen pressure to facilitate the final reduction step.
-
Solvent and Temperature: Switching to a more polar solvent can sometimes aid in the reduction. Gently warming the reaction mixture may also increase the rate of the final reduction step, but monitor carefully for potential side reactions.
-
Acidic Additives: The addition of a small amount of a non-interfering acid can sometimes promote the reduction of the hydroxylamine to the aniline.
| Side Product | Formation Conditions | Troubleshooting/Prevention |
| N-Arylhydroxylamine | Incomplete reduction, especially with milder reducing agents. | Increase catalyst loading, hydrogen pressure, or reaction time. Consider a stronger reducing system. |
| Azo/Azoxy Compounds | Neutral or basic conditions; condensation of nitroso and hydroxylamine intermediates. | Use acidic conditions (e.g., Sn/HCl, Fe/HCl). Ensure sufficient reducing agent. |
| Hydrazo Compounds | Over-reduction of azo compounds or condensation of anilines. | Careful control of reducing agent stoichiometry. |
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While highly versatile, it is not without its potential pitfalls, primarily related to the catalyst system and substrate reactivity.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction is not going to completion, and I am observing a significant amount of the dehalogenated starting material. What is causing this, and how can I prevent it?
A1: The formation of a dehalogenated (or hydrodehalogenated) arene is a common side reaction in Buchwald-Hartwig amination. This occurs when the aryl halide is reduced instead of undergoing cross-coupling with the amine. This side reaction can compete with the desired reductive elimination step.[4]
-
Mechanism of Dehalogenation: This side reaction can occur through a β-hydride elimination from the palladium-amido complex, or through other reductive pathways involving the solvent or other reaction components.
Troubleshooting:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands generally promote the desired reductive elimination over side reactions. Consider screening different ligands such as XPhos, RuPhos, or Josiphos-type ligands.
-
Base: The choice of base can influence the rate of dehalogenation. While strong bases like NaOtBu are common, weaker bases might be beneficial in some cases to temper the reactivity.
-
Temperature: Higher temperatures can sometimes favor dehalogenation. Try running the reaction at a lower temperature for a longer period.
-
Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to a cleaner reaction by ensuring the efficient formation of the active catalytic species.
Q2: I am attempting a Buchwald-Hartwig amination on a substrate with multiple halide substituents, and I'm getting a mixture of products. How can I improve the selectivity?
A2: The relative reactivity of different aryl halides in Buchwald-Hartwig amination generally follows the order: Ar-I > Ar-Br > Ar-OTf > Ar-Cl. When multiple different halides are present, the more reactive one will typically react first. If multiple identical halides are present, statistical mixtures are likely unless there are significant electronic or steric differences between the positions.
Troubleshooting:
-
Control Stoichiometry: If you want to achieve mono-amination on a di- or tri-halogenated arene, carefully control the stoichiometry of the amine (using slightly less than one equivalent).
-
Protecting Groups: If your amine also has other reactive functional groups (e.g., a phenol), protection of that group may be necessary to prevent it from competing in the coupling reaction.
-
Reaction Conditions: Milder reaction conditions (lower temperature, less active catalyst system) can sometimes improve selectivity for the more reactive halide.
| Side Product | Cause | Troubleshooting/Prevention |
| Dehalogenated Arene | Reduction of the aryl halide. | Optimize ligand and base; lower reaction temperature; use a pre-catalyst. |
| Mixture of Aminated Products | Multiple reactive halides on the substrate. | Control stoichiometry of the amine; use milder reaction conditions. |
| Products from Catalyst Decomposition | Unstable catalyst complex. | Use a more stable pre-catalyst; ensure inert atmosphere. |
Section 3: Nucleophilic Aromatic Substitution (SNA_r)
Nucleophilic aromatic substitution is a powerful method for synthesizing substituted anilines, particularly when the aromatic ring is activated by electron-withdrawing groups. However, the regioselectivity of the reaction can be a significant challenge.
Frequently Asked Questions (FAQs)
Q1: I performed a nucleophilic aromatic substitution on a substituted aryl halide and obtained a mixture of regioisomers. Why did this happen, and how can I control the regioselectivity?
A1: The formation of regioisomers in nucleophilic aromatic substitution often indicates that the reaction is proceeding through a benzyne intermediate .[5][6] This typically occurs when a strong base (like NaNH₂) is used with an aryl halide that lacks strong electron-withdrawing groups in the ortho or para positions. The benzyne intermediate has two electrophilic carbons, and the nucleophile can attack either one, leading to a mixture of products.[6][7][8][9]
-
Mechanism of Benzyne Formation and Reaction:
-
A strong base abstracts a proton ortho to the leaving group.
-
The resulting anion eliminates the leaving group to form a highly reactive benzyne intermediate.
-
The nucleophile adds to one of the carbons of the triple bond, and subsequent protonation gives the product.
-
Troubleshooting:
-
Reaction Mechanism: To avoid the benzyne mechanism and the resulting regioisomers, ensure your substrate is suitable for a direct SNAr reaction. This requires the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group.[10]
-
Choice of Base/Nucleophile: Avoid extremely strong bases like NaNH₂ unless the benzyne pathway is desired.
-
Separation of Isomers: If the formation of regioisomers is unavoidable, their separation can be challenging due to similar physical properties. Techniques to consider include:
-
Fractional Crystallization: If the isomers have different solubilities.
-
Chromatography: This may require extensive screening of solvent systems and stationary phases (e.g., normal phase, reverse phase, or even chiral chromatography if applicable).[11][12] Sometimes, adding a small amount of acid or base to the eluent can improve separation.[12]
-
Q2: My SNAr reaction is not proceeding, even with an electron-withdrawing group on the ring. What could be the issue?
A2: For an SNAr reaction to occur efficiently, the electron-withdrawing group must be positioned ortho or para to the leaving group. A meta-positioning will not effectively stabilize the negatively charged intermediate (Meisenheimer complex), and the reaction will be significantly slower or may not proceed at all.[10]
Troubleshooting:
-
Substrate Design: Ensure the electron-withdrawing group is in the correct position (ortho or para) to activate the ring for nucleophilic attack.
-
Reaction Conditions: Increase the reaction temperature or use a more polar aprotic solvent (e.g., DMSO, DMF) to enhance the reaction rate.
-
Leaving Group: The nature of the leaving group is also important. The reactivity generally follows the order F > Cl > Br > I, as the more electronegative fluorine atom makes the carbon atom it is attached to more electrophilic.
| Issue | Probable Cause | Troubleshooting/Prevention |
| Formation of Regioisomers | Reaction proceeding through a benzyne intermediate. | Use substrates with ortho/para electron-withdrawing groups to favor the SNAr mechanism. Avoid very strong bases. |
| No Reaction | Electron-withdrawing group is in the meta position. | Redesign the substrate to have the activating group in the ortho or para position. |
| Sluggish Reaction | Poor leaving group or insufficiently activating conditions. | Use a better leaving group (e.g., -F), increase the temperature, or use a more polar aprotic solvent. |
References
- BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of Substituted Anilines.
-
Hameed, A., et al. (2021). Recent Advances in the Synthesis of Aromatic Azo Compounds. Molecules, 26(11), 3359. [Link]
-
Wikipedia. (2024). Reduction of nitro compounds. [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
- BenchChem. (2025).
-
Georg Thieme Verlag. (2017). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis. [Link]
-
Organic Chemistry Portal. (2021). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Total Synthesis. (2023). Nucleophilic Aromatic Substitution Mechanism & Key Concepts. [Link]
-
Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Making Molecules. (2021). Benzyne, Arynes & Nucleophilic Aromatic Substitution. [Link]
-
YouTube. (2020). Benzyne Intermediate || Organic Chemistry | Nucleophilic Substitution Reaction. [Link]
-
Reddit. (2021). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. [Link]
-
Chemistry Steps. (2023). Nucleophilic Aromatic Substitution. [Link]
-
Organic Chemistry. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. [Link]
-
Organic Chemistry Portal. (2021). Nitro Reduction - Common Conditions. [Link]
-
ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Recent Advances in the Synthesis of Aromatic Azo Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Benzyne, Arynes & Nucleophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Aniline Derivative Synthesis
Welcome to the technical support center for aniline derivative synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with reaction yields. Instead of a generic checklist, we will explore the underlying chemical principles to diagnose and resolve common issues in a structured, question-and-answer format.
My aniline derivative synthesis resulted in a low yield. Where do I even begin?
A low yield is a frustrating but common outcome that can stem from multiple stages of the experimental process. A systematic approach is crucial to identifying the root cause without wasting valuable time and resources. Before diving into complex mechanistic problems, start with a logical diagnostic workflow.
The first step is to determine if the low yield is due to an incomplete reaction or loss of product during or after the reaction.
Caption: Initial diagnostic workflow for troubleshooting low yield.
Section 1: Diagnosing Incomplete Reactions
An incomplete reaction is often the simplest cause of low yield. The goal is to drive the equilibrium towards the product, but various factors can prevent this.
Q1: How do I confirm my reaction is incomplete?
You must monitor the reaction's progress. Relying solely on a prescribed reaction time from the literature can be misleading, as small variations in setup, reagent quality, or scale can alter the required time significantly.
A: The most common method is Thin Layer Chromatography (TLC) . Spot the starting aniline, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a TLC plate. If the spot corresponding to your starting material is still prominent in the reaction mixture lane after the expected reaction time, the reaction is incomplete. For more quantitative analysis, techniques like GC-MS or LC-MS can be used to determine the precise ratio of starting material to product.[1][2][3]
Protocol: Reaction Monitoring by TLC
-
Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of the plate. Mark lanes for your starting material (SM), co-spot (Co), and reaction mixture (Rxn).
-
Prepare Samples: Dissolve a small amount of your starting aniline in a suitable solvent (e.g., ethyl acetate) to create a reference solution. Dilute a small aliquot of your reaction mixture in the same solvent.
-
Spot the Plate: Using a capillary tube, carefully spot a small amount of the SM solution in its lane. Spot the Rxn mixture in its lane. For the Co lane, spot the SM first, let it dry, and then spot the Rxn mixture directly on top of it.
-
Develop the Plate: Place the TLC plate in a chamber containing an appropriate mobile phase (eluent). A common starting point for anilines is a mixture of hexane and ethyl acetate.[3]
-
Visualize: After the solvent front has moved up the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a staining agent (e.g., potassium permanganate).
-
Analyze: Compare the Rxn lane to the SM lane. A persistent SM spot in the Rxn lane indicates an incomplete reaction.
Q2: My reaction has stalled with starting material still present. What are the likely causes?
A: Several factors can cause a reaction to stall:
-
Insufficient Temperature or Time: Some reactions require significant activation energy or are simply slow. Try increasing the temperature (within the limits of substrate and solvent stability) or allowing the reaction to run longer.
-
Reagent Stoichiometry: Ensure that the limiting reagent is appropriate for the reaction and that other reagents are present in the correct molar equivalents. For reactions where the product can also react (e.g., double alkylation), using an excess of one reagent (like aniline) can help drive the reaction towards the desired mono-adduct.[4]
-
Catalyst Deactivation: In catalyzed reactions, the catalyst may be "poisoned" by impurities or degrade over time.[5][6] This is particularly common in hydrogenation reactions where coke formation can deactivate the catalyst.[7][8] Ensure you are using a fresh, active catalyst and that all reagents and solvents are pure.
-
Reversible Reactions: Some reactions, like the aza-Michael addition, are reversible.[4] If the equilibrium is unfavorable, the reaction may not proceed to completion. Changing the solvent or temperature can sometimes shift the equilibrium.
Section 2: Investigating Side Reactions and Byproduct Formation
If your starting material is consumed but the yield of the desired product is low, unintended side reactions are the likely culprit. Anilines are electron-rich and nucleophilic, but they are also sensitive, making them prone to several side reactions.
Q3: My reaction mixture turned dark brown or black. What causes this discoloration and how do I prevent it?
A: This is a classic sign of aniline oxidation . The amino group makes the aromatic ring highly electron-rich and susceptible to oxidation, even by atmospheric oxygen.[9] This process forms highly colored impurities, often polymeric in nature, which are difficult to remove and significantly lower the isolated yield.[9][10]
Solutions:
-
Use an Inert Atmosphere: Conduct the reaction under a blanket of nitrogen or argon gas to exclude oxygen.[5]
-
Purify the Aniline: Aniline that has darkened on the shelf is already partially oxidized. Purify it by distillation, often over zinc dust to reduce colored impurities, immediately before use.[11][12]
-
Control the pH: Oxidation is often faster under basic conditions. While some reactions require a base, avoid overly harsh conditions if possible.
-
Protect the Amino Group: For reactions that are not directly on the nitrogen (like some electrophilic aromatic substitutions), the amino group can be protected by acetylation (forming an acetanilide). The amide group is less activating and far less prone to oxidation.[13][14][15]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Aniline - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 12. reddit.com [reddit.com]
- 13. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 14. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 15. ncert.nic.in [ncert.nic.in]
Technical Support Center: Purification of Tertiary Amine-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions to the common and often complex challenges encountered during the purification of tertiary amine-containing compounds. Drawing from established scientific principles and field-proven experience, this resource offers troubleshooting guides and frequently asked questions to streamline your workflow and enhance your purification success.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, explaining the root cause and providing actionable solutions.
Chromatography Issues
Question: My tertiary amine is showing severe peak tailing and streaking on my silica gel column. What's happening and how can I fix it?
Answer:
This is the most common issue when purifying basic amines on standard silica gel.[1]
-
Causality: Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[1][2] Your basic tertiary amine engages in a strong acid-base interaction with these silanols, leading to non-ideal chromatographic behavior like peak tailing, and in severe cases, irreversible binding.[2][3] This can result in poor separation, low recovery, and compound degradation.[2]
-
Solutions: The goal is to disrupt this acid-base interaction. You have several effective options:
-
Use a Mobile Phase Modifier: Introduce a small amount of a competing base into your eluent. This base will "neutralize" the acidic silanol sites, allowing your tertiary amine to elute symmetrically.[1][2]
-
Actionable Protocol: Add a volatile base like triethylamine (TEA) or ammonium hydroxide to your mobile phase. A typical concentration is 0.1-1%.[2] It's crucial to add the modifier to both the weak and strong solvents in your gradient to ensure consistent column equilibration.[2] Diethylamine (DEA) is also a common choice.[2]
-
-
Switch to a Different Stationary Phase: If modifiers are ineffective or undesirable, change the stationary phase to one that is not acidic.
-
Amine-functionalized Silica: These columns have an amine-based surface that masks the silanols, minimizing the strong interactions and often allowing for elution with simple hexane/ethyl acetate gradients without any amine modifier.[1]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.
-
Reversed-Phase (C18): This is an excellent option. By using a high pH mobile phase (e.g., with ammonium bicarbonate), you can ensure your tertiary amine is in its neutral, unprotonated free-base form.[2] This increases its lipophilicity and retention, often leading to sharp peaks and successful purification.[2] Ensure your C18 column is stable at high pH.
-
-
Question: I'm getting very low or zero recovery of my compound from the silica column, even with high polarity solvents.
Answer:
This indicates an extremely strong, likely irreversible, interaction between your compound and the stationary phase.
-
Causality: The acidity of the silica gel is causing your tertiary amine to bind so tightly that it cannot be eluted. This is common for highly basic amines or molecules with multiple amine functionalities. In some cases, the compound may even be degrading on the acidic silica surface.[2]
-
Solutions:
-
Drastic Mobile Phase Modification: Before abandoning the column, try flushing with a highly competitive solvent system. A common "stripping" solution is 5-10% ammonium hydroxide in methanol.
-
Change of Strategy: The most reliable solution is to avoid standard silica gel entirely.
-
Recommended Action: Immediately switch to an amine-functionalized column or a reversed-phase C18 column with a high pH mobile phase, as described in the previous question.[1]
-
-
Liquid-Liquid Extraction: Consider an acid-base extraction to isolate your product before attempting chromatography. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your tertiary amine will become protonated and move to the aqueous layer, leaving non-basic impurities behind.[4] You can then basify the aqueous layer and re-extract your purified amine back into an organic solvent.
Workflow: Selecting a Purification Strategy
This diagram outlines a decision-making process for purifying a crude mixture containing a tertiary amine.
Caption: Decision tree for tertiary amine purification.
-
Separation & Stability Issues
Question: How can I remove residual primary or secondary amine impurities from my tertiary amine product?
Answer:
This is a common challenge, especially in reactions like amine alkylation where over-alkylation may not go to completion.[5]
-
Causality: Primary, secondary, and tertiary amines can have very similar polarities, making chromatographic separation difficult.
-
Solutions:
-
Scavenger Resins: This is a highly efficient method. Scavenger resins are solid-supported reagents that react selectively with certain functional groups.[6]
-
Actionable Protocol: Use an isocyanate-functionalized resin. These resins react quickly with primary and secondary amines to form ureas, but not with tertiary amines.[7][8] Simply stir the crude product with the resin in a suitable solvent (like DCM or THF), and then filter. The impurities will be bound to the solid support, leaving your pure tertiary amine in the filtrate.
-
-
Chemical Derivatization: If scavenger resins are not available, you can protect the reactive amines. For example, react the mixture with di-tert-butyl dicarbonate (Boc₂O). The primary and secondary amines will form Boc-carbamates, which have drastically different polarity from your tertiary amine, making chromatographic separation trivial. The protecting group can be removed later if necessary.[9]
-
Question: My compound seems to be degrading during workup or purification. What are the stability risks?
Answer:
Tertiary amines, while generally more stable than primary or secondary amines, are susceptible to certain degradation pathways.[10][11]
-
Causality:
-
Oxidation: The lone pair on the nitrogen is susceptible to oxidation, which can be accelerated by heat, light, or the presence of metal catalysts.
-
Acid-Catalyzed Degradation: As discussed, prolonged exposure to acidic surfaces like silica gel can cause degradation.[2]
-
Nitrosamine Formation: This is a critical concern in pharmaceutical development. If there are residual nitrosating agents (e.g., from quenching reactions with sodium nitrite), they can react with tertiary amines to form potentially genotoxic nitrosamine impurities.[12]
-
-
Solutions:
-
Work under an inert atmosphere (Nitrogen or Argon) if you suspect oxidation.
-
Avoid prolonged exposure to acidic conditions. Neutralize reaction mixtures promptly and use the appropriate purification techniques mentioned above.
-
Be meticulous in quenching reactions and ensure all nitrosating agents are destroyed before workup.
-
Frequently Asked Questions (FAQs)
Q1: What is the "2 pH rule" for purifying amines on reversed-phase columns?
The "2 pH rule" is a guideline stating that to ensure an amine is fully deprotonated and in its neutral form, you should adjust the mobile phase pH to be at least two units above the pKa of its conjugate acid.[2] For example, if the pKa of your protonated tertiary amine (R₃NH⁺) is 9.5, you should use a mobile phase with a pH of 11.5 for optimal retention and peak shape on a C18 column.[2]
Q2: Can I use crystallization to purify my tertiary amine?
Yes, crystallization can be a very effective and scalable purification method. Since many tertiary amines are oils at room temperature, it's common to form a salt to induce crystallization.[13]
-
Method: Dissolve your crude amine in a solvent like diethyl ether, ethyl acetate, or 2-propanol, and add a solution of HCl (e.g., in dioxane or ether) to precipitate the hydrochloride salt.[13] Other acids like tartaric or oxalic acid can also be used.[13] The resulting crystalline salt is often highly pure.
Q3: What are the best practices for developing a flash chromatography method for a novel tertiary amine?
-
TLC First: Always start with Thin Layer Chromatography (TLC).
-
Test Modifiers: Run TLC plates using a standard solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) with and without 1% TEA. This will immediately show you if a modifier is necessary to get the spot to move off the baseline and have a good Rf value.
-
Consider Amine-Plates: If you have them, use amine-functionalized TLC plates, which better predict the separation on the corresponding flash column.[1]
-
Load Carefully: Load your sample using a minimal amount of solvent. For basic amines, it's best to avoid pre-adsorbing them onto silica, as they can get stuck. A liquid injection or loading a solution onto the column is preferable.
Q4: What are the key differences in purifying aromatic vs. aliphatic tertiary amines?
The main difference lies in their basicity. Aromatic amines (e.g., N,N-dimethylaniline) are significantly less basic than aliphatic amines (e.g., triethylamine) because the nitrogen lone pair is delocalized into the aromatic ring. This lower basicity means they will have weaker interactions with silica gel and may not require mobile phase modifiers. Always consider the pKa of your specific compound.[14]
Data & Protocols
Table 1: Common Modifiers for Normal-Phase Chromatography
| Modifier | Typical Conc. | Boiling Point (°C) | Key Characteristics |
| Triethylamine (TEA) | 0.1 - 2% | 89 | Most common choice; volatile and effective. Can interfere with UV detection at low wavelengths.[15][16] |
| Ammonium Hydroxide | 0.1 - 2% | ~36 (as NH₃) | Highly volatile and effective. Use a fresh solution. Good for LC-MS applications.[2] |
| Diethylamine (DEA) | 0.1 - 2% | 56 | Volatile and slightly more basic than TEA.[2][17] |
| Pyridine | 0.1 - 1% | 115 | Less volatile, strong odor. Effective but harder to remove from the final product.[2] |
Experimental Protocol: Flash Purification using a TEA-Modified Mobile Phase
This protocol provides a step-by-step guide for purifying a tertiary amine on a standard silica gel column.
-
Mobile Phase Preparation:
-
Prepare your "Solvent A" (e.g., Hexane) and "Solvent B" (e.g., Ethyl Acetate).
-
To both Solvent A and Solvent B, add triethylamine to a final concentration of 0.5% v/v. (e.g., 5 mL of TEA for every 995 mL of solvent).
-
Causality: Adding TEA to both solvents ensures the column remains consistently neutralized throughout the gradient run, preventing changes in retention behavior.[2]
-
-
Column Equilibration:
-
Equilibrate the silica gel column with at least 5 column volumes (CV) of your initial mobile phase mixture (e.g., 100% Solvent A with 0.5% TEA).
-
-
Sample Loading:
-
Dissolve your crude compound in a minimal amount of dichloromethane (DCM) or the initial mobile phase.
-
Note: Avoid pre-adsorbing the amine onto silica if possible, as it may bind irreversibly. A direct liquid injection is often safer.
-
-
Elution and Fraction Collection:
-
Run a linear gradient based on your TLC analysis (e.g., 0% to 50% Solvent B over 10-15 CV).
-
Collect fractions and analyze by TLC or LC-MS to identify the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Evaporate the solvent using a rotary evaporator. The co-evaporation of a higher boiling point solvent like toluene can help remove the last traces of TEA.
-
References
-
How do I purify ionizable organic amine compounds using flash column chromatography?. (2023, February 10). Biotage. [Link]
-
Is there an easy way to purify organic amines?. (2023, January 19). Biotage. [Link]
- Process for the purification of tertiary amines. (1979).
-
How to purify Amine? Grad student asked me. Demonstration and discussion. (2022, August 10). YouTube. [Link]
-
Workup: Amines. University of Rochester, Department of Chemistry. [Link]
-
Amine workup. (2022). Reddit r/Chempros. [Link]
-
Separation of Secondary Amine and Tertiary amine. (2006, January 24). Chromatography Forum. [Link]
-
use of Triethylamine. (2005, December 30). Chromatography Forum. [Link]
-
Amine Treating - Troubleshooting Guide. Scribd. [Link]
-
Resins with Functional Groups as Scavengers. Anaspec. [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022, October 18). ACS Publications. [Link]
-
Nitrosamine impurities in APIs: A Comprehensive Review. (2024, March 7). ResearchGate. [Link]
- Scavenger resin and processes for the use thereof. (2005).
-
What is the pH of a tertiary amine?. (2022, October 16). Quora. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. [Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid. (2019, November 27). Reddit. [Link]
-
[Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. (2025, December 15). LinkedIn. [Link]
-
Purification of APIs. ZEOCHEM. [Link]
-
Impact of Solvent on the Thermal Stability of Amines. (2022, October 19). NIH National Center for Biotechnology Information. [Link]
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]
-
If triethylamine is used with a C18 column for a prolonged period, what will happen to the column?. (2013, January 31). ResearchGate. [Link]
-
Scavenger Resins. Amerigo Scientific. [Link]
-
Justify the presence of amine in the API chemical structure. (2024, May 29). Nitrosamines Exchange. [Link]
-
Thermal stability and corrosion of tertiary amines in aqueous amine and amine-glycol-water solutions for combined acid gas and water removal. ResearchGate. [Link]
-
Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. (2023, July 19). ResearchGate. [Link]
-
Solid-Supported Reagents and Scavengers. Biotage. [Link]
-
General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. (1986). PubMed. [Link]
-
Effect of Triethylamine (TEA) on the Retention in RPLC. (2023, November 27). Pharma Growth Hub. [Link]
-
Stability of Structurally Varied Aqueous Amines for CO2 Capture. (2020). ACS Publications. [Link]
-
Solid-Supported Scavengers. Supra Sciences. [Link]
-
Impurity Profiling of Active Pharmaceutical Ingredients (APIs). IntechOpen. [Link]
-
Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. [Link]
-
Isoelectric point. Wikipedia. [Link]
-
The role of pH in Liquid-Liquid Extraction. (2019, February 21). YouTube. [Link]
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- 3. researchgate.net [researchgate.net]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 7. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
- 8. suprasciences.com [suprasciences.com]
- 9. youtube.com [youtube.com]
- 10. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. quora.com [quora.com]
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- 16. pharmagrowthhub.com [pharmagrowthhub.com]
- 17. welch-us.com [welch-us.com]
Technical Support Center: Ensuring the Stability of 3-[2-(diethylamino)ethoxy]aniline in Storage and Experimental Use
Welcome to the technical support center for 3-[2-(diethylamino)ethoxy]aniline (CAS No. 34334-19-5). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this versatile aromatic amine. By understanding its inherent properties and potential degradation pathways, you can ensure the integrity of your experiments and the reliability of your results.
Introduction to 3-[2-(diethylamino)ethoxy]aniline
3-[2-(diethylamino)ethoxy]aniline is a substituted aniline derivative featuring a primary aromatic amine, an ether linkage, and a tertiary diethylamino group. This combination of functional groups makes it a valuable intermediate in the synthesis of a variety of compounds, particularly in the development of novel therapeutics. However, the presence of the aniline moiety makes the compound susceptible to degradation, primarily through oxidation.
Core Stability Concerns
The primary stability concern for 3-[2-(diethylamino)ethoxy]aniline, like many aromatic amines, is its propensity for oxidation. This can be initiated by exposure to air (oxygen), light, and elevated temperatures. Oxidation can lead to the formation of colored impurities, which can interfere with downstream applications and compromise the purity of the compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the storage and use of 3-[2-(diethylamino)ethoxy]aniline.
| Issue Observed | Potential Root Cause | Recommended Action & Scientific Rationale |
| Discoloration of the compound (e.g., turning yellow, brown, or dark). | Oxidation: The primary aromatic amine is susceptible to air oxidation, which often results in the formation of colored polymeric or quinone-like structures. This process can be accelerated by light and heat. | 1. Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen. 2. Light Protection: Use amber vials or store the container in a dark place to prevent photo-oxidation. 3. Temperature Control: Adhere to recommended cold-chain transportation and storage, ideally at refrigerated temperatures (2-8 °C), to slow down the rate of oxidative reactions.[1] |
| Inconsistent experimental results or appearance of unexpected byproducts. | Degradation of the starting material: Using a degraded stock of 3-[2-(diethylamino)ethoxy]aniline will introduce impurities that can lead to side reactions or interfere with the desired reaction pathway. | 1. Purity Check: Before use, assess the purity of the compound using a suitable analytical method like HPLC-UV. A fresh, pure sample should appear as a single major peak. 2. Fresh Aliquots: For critical experiments, use a freshly opened container or a recently prepared solution from a properly stored stock. |
| Poor solubility in aqueous media. | Hydrophobicity: The molecule has a significant non-polar character, limiting its solubility in water. | 1. pH Adjustment: The tertiary amine and the aromatic amine are basic. Lowering the pH of the aqueous solution will protonate these groups, forming more soluble salts. 2. Co-solvents: For stock solutions, consider using a small amount of a water-miscible organic solvent like DMSO or ethanol before diluting with the aqueous medium. |
| Appearance of unknown peaks in chromatograms post-reaction. | Formation of Degradants or Side-Products: Aside from oxidation of the starting material, the reaction conditions themselves (e.g., strong acids/bases, high temperature) might be causing degradation. | 1. Reaction Monitoring: Use techniques like TLC or LC-MS to monitor the reaction progress and identify the formation of impurities in real-time. 2. Optimize Conditions: If degradation is suspected, consider milder reaction conditions (e.g., lower temperature, alternative reagents). |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for 3-[2-(diethylamino)ethoxy]aniline?
A1: For long-term stability, 3-[2-(diethylamino)ethoxy]aniline should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator at 2-8°C.[1] Protection from light is also crucial, so an amber glass vial or storage in a dark location is recommended. The supplier's recommendation for "Cold-chain transportation" underscores the temperature sensitivity of this compound.[1]
Q2: My sample of 3-[2-(diethylamino)ethoxy]aniline has changed color. Can I still use it?
A2: A change in color is a visual indicator of degradation, likely oxidation. While the compound may still be present, the purity is compromised. For applications sensitive to impurities, such as pharmaceutical synthesis, it is strongly recommended to use a fresh, un-degraded sample. For less sensitive applications, the material should be repurified (e.g., by column chromatography) and its purity confirmed by an appropriate analytical method before use.
Q3: What are the expected degradation pathways for this compound?
A3: While specific degradation pathways for 3-[2-(diethylamino)ethoxy]aniline are not extensively documented in the literature, based on the chemistry of aromatic amines, the primary degradation route is oxidation. This can proceed through several mechanisms, including the formation of radical cations, which can then dimerize or polymerize, leading to complex colored mixtures. Another potential pathway is N-oxidation. Hydrolysis of the ether linkage is also possible under strong acidic or basic conditions, though generally less facile than oxidation of the amine.
Caption: Potential degradation pathways for 3-[2-(diethylamino)ethoxy]aniline.
Q4: How can I assess the purity of my 3-[2-(diethylamino)ethoxy]aniline sample?
Experimental Protocols
Protocol 1: General Purpose HPLC Method for Purity Assessment
This method provides a starting point for assessing the purity of 3-[2-(diethylamino)ethoxy]aniline and detecting potential degradation products. Method validation and optimization will be required for specific applications.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient from 20% to 80% acetonitrile) with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of 3-[2-(diethylamino)ethoxy]aniline in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection: 254 nm (or a wavelength determined by UV scan of the analyte)
-
-
Analysis: Inject the standard and sample solutions. Purity can be estimated by the area percentage of the main peak. The presence of significant secondary peaks may indicate impurities or degradation.
Sources
Technical Support Center: Catalyst Selection for Efficient Synthesis of Aniline Derivatives
Welcome to the Technical Support Center for the synthesis of aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in mechanistic principles and practical field experience.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a systematic approach to identify the root cause and implement a solution.
Issue 1: Low or No Yield in Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
Question: My Buchwald-Hartwig amination reaction to synthesize a substituted aniline is showing poor or no conversion. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in Buchwald-Hartwig aminations are a common challenge and can stem from several factors related to the catalyst, reagents, or reaction conditions.[1]
Systematic Troubleshooting Protocol:
-
Catalyst and Ligand Integrity:
-
Expertise & Experience: The choice of palladium precursor and ligand is paramount.[2] For challenging substrates like aryl chlorides, sterically hindered and electron-rich phosphine ligands are often necessary to facilitate the oxidative addition step.[3] Pre-formed palladium catalysts can sometimes offer more consistent results than generating the active catalyst in situ.[2]
-
Troubleshooting Steps:
-
Verify the quality and age of your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand. Palladium(II) precursors require in situ reduction to the active Pd(0) species, which can sometimes be inefficient.
-
Consider using a pre-catalyst to ensure the formation of the active catalytic species.[4]
-
Screen a variety of ligands. Bulky, electron-rich phosphine ligands are a good starting point.[1]
-
Ensure the palladium-to-ligand ratio is optimal. An excess of ligand relative to palladium can sometimes be beneficial to prevent catalyst deactivation, as amines themselves can act as ligands.[5]
-
-
-
Reagent and Solvent Quality:
-
Expertise & Experience: The success of the reaction is highly sensitive to the purity of your starting materials and the solvent. Water and oxygen can significantly hinder the catalytic cycle.
-
Troubleshooting Steps:
-
Ensure your amine and aryl halide are pure. Impurities can poison the catalyst.[6]
-
Use anhydrous and degassed solvents. Toluene and dioxane are common choices, but their quality is critical.[1] Traces of oxygen can lead to the formation of phosphine oxides, deactivating the ligand, and can also promote side reactions like the homocoupling of boronic acids if present as an impurity.[6]
-
Experimental Protocol: Solvent Degassing:
-
Place the anhydrous solvent in a Schlenk flask.
-
Subject the solvent to three "freeze-pump-thaw" cycles. This involves freezing the solvent with liquid nitrogen, evacuating the flask under high vacuum, and then allowing it to thaw under an inert atmosphere (Argon or Nitrogen).
-
Store the degassed solvent over molecular sieves under an inert atmosphere.
-
-
-
-
Base Selection and Strength:
-
Expertise & Experience: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine. The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.[1]
-
Troubleshooting Steps:
-
For weakly basic amines, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often effective.[1]
-
If your substrates are base-sensitive, consider weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher reaction temperatures.[1]
-
The physical form of the base can matter; ensure it is finely powdered for better solubility and reactivity.
-
-
-
Reaction Temperature and Time:
-
Expertise & Experience: While many modern catalyst systems operate at room temperature, some challenging couplings require elevated temperatures to overcome activation barriers.[7]
-
Troubleshooting Steps:
-
If no reaction is observed at room temperature, incrementally increase the temperature (e.g., to 60 °C, 80 °C, or 100 °C).
-
Monitor the reaction progress over time using techniques like TLC, GC-MS, or LC-MS to determine if the reaction is slow or has stalled.
-
-
Issue 2: Poor Selectivity in Nitroarene Hydrogenation to Aniline
Question: I am trying to synthesize a functionalized aniline by reducing the corresponding nitroarene, but I'm observing significant byproducts. How can I improve the chemoselectivity?
Answer: The reduction of nitroarenes is a powerful method for aniline synthesis, but over-reduction or reaction with other functional groups can be a challenge.[8] The choice of catalyst and reaction conditions is critical for achieving high chemoselectivity.
Catalyst and Condition Selection for Chemoselectivity:
| Functional Group Present | Recommended Catalyst System | Key Considerations |
| Alkenes/Alkynes | Au/TiO₂ or Au/Fe₂O₃ with H₂[9] | Gold catalysts show high chemoselectivity for the nitro group reduction, leaving C=C and C≡C bonds intact.[9] |
| Halogens (Cl, Br, I) | Fe/NH₄Cl or SnCl₂/HCl | Catalytic hydrogenation with Pd/C can lead to dehalogenation.[10] Iron or tin in acidic media are classic, milder alternatives. |
| Carbonyls (Aldehydes, Ketones) | Supported Gold Nanoparticles (AuNPs)[9][11] | Gold nanoparticles are highly selective for the nitro group reduction in the presence of carbonyl functionalities.[9] |
| Nitriles, Amides | Au/TiO₂ or Au/Fe₂O₃ with H₂[9] | Gold catalysts are effective for the selective reduction of the nitro group without affecting nitriles or amides.[9] |
Troubleshooting Workflow for Poor Selectivity:
Caption: Troubleshooting workflow for poor selectivity in nitroarene reduction.
Issue 3: Catalyst Deactivation and Difficult Recovery
Question: My heterogeneous catalyst is losing activity after one or two runs, and I'm struggling to recover it efficiently. What can I do?
Answer: Catalyst deactivation can be caused by poisoning from impurities, coking at high temperatures, or changes in the catalyst's physical structure.[12] Efficient recovery is key for the cost-effectiveness and sustainability of the process.
Strategies to Mitigate Deactivation and Improve Recovery:
-
Feedstock Purity: Ensure the starting materials and solvents are free from impurities that can act as catalyst poisons (e.g., sulfur compounds for palladium catalysts).[12]
-
Temperature Control: For exothermic reactions like nitrobenzene hydrogenation, poor heat transfer on a larger scale can create hot spots, leading to catalyst sintering or coking.[6][13] Ensure adequate reactor cooling and temperature monitoring.
-
Catalyst Support: The choice of support can influence catalyst stability and ease of recovery.
-
Magnetic Supports: Incorporating a magnetic component, such as iron oxide nanoparticles, into the catalyst support allows for easy separation from the reaction mixture using an external magnet.[14]
-
Mesoporous Materials: Supports like mesoporous silica (e.g., SBA-15) can enhance catalyst stability and activity.[15]
-
-
Catalyst Regeneration: Depending on the cause of deactivation, some catalysts can be regenerated. For example, coking can sometimes be reversed by controlled oxidation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary industrial methods for aniline synthesis, and what are their key considerations?
A1: The two main industrial routes for aniline synthesis are the catalytic hydrogenation of nitrobenzene and, to a lesser extent, the amination of phenol.[16][17]
-
Catalytic Hydrogenation of Nitrobenzene: This is the most prevalent method.[18] It is highly efficient and atom-economical.[17] Key parameters to control are reaction temperature, hydrogen pressure, catalyst type (commonly supported palladium, nickel, or copper), and catalyst loading.[8] The reaction is highly exothermic, requiring careful thermal management to prevent runaway reactions and ensure selectivity.[13][19]
-
Amination of Phenol: This method involves reacting phenol with ammonia in the presence of a catalyst like silica-alumina.[16]
Q2: When should I choose a palladium-based catalyst versus a gold-based catalyst for nitro group reduction?
A2: The choice depends heavily on the other functional groups present in your molecule.
-
Palladium-based catalysts (e.g., Pd/C) are highly active for nitro group reduction and are widely used.[8] However, they can also reduce other functional groups like alkenes and can cause dehalogenation.[10]
-
Gold-based catalysts (e.g., Au/TiO₂, Au/Fe₂O₃) exhibit remarkable chemoselectivity.[9] They are the preferred choice when your substrate contains other reducible moieties like double bonds, carbonyls, nitriles, or amides that you wish to preserve.[9][11]
Q3: My aniline product is dark and appears to be polymerizing. What is causing this, and how can I prevent it?
A3: Aniline and many of its derivatives are susceptible to oxidation, which leads to the formation of colored polymeric byproducts. This is often accelerated by exposure to air, light, or residual oxidizing agents.
-
Prevention Strategies:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.[6]
-
Prompt Purification: Purify the aniline derivative as soon as possible after the reaction is complete.
-
Salt Formation: In some cases, isolating the aniline as a hydrochloride salt can improve its stability and handling.
-
Q4: Can I use aryl chlorides for Buchwald-Hartwig amination?
A4: Yes, but they are more challenging substrates than the corresponding aryl bromides or iodides due to the strength of the C-Cl bond, which makes the initial oxidative addition step more difficult.[4] Success with aryl chlorides typically requires more specialized and reactive catalytic systems, often involving bulky, electron-rich phosphine ligands and potentially higher reaction temperatures.[7]
Q5: What are the advantages of using biocatalysis for aniline synthesis?
A5: Biocatalysis, particularly using nitroreductase (NR) enzymes, offers a sustainable alternative to traditional chemical methods.[20][21]
-
Mild Conditions: Reactions are typically run at room temperature and atmospheric pressure in aqueous buffers.[20]
-
High Chemoselectivity: Nitroreductases can selectively reduce the nitro group in the presence of other sensitive functional groups, such as halogens, that are labile under typical catalytic hydrogenation conditions.[20]
-
Sustainability: This approach avoids the use of high-pressure hydrogen gas and expensive, resource-intensive precious metal catalysts.[20][21]
References
-
Corma, A., & Serna, P. (2006). Preparation of substituted anilines from nitro compounds by using supported gold catalysts. Nature Protocols, 1(6), 2590-2595. [Link]
-
MDPI. (n.d.). Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. MDPI. [Link]
-
Scientific.Net. (n.d.). Preparation of the Gold Nanoparticles and its Activity for Single-Step Amination of Benzene to Aniline. Scientific.Net. [Link]
-
National Institutes of Health. (n.d.). Gold Nanoparticles Supported on Alumina as a Catalyst for Surface Plasmon-Enhanced Selective Reductions of Nitrobenzene. National Institutes of Health. [Link]
-
MDPI. (n.d.). Supported Gold Nanoparticle-Catalyzed Selective Reduction of Multifunctional, Aromatic Nitro Precursors into Amines and Synthesis of 3,4-Dihydroquinoxalin-2-Ones. MDPI. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for aniline and hydroxylamine synthesis. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of the conditions for the synthesis of aniline. ResearchGate. [Link]
-
ACS Publications. (2017). Gold Nanoparticles Supported on Alumina as a Catalyst for Surface Plasmon-Enhanced Selective Reductions of Nitrobenzene. ACS Omega. [Link]
-
National Institutes of Health. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. National Institutes of Health. [Link]
-
ACS Publications. (n.d.). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Industrial & Engineering Chemistry Research. [Link]
-
National Institutes of Health. (2021). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. National Institutes of Health. [Link]
-
ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Chemistry World. (2020). Aniline synthesis turns to photochemistry to access challenging targets. Chemistry World. [Link]
-
ACS Publications. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
-
National Institutes of Health. (n.d.). Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. National Institutes of Health. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
-
National Institutes of Health. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. National Institutes of Health. [Link]
-
National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. [Link]
-
ACS Publications. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]
-
YouTube. (2020). synthesis of anilines. YouTube. [Link]
-
ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Royal Society of Chemistry. (2020). Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticles, stabilized on a naturally magnetic pumice/chitosan substrate. RSC Publishing. [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. National Institutes of Health. [Link]
-
Royal Society of Chemistry. (n.d.). Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process: challenges and successes. RSC Publishing. [Link]
-
YouTube. (2023). Preparation of Arylamines, Part 1: Reduction of Nitroarenes. YouTube. [Link]
- Google Patents. (2013). Preparation method of catalyst for synthesis of aniline through catalytic hydrogenation of nitrobenzene.
-
National Institutes of Health. (n.d.). Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. National Institutes of Health. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis a, Anilines are... ResearchGate. [Link]
-
MDPI. (n.d.). Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. [Link]
-
ACS Publications. (2019). para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Journal of the American Chemical Society. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold catalyst. The Royal Society of Chemistry. [Link]
-
National Institutes of Health. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]
-
ACS Publications. (2023). Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. ACS Sustainable Chemistry & Engineering. [Link]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
-
RSC Advances. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. [Link]
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- 14. Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticles, stabilized on a naturally magnetic pumice/chitos ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08376C [pubs.rsc.org]
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Technical Support Center: Managing Exotherms in Large-Scale Aniline Reactions
Welcome to the Technical Support Center for managing exothermic reactions in large-scale aniline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on ensuring thermal safety and optimizing your reaction outcomes. The information presented here is a synthesis of established scientific principles and field-proven insights to help you navigate the challenges of scaling up these often energetic reactions.
I. Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding the exothermic nature of aniline reactions.
Q1: Why are most large-scale aniline synthesis reactions highly exothermic?
A1: Many common industrial methods for synthesizing aniline are inherently exothermic, meaning they release a significant amount of heat.[1][2] The most prevalent method, the catalytic hydrogenation of nitroaromatics (e.g., nitrobenzene), is particularly energetic.[3][4] The standard reaction enthalpy for the hydrogenation of nitrobenzene is approximately -554.1 kJ/mol in the liquid phase and -468.2 kJ/mol in the vapor phase.[4] This substantial heat release, if not properly managed, can lead to a rapid and uncontrolled increase in temperature and pressure, a dangerous situation known as a thermal runaway.[1][5] Effective temperature control is paramount for ensuring the safety of the operation, maximizing the yield of the desired aniline product, and minimizing the formation of impurities and byproducts.[3][6]
Q2: What are the primary signs of an impending thermal runaway in an aniline reaction?
A2: The early detection of a potential thermal runaway is critical for preventing accidents. Key indicators include:
-
A sudden, rapid increase in temperature that cannot be controlled by the primary cooling system.[3]
-
A corresponding sharp rise in pressure within the reaction vessel.[1][3]
-
Visible changes in the reaction mixture , such as vigorous, uncontrolled boiling, or noticeable changes in color or viscosity.[3]
-
An increase in the rate of gas evolution , if applicable to the specific reaction.[2]
Continuous monitoring of these parameters is essential for early detection and intervention.[7]
Q3: How does poor exotherm management impact product yield and purity?
A3: Inadequate temperature control can significantly compromise the selectivity and yield of the desired aniline derivative.[6] Elevated temperatures can promote the formation of unwanted byproducts.[6] For example, in the hydrogenation of nitrobenzene, temperatures exceeding 100°C can lead to the overhydrogenation of aniline to form cyclohexylamine and other related species.[4][6][8] Uncontrolled exotherms can also cause the polymerization of aniline or the formation of tarry, resinous materials.[6] Furthermore, in the presence of oxygen, higher temperatures can accelerate the oxidation of aniline, leading to colored impurities.[6][9]
Q4: What are the fundamental principles of heat removal in large-scale reactors?
A4: Efficient heat removal is the cornerstone of managing exothermic reactions. The primary mechanisms of heat transfer in chemical reactors are conduction, convection, and radiation.[10] In large-scale reactors, heat is typically removed through:
-
Reactor Jackets: A cooling fluid is circulated through a jacket surrounding the reactor vessel.[11][12]
-
Internal Coils: Coils containing a cooling fluid are placed directly within the reaction mixture, providing a larger surface area for heat exchange.[11][12]
-
External Heat Exchangers: The reaction mixture is circulated through an external heat exchanger to remove heat.[12][13]
The choice and design of the cooling system are critical and depend on the scale of the reaction and the magnitude of the exotherm.[14]
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during large-scale aniline reactions.
Problem 1: Rapid, Uncontrolled Temperature Rise
Question: My large-scale aniline synthesis is experiencing a rapid temperature increase that the primary cooling system cannot manage. What are the immediate steps I should take, and what are the long-term preventative measures?
Answer:
Immediate Actions (Emergency Shutdown Protocol):
-
Stop Reactant Addition: Immediately cease the feeding of all reactants to the reactor.[3]
-
Maximize Cooling: Increase the flow rate of the cooling medium to its maximum capacity. If available, activate any secondary or emergency cooling systems.[15]
-
Ensure Agitation: Verify that the agitator is functioning correctly to ensure uniform temperature distribution and efficient heat transfer to the cooling surfaces.[16]
-
Prepare for Emergency Venting: If the temperature and pressure continue to rise uncontrollably, be prepared for the activation of emergency relief systems like rupture discs or safety valves to prevent catastrophic vessel failure.[1][7]
-
Initiate Quenching (if applicable and safe): In some pre-determined protocols, a chemical inhibitor or a cold, inert solvent can be added to stop the reaction.[15] This should only be done if it is part of a well-defined and tested emergency procedure.
Preventative Measures & Long-Term Solutions:
-
Thorough Hazard Analysis: Conduct a comprehensive process hazard analysis (PHA), such as a Hazard and Operability (HAZOP) study, to identify potential failure modes and their consequences.[15]
-
Reaction Calorimetry: Before scaling up, use reaction calorimetry to accurately determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the rate of heat evolution.[17][18] This data is crucial for designing an adequate cooling system.
-
Controlled Addition Rate: Implement a semi-batch process where one of the reactants is added at a controlled rate, ensuring that the rate of heat generation does not exceed the heat removal capacity of the reactor.[5]
-
Optimize Operating Temperature: Start the reaction at a lower temperature to provide a larger safety margin before reaching a critical temperature.[3]
-
Improve Heat Transfer: Ensure the reactor design includes sufficient heat transfer area. Consider using internal cooling coils in addition to a jacket for highly exothermic reactions.[12] Regular maintenance to prevent fouling on heat transfer surfaces is also critical.
Problem 2: Formation of Localized Hotspots
Question: Despite the bulk temperature being within the desired range, I suspect the formation of localized hotspots within the reactor, leading to byproduct formation. How can I confirm this and what can be done to prevent it?
Answer:
Confirmation:
-
Multiple Temperature Probes: Install multiple temperature sensors at different locations and depths within the reactor to monitor for temperature gradients.[16]
-
Computational Fluid Dynamics (CFD) Modeling: CFD simulations can help visualize the fluid dynamics and temperature distribution within the reactor, identifying areas of poor mixing.
Causes and Solutions:
-
Inadequate Agitation: This is a primary cause of localized heating.[5][19]
-
Solution: Increase the agitation speed to improve mixing and heat distribution. Evaluate the agitator design (e.g., impeller type, size, and placement) to ensure it is suitable for the reactor geometry and reaction mass viscosity.
-
-
Poor Reactant Dispersion: If a reactant is not dispersed quickly upon addition, it can create a localized area of high concentration and rapid reaction.
-
Solution: Introduce the reactant below the surface of the reaction mixture, preferably near the agitator, to promote rapid mixing. Consider using a dip tube for reactant addition.
-
-
Viscosity Changes: As the reaction progresses, the viscosity of the mixture may increase, hindering effective mixing.
-
Solution: Ensure the agitator is designed to handle the maximum expected viscosity. In some cases, adjusting the solvent or concentration can help manage viscosity.
-
Problem 3: Sluggish or Stalled Reaction After Initial Exotherm
Question: The reaction initiated with a normal exotherm, but now the temperature is dropping, and the reaction appears to have stalled. What are the potential causes?
Answer:
Possible Causes & Solutions:
-
Catalyst Deactivation: In catalytic hydrogenations, the catalyst can be poisoned by impurities in the starting materials or solvents.
-
Solution: Ensure the purity of all reactants and solvents. Consider adding a guard bed to remove potential catalyst poisons before the reactants enter the main reactor.
-
-
Insufficient Mixing: If the catalyst is a solid, poor agitation can lead to settling, reducing the available surface area for reaction.
-
Solution: Verify that the agitation is sufficient to keep the catalyst suspended.
-
-
Reactant Limitation: The initial exotherm may have consumed one of the reactants in the immediate vicinity of the catalyst or other reactant.
-
Solution: Ensure a continuous and well-dispersed feed of the limiting reactant.
-
-
Phase Separation: In multiphase reactions, poor mixing can lead to phase separation, reducing the interfacial area where the reaction occurs.
-
Solution: Optimize agitation and consider the use of phase transfer catalysts if applicable.
-
III. Data Presentation
Table 1: Key Thermal Safety Parameters for Common Aniline Synthesis Methods
| Reaction Type | Typical Heat of Reaction (ΔH) | Key Control Parameters | Common Side Reactions at Elevated Temperatures |
| Nitrobenzene Hydrogenation | Highly Exothermic (~ -500 kJ/mol)[4][20] | Hydrogen pressure, temperature, catalyst loading, reactant feed rate | Over-hydrogenation to cyclohexylamine, ring saturation[6][8] |
| Tin Reduction of Nitroarenes | Highly Exothermic[21] | Rate of acid addition, efficient cooling | Formation of azoxy and azo compounds |
| Buchwald-Hartwig Amination | Moderately Exothermic[3] | Catalyst and ligand selection, base concentration, temperature | Catalyst decomposition, side reactions with functional groups[3] |
IV. Experimental Protocols & Workflows
Protocol 1: General Procedure for Large-Scale Catalytic Hydrogenation of Nitrobenzene
-
Reactor Preparation: The reactor is rendered inert with nitrogen and the catalyst is charged. The solvent is then added.
-
Pressurization and Heating: The reactor is pressurized with hydrogen to the desired setpoint, and the mixture is heated to the initial reaction temperature.
-
Nitrobenzene Addition: Nitrobenzene is fed into the reactor at a controlled rate to maintain the reaction temperature within the specified range.
-
Monitoring: The reaction is monitored by hydrogen uptake, temperature, and pressure. Samples may be taken to analyze the reaction progress.[3]
-
Work-up: Upon completion, the reactor is cooled and depressurized. The catalyst is removed by filtration, and the aniline is purified, typically by distillation.[3]
Workflow for Troubleshooting a Thermal Runaway Event
Caption: Decision workflow for managing a thermal runaway event.
V. References
-
Barton, J. A. and Nolan, P. F. (1989). Incidents in the Chemical Industry due to Thermal-Runaway Chemical Reactions. IChemE Symposium Series No.115, 3-18.
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Cheresources.com Community. (2019). Heat Transfer Methods In Batch Reactor. Retrieved from [Link]
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H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]
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IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view. Retrieved from [Link]
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Jinzong Machinery. (2024). Heat Exchangers in Chemical Reactors: Types and Functions. Retrieved from [Link]
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Just Measure it - Zero Instrument. (n.d.). The Power of Reactors in Chemical Engineering. Retrieved from [Link]
-
Medium. (2023). Heat exchanger facilities for highly exothermic reaction in fixed bed reactor. Retrieved from [Link]
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Sigma-HSE. (2023). Understanding Chemical Reaction Hazards in Manufacturing Processes. Retrieved from [Link]
-
TSM TheSafetyMaster Private Limited. (2024). Exothermic Reaction Hazards. Retrieved from [Link]
-
TÜV SÜD. (n.d.). Control Thermal Runaway and Chemical Reaction Hazards. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermal runaway. Retrieved from [Link]
-
Willey, R. J., Rodrigues, F., Chippett, S., Melhem, G., & Singh, S. K. (2001). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. Process Safety Progress, 20(2), 125-133.
-
YouTube. (2024). Aniline Synthesis via Tin Reduction (Science Explained). Retrieved from [Link]
-
YouTube. (2024). Exothermic reaction safety. Retrieved from [Link]
-
Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention. Retrieved from [Link]
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- 4. Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal runaway - Wikipedia [en.wikipedia.org]
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Technical Support Center: Preventing Oxidation of 3-[2-(diethylamino)ethoxy]aniline
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-[2-(diethylamino)ethoxy]aniline. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the oxidation of this compound. Given its aromatic amine structure, 3-[2-(diethylamino)ethoxy]aniline is highly susceptible to degradation, which can compromise experimental integrity. This guide offers a series of troubleshooting protocols and in-depth FAQs to ensure the stability and purity of your material.
Section 1: Understanding the Problem - Core FAQs
This section addresses the fundamental questions regarding the instability of 3-[2-(diethylamino)ethoxy]aniline.
Q1: Why is my 3-[2-(diethylamino)ethoxy]aniline sample changing color (e.g., turning yellow, brown, or reddish)?
A primary indicator of aniline oxidation is a change in color.[1] Freshly purified anilines are typically colorless or very pale yellow oils or solids.[2] The appearance of yellow, red, or brown tints is a direct result of the compound reacting with atmospheric oxygen.[2][3] This process is often accelerated by exposure to light and ambient temperatures. The amino group (-NH₂) on the aniline ring is an electron-donating group, which makes the aromatic ring electron-rich and thus highly prone to losing electrons, i.e., oxidation.[1][2]
Q2: What chemical species are formed when it oxidizes?
The oxidation of anilines is a complex process that can yield a variety of colored by-products.[2] While the specific pathway for 3-[2-(diethylamino)ethoxy]aniline is not extensively documented, the general mechanism for anilines involves the formation of species such as nitrobenzenes, benzoquinones, and azobenzenes.[2][4][5] In advanced stages, these can further react to form polymeric aniline species, often referred to as aniline black, which may appear as a dark green or black precipitate.[1][2]
Q3: What factors accelerate the oxidation of this compound?
Several environmental and experimental factors can significantly increase the rate of oxidation:
-
Atmospheric Oxygen: This is the primary oxidizing agent. Direct exposure to air is the most common cause of degradation.[1][6]
-
Light: UV and visible light can provide the energy to initiate and catalyze oxidative reactions.[3][7]
-
Elevated Temperatures: Higher temperatures increase the kinetic rate of oxidation.[3][6]
-
Presence of Metal Ions: Certain metal salts (e.g., Cu(II), Fe(III)) can act as catalysts for oxidation.[1]
-
pH of the Medium: The pH of a solution can significantly influence the oxidation rate of anilines.[1]
Section 2: Troubleshooting Guide for Common Oxidation Issues
This guide provides a systematic approach to diagnosing and solving common problems encountered during the handling and use of 3-[2-(diethylamino)ethoxy]aniline.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Sample is discolored upon receipt or after short-term storage. | 1. Improper storage conditions (exposure to air/light).[3] 2. Breach in container seal during shipping. 3. Natural degradation over time, even under ideal conditions. | 1. Verify Storage: Immediately store the compound according to the protocol in Table 2. 2. Purity Check: If color is significant, consider re-purification (e.g., column chromatography or distillation) if possible, or use a fresh batch for sensitive experiments. 3. Inert Overlay: For long-term storage, flush the container headspace with an inert gas like argon or nitrogen before sealing.[8] |
| Reaction mixture darkens or changes color upon adding the aniline. | 1. Oxygen dissolved in solvents.[6] 2. Oxidizing nature of other reagents (e.g., certain metal salts).[1] 3. Reaction run at elevated temperature in the presence of air. | 1. Degas Solvents: Use solvents that have been thoroughly degassed via sparging or freeze-pump-thaw methods (see Protocol 2).[6] 2. Lower Temperature: Add the aniline at a reduced temperature to control the reaction rate.[1] 3. Inert Atmosphere: Conduct the entire reaction under a blanket of nitrogen or argon (see Protocol 1).[1] 4. Reagent Choice: If possible, use metal salts in a lower oxidation state (e.g., Cu(I) instead of Cu(II)).[1] |
| Inconsistent results or low yields in experiments. | 1. Degradation of the aniline stock, leading to lower effective concentration. 2. Oxidized impurities interfering with the reaction mechanism. | 1. Use Fresh Material: For critical experiments, always use a freshly opened or recently purified batch of the aniline.[3] 2. Aliquot Stock Solutions: If using a stock solution, prepare and store it in single-use aliquots to prevent repeated exposure of the entire batch to air and freeze-thaw cycles.[3] 3. Protect the Amino Group: For multi-step syntheses where the amine is not the reacting group, consider protecting it as an acetanilide to prevent oxidation during intermediate steps.[1] |
Section 3: Best Practices & Protocols
This section provides detailed, step-by-step protocols for the proper handling and storage of 3-[2-(diethylamino)ethoxy]aniline to preserve its integrity.
Q4: What is the single most important step to prevent oxidation?
Working under an inert atmosphere is the most effective and fundamental strategy to prevent the oxidation of anilines.[1][8] By displacing oxygen from the experimental environment, you remove the primary reactant responsible for degradation. This is crucial for both storage and active experimental work.
This protocol describes the standard procedure for transferring the solid or liquid compound using a Schlenk line or a glovebox.
-
Apparatus Setup: Assemble your glassware (e.g., reaction flask, addition funnel) and ensure it is dry. Connect the main reaction flask to a Schlenk line manifold that can supply both vacuum and an inert gas (argon or nitrogen).
-
Purge the System: Evacuate the air from the flask using the vacuum line and then backfill with the inert gas. Repeat this "vac-fill" cycle at least three times to ensure the atmosphere is completely inert.
-
Reagent Transfer:
-
Solid: If the aniline is a solid, quickly weigh it and add it to the flask under a positive flow of inert gas (a "gas blanket").
-
Liquid: If it's a liquid, use a gas-tight syringe that has been pre-flushed with inert gas. Pierce the septum on the reagent bottle, draw the required volume, and transfer it to your reaction flask through a septum.
-
-
Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be monitored with an oil or mercury bubbler attached to the exhaust of the manifold.[1]
-
Work-up: Once the reaction is complete, perform any work-up steps as quickly as possible to minimize re-exposure to air.[1]
Caption: Inert atmosphere handling workflow.
Q5: How should I properly store 3-[2-(diethylamino)ethoxy]aniline?
Proper storage is critical to maintaining the long-term stability of the compound. The following conditions are recommended based on best practices for air and light-sensitive anilines.[3][7][9]
| Parameter | Solid Compound | Stock Solution (in organic solvent) |
| Temperature | 2-8°C (Refrigerated) | -20°C to -80°C (Freezer)[3] |
| Atmosphere | Inert gas (Argon or Nitrogen) headspace | Inert gas (Argon or Nitrogen) headspace |
| Light | Store in an amber glass vial or protect from light.[3][7] | Store in an amber glass vial.[3] |
| Container | Tightly sealed glass vial with a PTFE-lined cap. | Tightly sealed glass vial. Avoid some plastics which can be attacked by anilines.[3] |
| Best Practice | For bulk material, overlay with inert gas and seal with paraffin film for extra protection. | Prepare single-use aliquots to avoid repeated freeze-thaw cycles and air exposure.[3] |
Q6: Can I use antioxidants to protect my sample? If so, which ones are suitable?
Yes, adding a sacrificial antioxidant that oxidizes more readily than your compound can be an effective strategy, particularly for bulk storage or in formulations.[1][8] Aromatic amine antioxidants are a class of compounds prized for their ability to scavenge free radicals, especially at elevated temperatures.[10]
| Antioxidant Type | Example(s) | Typical Concentration | Mechanism of Action |
| Hindered Phenols | Butylated hydroxytoluene (BHT) | 0.01 - 0.1% (w/w) | Act as hydrogen atom donors to terminate radical chain reactions. |
| Aromatic Amines | 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine | 0.1 - 1.0% (w/w) | Scavenge free radicals and are effective at high temperatures.[10] |
| Phosphites | Tris(2,4-di-tert-butylphenyl)phosphite | 0.1 - 0.5% (w/w) | Decompose hydroperoxides, which are intermediates in oxidation pathways. Often used synergistically with hindered phenols.[10] |
Note: The suitability and concentration of an antioxidant must be validated for your specific application to ensure it does not interfere with downstream processes.
Q7: My experiment cannot be run under a fully inert atmosphere. What are the next best steps?
If a glovebox or Schlenk line is unavailable, you can still significantly reduce oxidation by minimizing oxygen exposure. The most critical step in this scenario is to use deoxygenated solvents.
-
Setup: Obtain a cylinder of high-purity nitrogen or argon with a regulator. Use clean, chemical-resistant tubing to connect the regulator to a long needle or glass pipette.
-
Sparging: Submerge the tip of the needle/pipette into the solvent in your solvent bottle or reaction flask. Ensure the tip is near the bottom.
-
Bubbling: Start a gentle but steady flow of the inert gas. You should see fine bubbles rising through the solvent. This process physically displaces dissolved oxygen.
-
Duration: For effective deoxygenation, sparge the solvent for at least 15-30 minutes.[6]
-
Use: Use the degassed solvent immediately. To maintain its deoxygenated state, keep a positive pressure of inert gas over the solvent's headspace.
Caption: Workflow for solvent degassing via sparging.
Section 4: Visualizing the Oxidation Mechanism
To better understand the need for these precautions, the following diagram illustrates a generalized oxidation pathway for anilines. The initial oxidation steps lead to radical intermediates that can couple or react further to form a cascade of highly colored and often polymeric impurities.
Caption: Generalized aniline oxidation pathway.
References
- The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (n.d.). Open Access Journals.
-
Mruthunjaya, A. K. V., & Torriero, A. A. J. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 28(2), 471. [Link]
- BenchChem. (n.d.). Preventing oxidation of the aniline group during complexation.
- (A) Traditional reaction mechanism for aniline oxidation, (B) Proposed... (n.d.). ResearchGate.
- Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. (n.d.).
- Protective activity of aromatic amines and imines against oxidative nerve cell death. (n.d.).
-
Aniline. (n.d.). In Wikipedia. Retrieved from [Link]
- How does Zn dust prevent the oxidation of aniline? (2019, February 16). Quora.
- Aromatic Amines Antioxidants. (n.d.). Performance Additives.
- Oxidation of aniline with acidified potassium dichromate class 12 chemistry CBSE. (n.d.). Vedantu.
- Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. (2013). Czech Journal of Food Sciences, 31(1), 5-13.
- Aniline. (n.d.). Washington State University - Environmental Health & Safety.
- How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. (2012, September 21). ResearchGate.
- Aniline Safety and Handling Guide. (n.d.). Scribd.
-
Innovative screening for functional improved aromatic amine derivatives: Toxicokinetics, free radical oxidation pathway and carcinogenic adverse outcome pathway. (2023). Ecotoxicology and Environmental Safety, 258, 114986. [Link]
- Oxidation of Aniline using Different Reaction Pathways. (n.d.). Asian Publication Corporation.
- Safety Data Sheet: aniline. (2021). Chemos GmbH & Co.KG.
-
Aniline. (n.d.). Cargo Handbook. Retrieved from [Link]
- Aniline mustard storage and handling best practices. (n.d.). BenchChem.
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- 5. Oxidation of aniline with acidified potassium dichromate class 12 chemistry CBSE [vedantu.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. quora.com [quora.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. nbinno.com [nbinno.com]
Technical Support Center: Strategies for Removing Unreacted Starting Materials
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guides: Navigating Common Purification Hurdles
This section addresses specific, frequently encountered issues during the workup process. Each guide offers a structured approach to problem-solving, from identifying the root cause to implementing a validated solution.
Issue 1: My product and starting material show similar retention factors (Rf) in thin-layer chromatography (TLC), making column chromatography ineffective.
This is a common challenge, especially when the product and starting material have closely related structures and polarities. When standard silica gel chromatography fails, a systematic approach to modifying the separation parameters is necessary.
Underlying Principle: Chromatographic separation relies on the differential partitioning of compounds between a stationary phase and a mobile phase. When polarities are too similar, this partitioning is minimal, leading to poor resolution.
Step-by-Step Troubleshooting Protocol:
-
Optimize the Mobile Phase (Eluent):
-
Fine-Tune Polarity: Instead of significant jumps in solvent ratios (e.g., 10% to 20% ethyl acetate in hexanes), explore small, incremental changes (e.g., 10%, 12%, 15%).[1]
-
Alter Solvent Selectivity: Introduce a different solvent system. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the interactions with the stationary phase and improve separation.
-
Employ a Gradient Elution: A gradual increase in the polarity of the mobile phase during the column run can effectively separate compounds with close Rf values.[1]
-
-
Change the Stationary Phase:
-
If normal-phase silica gel is not providing separation, consider alternative stationary phases. For non-polar compounds, reversed-phase chromatography (using a non-polar stationary phase like C18 with a polar mobile phase) can be highly effective.[2] Other options include alumina (available in acidic, neutral, or basic forms) or other bonded silica phases.
-
-
Consider Alternative Purification Methods:
-
Recrystallization: If your product is a solid, recrystallization can be an excellent and scalable purification method, provided a suitable solvent can be found where the product's solubility is high in hot solvent and low in cold solvent, while the starting material remains soluble.[2][3]
-
Distillation: For liquid products with a boiling point significantly different from the starting material, distillation (including vacuum distillation for high-boiling compounds) is a viable option.[1][2]
-
Workflow for Addressing Poor Chromatographic Separation
Sources
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of 3-[2-(diethylamino)ethoxy]aniline
For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 3-[2-(diethylamino)ethoxy]aniline, a crucial building block in the synthesis of various pharmaceutical agents. By delving into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, this document aims to empower you with the knowledge to select the most appropriate analytical strategy for your specific needs.
The Significance of Purity for 3-[2-(diethylamino)ethoxy]aniline
3-[2-(diethylamino)ethoxy]aniline, with its aromatic amine, ether linkage, and tertiary amine functionalities, presents a unique analytical challenge. Its purity is paramount as even minute impurities can have a significant impact on the safety and efficacy of the final drug product. Understanding the potential impurities stemming from its synthesis is the first step in developing a robust purity assessment program.
A common synthetic route to 3-[2-(diethylamino)ethoxy]aniline involves the Williamson ether synthesis, reacting 3-aminophenol with an N,N-diethylethyl halide (e.g., 2-chloro-N,N-diethylethanamine). This process can introduce several potential impurities that a reliable analytical method must be able to separate and quantify.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: 3-aminophenol and 2-chloro-N,N-diethylethanamine.
-
Byproducts of N-Alkylation: N-alkylation of the aniline nitrogen can lead to the formation of N-ethyl and N,N-diethyl derivatives of the product.
-
Positional Isomers: Impurities in the 3-aminophenol starting material could lead to the formation of isomeric products.
-
Over-alkylation Products: Reaction of the product with another molecule of the ethylating agent.
Potential Degradation Products:
Forced degradation studies on aromatic amines suggest that they can be susceptible to oxidation and hydrolysis.[1][2][3] The ether linkage and the aniline moiety are potential sites for degradation under stress conditions such as acid, base, oxidation, and heat. A stability-indicating method must be able to resolve the parent compound from any potential degradants.[4][5][6]
Comparative Analysis of Key Analytical Methodologies
The selection of an analytical method for purity assessment is a critical decision that balances sensitivity, selectivity, speed, and the nature of the information required. Below is a comparative overview of the most suitable techniques for 3-[2-(diethylamino)ethoxy]aniline.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Chromatographic separation of volatile compounds, followed by mass-based identification and quantification. | Intrinsic quantitative analysis based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[7][8][9] |
| Typical Purity Range | 98-100% | 98-100% | >95% (can be highly accurate) |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~1 - 100 ng/mL (analyte dependent) | ~0.05% (impurity) |
| Limit of Quantitation (LOQ) | ~0.3 - 3 µg/mL | ~5 - 300 ng/mL (analyte dependent) | ~0.1% (impurity) |
| Advantages | Robust, widely available, excellent for routine quality control, can be stability-indicating.[4][10] | High sensitivity and selectivity, provides structural information for impurity identification. | Primary analytical method (no need for a specific reference standard of the analyte), highly accurate and precise, provides structural confirmation.[7][11] |
| Disadvantages | May require method development to resolve all impurities, less structural information than MS. | May require derivatization for non-volatile compounds, potential for thermal degradation of the analyte. | Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer, can be complex for samples with many overlapping signals.[9] |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis for its robustness and versatility. A stability-indicating reversed-phase HPLC method is the recommended approach for the routine purity assessment of 3-[2-(diethylamino)ethoxy]aniline.
Causality Behind Experimental Choices:
-
Column: A C18 column is chosen for its hydrophobicity, which will provide good retention for the moderately polar 3-[2-(diethylamino)ethoxy]aniline.
-
Mobile Phase: A buffered mobile phase is essential to control the ionization state of the basic amine groups, ensuring reproducible retention times and good peak shape. A phosphate buffer at a slightly acidic to neutral pH is a common choice. Acetonitrile is a suitable organic modifier due to its UV transparency and elution strength.
-
Detection: The aromatic ring in the analyte provides strong UV absorbance, making UV detection a sensitive and straightforward choice.
Detailed Experimental Protocol:
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 6.5 with dilute potassium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of 3-[2-(diethylamino)ethoxy]aniline and dissolve in a 1:1 mixture of mobile phase A and B to a final concentration of 0.1 mg/mL.
Workflow Diagram:
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. scispace.com [scispace.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
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- 9. spectroscopyworld.com [spectroscopyworld.com]
- 10. govst.edu [govst.edu]
- 11. pubsapp.acs.org [pubsapp.acs.org]
A Definitive Guide to the Structural Validation of 3-[2-(diethylamino)ethoxy]aniline using 2D NMR Spectroscopy
Introduction: The Imperative of Unambiguous Structural Confirmation
In the realm of drug discovery and materials science, the precise molecular architecture of a synthetic compound is its most fundamental attribute. An error in structural assignment can invalidate extensive biological or material testing, leading to significant loss of time and resources. For researchers and professionals in these fields, the unambiguous determination of a molecule's structure is therefore paramount.[1][2] While techniques like mass spectrometry (MS) provide crucial information on molecular weight and elemental composition, they often fall short in distinguishing between isomers.[3]
This is where Nuclear Magnetic Resonance (NMR) spectroscopy, particularly its two-dimensional (2D) variants, becomes the cornerstone of molecular characterization.[4][5] It provides an unparalleled, in-depth view of the atom-by-atom connectivity within a molecule as it exists in solution.[6][7]
This guide offers a comprehensive, in-depth walkthrough of the structural validation of 3-[2-(diethylamino)ethoxy]aniline, a common building block in medicinal chemistry. We will demonstrate how a synergistic application of 2D NMR experiments—specifically COSY, HSQC, and HMBC—can be used to assemble the molecular structure from first principles, providing an irrefutable confirmation of its identity.
The Analytical Challenge: Moving Beyond One Dimension
The structure of 3-[2-(diethylamino)ethoxy]aniline presents a classic challenge for simple one-dimensional (1D) NMR analysis.
Figure 1. Chemical structure of 3-[2-(diethylamino)ethoxy]aniline with systematic numbering for NMR assignment.
A 1D ¹H NMR spectrum of this molecule would show a complex pattern of signals. The four distinct aromatic protons (H-2, H-4, H-5, H-6) would appear in a crowded region, making their individual assignment difficult. Similarly, the two methylene groups of the ethoxy chain (H-8, H-9) and the methylene protons of the ethyl groups (H-11) might overlap. While 1D NMR can suggest the presence of these functional groups, it cannot definitively prove their connectivity. To solve this puzzle, we must employ a suite of 2D NMR experiments that spread this information across a second dimension, resolving ambiguities and revealing the complete bonding network.[8][9]
The 2D NMR Workflow: A Synergistic Approach
The structural elucidation of a molecule like 3-[2-(diethylamino)ethoxy]aniline is not achieved with a single experiment. Instead, it relies on a logical workflow that integrates data from several key 2D NMR techniques. Each experiment provides a unique piece of the structural puzzle, and together they form a self-validating system.
This workflow proceeds logically:
-
COSY (Correlation Spectroscopy): First, we identify which protons are coupled to each other, typically through two or three bonds. This allows us to map out discrete "spin systems," such as the protons on the aniline ring or the ethyl groups.[10][11][12]
-
HSQC (Heteronuclear Single Quantum Coherence): Next, we correlate each proton signal to the carbon atom it is directly attached to (a one-bond correlation). This powerfully links the proton framework established by COSY to the carbon skeleton.[13][14][15][16]
-
HMBC (Heteronuclear Multiple Bond Correlation): Finally, we use HMBC to observe correlations between protons and carbons over longer ranges (two to four bonds). This is the key step that connects the independent spin systems and unambiguously places substituents and quaternary (non-protonated) carbons, completing the molecular structure.[16][17][18]
Experimental Protocol
A robust and reproducible protocol is the foundation of trustworthy data. The following outlines a standard procedure for acquiring high-quality 2D NMR data.
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of 3-[2-(diethylamino)ethoxy]aniline.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆). The choice of solvent is critical and should be based on sample solubility and the need to avoid overlapping solvent signals with key analyte resonances.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition: The following are typical acquisition parameters for a 500 MHz spectrometer. Optimization may be required based on sample concentration and instrument specifics.
| Parameter | COSY (gradient-selected) | HSQC (gradient-selected) | HMBC (gradient-selected) |
| Pulse Program | gCOSY | hsqcedetgpsisp2.3 | hmbcgplpndqf |
| Spectral Width (F2, ¹H) | 12 ppm | 12 ppm | 12 ppm |
| Spectral Width (F1) | 12 ppm (¹H) | 165 ppm (¹³C) | 220 ppm (¹³C) |
| Number of Scans (NS) | 2-4 | 2-4 | 8-16 |
| Number of Increments (F1) | 256-512 | 128-256 | 256-512 |
| Relaxation Delay (d1) | 1.5 s | 1.5 s | 1.8 s |
| ¹J(CH) for HSQC | N/A | 145 Hz | N/A |
| Long-Range J for HMBC | N/A | N/A | 8 Hz |
Step-by-Step Spectral Interpretation
For this guide, we will use a set of predicted, realistic chemical shifts to illustrate the interpretation process.
Predicted Chemical Shifts (in DMSO-d₆):
| Atom Number | ¹H Shift (ppm), Multiplicity | ¹³C Shift (ppm) |
|---|---|---|
| 1 | - | 149.5 (Quaternary) |
| 2 | 6.95, t | 118.0 |
| 3 | - | 158.5 (Quaternary) |
| 4 | 6.20, d | 105.0 |
| 5 | 6.10, s | 101.5 |
| 6 | 6.25, d | 108.0 |
| **7 (NH₂) ** | 5.10, br s | - |
| 8 | 4.00, t | 66.0 |
| 9 | 2.80, t | 51.5 |
| 10 | - | 12.0 |
| 11 | 2.60, q | 47.0 |
Step 1: COSY Analysis - Mapping Proton Networks
The COSY spectrum reveals through-bond proton-proton couplings. Cross-peaks appear between signals of protons that are on adjacent atoms.
-
Ethyl Groups: A strong cross-peak would be observed between the triplet at δ 1.05 ppm (H-10) and the quartet at δ 2.60 ppm (H-11). This confirms the -CH₂-CH₃ fragment of the two equivalent ethyl groups.
-
Ethoxy Chain: A clear cross-peak between the triplet at δ 4.00 ppm (H-8) and the triplet at δ 2.80 ppm (H-9) establishes the -O-CH₂-CH₂-N- connectivity.
-
Aromatic System: Cross-peaks would connect H-2 (δ 6.95) to both H-4 (δ 6.20) and H-6 (δ 6.25). A weaker, 4-bond coupling might be seen between H-4 and H-6. This confirms their relative positions on the ring. H-5 (δ 6.10) would show no couplings, consistent with its isolated position.
At the end of the COSY analysis, we have identified three separate fragments but do not yet know how they are connected.
Step 2: HSQC Analysis - Pairing Protons and Carbons
The HSQC spectrum is the bridge between the proton and carbon worlds. Each cross-peak represents a direct, one-bond connection between a proton and a carbon.[13][16][19]
| ¹H Signal (ppm) | Correlated ¹³C Signal (ppm) | Assignment |
| 6.95 (H-2) | 118.0 | C-2 |
| 6.20 (H-4) | 105.0 | C-4 |
| 6.10 (H-5) | 101.5 | C-5 |
| 6.25 (H-6) | 108.0 | C-6 |
| 4.00 (H-8) | 66.0 | C-8 |
| 2.80 (H-9) | 51.5 | C-9 |
| 2.60 (H-11) | 47.0 | C-11 |
| 1.05 (H-10) | 12.0 | C-10 |
This analysis allows us to assign the chemical shifts for all eight protonated carbons in the molecule with high confidence. The quaternary carbons (C-1 and C-3) do not appear in the HSQC spectrum as they have no attached protons.
Step 3: HMBC Analysis - Assembling the Final Structure
The HMBC experiment is the final and most critical step, revealing long-range (2- and 3-bond) ¹H-¹³C correlations that piece the entire molecule together.
Crucial Long-Range Correlations:
-
Connecting the Ether to the Ring: The most important correlation is from the methylene protons at the beginning of the ethoxy chain (H-8, δ 4.00) to a quaternary aromatic carbon. A strong cross-peak would be observed between H-8 and C-3 (δ 158.5). This is a three-bond correlation (H-C-O-C) and irrefutably proves that the ethoxy group is attached to the C-3 position of the aniline ring.
-
Confirming Ring Substitution:
-
The aromatic proton H-2 (δ 6.95) will show correlations to C-4 (²J) and C-6 (³J), confirming its position between them. It will also show a crucial correlation to the quaternary carbon C-1 (³J).
-
The aromatic proton H-4 (δ 6.20) will show correlations to C-2 (³J), C-5 (²J), C-6 (³J), and most importantly, to the ether-linked quaternary carbon C-3 (²J). This confirms the meta relationship between the amino and ethoxy groups.
-
-
Validating the Diethylamino Group:
-
The protons of the ethoxy chain next to the nitrogen (H-9, δ 2.80) will show a three-bond correlation to the methylene carbons of the ethyl groups (C-11, δ 47.0).
-
Conversely, the ethyl methylene protons (H-11, δ 2.60) will show a three-bond correlation back to the ethoxy chain carbon C-9 (δ 51.5). These reciprocal correlations lock in the structure of the entire side chain.
-
Final Data Summary
By combining the evidence from all three experiments, we can generate a complete and validated assignment table for 3-[2-(diethylamino)ethoxy]aniline.
| Atom | ¹³C Shift (ppm) | ¹H Shift (ppm) | COSY Correlations (¹H) | Key HMBC Correlations (from ¹H to ¹³C) |
| 1 | 149.5 | - | - | H-2, H-5, H-6 |
| 2 | 118.0 | 6.95 | H-4, H-6 | C-1, C-4, C-6 |
| 3 | 158.5 | - | - | H-2, H-4, H-8 |
| 4 | 105.0 | 6.20 | H-2 | C-2, C-3, C-5, C-6 |
| 5 | 101.5 | 6.10 | - | C-1, C-4, C-6 |
| 6 | 108.0 | 6.25 | H-2 | C-1, C-2, C-4, C-5 |
| 7 | - | 5.10 | - | C-1, C-2, C-6 |
| 8 | 66.0 | 4.00 | H-9 | C-3, C-9 |
| 9 | 51.5 | 2.80 | H-8 | C-8, C-11 |
| 10 | 12.0 | 1.05 | H-11 | C-11 |
| 11 | 47.0 | 2.60 | H-10 | C-9, C-10 |
Comparison with Alternative Methodologies
It is instructive to compare the certainty provided by 2D NMR with other common analytical techniques.
-
Mass Spectrometry (MS): High-resolution MS would confirm the elemental formula C₁₂H₂₀N₂O. Fragmentation patterns might show the loss of a diethylaminoethyl group, suggesting the side chain. However, MS could not distinguish 3-[2-(diethylamino)ethoxy]aniline from its ortho (2-) or para (4-) isomers, which would have identical masses and similar fragmentation.
-
Infrared (IR) Spectroscopy: IR would show characteristic peaks for N-H stretches (aniline), C-O stretches (ether), and C-H stretches (aliphatic and aromatic). While consistent with the proposed structure, it lacks the specific connectivity information to rule out isomers.
Only the comprehensive, through-bond correlation network provided by 2D NMR can definitively establish the meta substitution pattern and the precise connectivity of the side chain, leaving no structural ambiguity.
Conclusion
The structural validation of a molecule is a process of logical deduction, built upon a foundation of high-quality, multi-faceted analytical data. As demonstrated with 3-[2-(diethylamino)ethoxy]aniline, the synergistic use of COSY, HSQC, and HMBC experiments provides a powerful and self-validating workflow. This approach allows researchers to move from a collection of disconnected signals in a 1D spectrum to a fully assembled and unambiguously confirmed molecular structure. For professionals in drug development and chemical sciences, mastering this methodology is not merely an academic exercise; it is an essential requirement for ensuring the integrity and success of their research.
References
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YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved January 22, 2026, from [Link]
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OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved January 22, 2026, from [Link]
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Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved January 22, 2026, from [Link]
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CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. Retrieved January 22, 2026, from [Link]
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Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved January 22, 2026, from [Link]
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Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved January 22, 2026, from [Link]
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JEOL. (n.d.). COSY/TOCSY Analysis Interpreting spin correlations using 2D NMR. Retrieved January 22, 2026, from [Link]
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Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved January 22, 2026, from [Link]
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CEITEC. (n.d.). Measuring methods available and examples of their applications COSY. Retrieved January 22, 2026, from [Link]
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Rowlands, J. B., et al. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. RSC Publishing. Retrieved January 22, 2026, from [Link]
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Scribd. (n.d.). Structural Elucidation of Small Organic Molecules by 1d 2d and Multi Dimensional Solution NMR Spectroscopy. Retrieved January 22, 2026, from [Link]
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University of Gothenburg. (2023, September 26). Small molecule-NMR. Retrieved January 22, 2026, from [Link]
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Columbia University. (n.d.). COSY | NMR Core Facility. Retrieved January 22, 2026, from [Link]
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Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved January 22, 2026, from [Link]
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National Institutes of Health. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved January 22, 2026, from [Link]
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved January 22, 2026, from [Link]
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ResearchGate. (2025, August 5). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved January 22, 2026, from [Link]
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YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved January 22, 2026, from [Link]
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PubChem. (n.d.). 3-[2-(diethylamino)ethoxy]aniline (C12H20N2O). Retrieved January 22, 2026, from [Link]
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A Comparative Guide to the Analysis of 3-[2-(diethylamino)ethoxy]aniline and its Derivatives: GC-MS vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[2-(diethylamino)ethoxy]aniline is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and the profile of its related derivatives are critical for the safety and efficacy of final drug products. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the characterization and quantification of this important analyte and its derivatives. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring a robust and validated analytical approach.
The Analytical Challenge: Properties of 3-[2-(diethylamino)ethoxy]aniline
Understanding the physicochemical properties of 3-[2-(diethylamino)ethoxy]aniline is paramount in selecting and optimizing an analytical method. This molecule possesses a primary aromatic amine group, a tertiary amine within the ethoxy side chain, and an ether linkage. This combination of functional groups results in a compound that is polar and prone to interactions within analytical systems, which can present challenges for chromatographic separation and detection.
In-Depth Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the separation and identification of volatile and semi-volatile compounds. For aromatic amines, GC-MS provides high-resolution separation and detailed structural information from mass fragmentation patterns.
The Rationale for GC-MS
The choice of GC-MS for analyzing 3-[2-(diethylamino)ethoxy]aniline is based on its ability to provide:
-
High Chromatographic Resolution: Capillary GC columns offer excellent separation of complex mixtures, which is crucial for distinguishing between structurally similar derivatives.
-
Definitive Structural Elucidation: Electron Ionization (EI) mass spectrometry generates reproducible fragmentation patterns that act as a "fingerprint" for a specific molecule, allowing for confident identification.
-
Sensitivity and Selectivity: Modern GC-MS instruments offer low detection limits, and the mass spectrometer provides high selectivity, minimizing interference from matrix components.
Predicted Electron Ionization (EI) Fragmentation of 3-[2-(diethylamino)ethoxy]aniline
-
Alpha-Cleavage: The most prominent fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom. For the diethylamino group, this would result in the loss of a methyl radical (CH₃•) to form a stabilized iminium ion, or the loss of an ethyl radical (C₂H₅•). The most significant alpha-cleavage is anticipated to be the cleavage of the bond between the two carbons of the ethoxy bridge, leading to a resonance-stabilized ion containing the diethylamino group.
-
Cleavage of the Ether Bond: The C-O bond of the ether linkage can also undergo cleavage.
-
Fragments from the Aniline Moiety: The aromatic ring itself is relatively stable, but fragmentation can occur, leading to characteristic ions.
Based on the analysis of related compounds, the most abundant ion is predicted to be from the alpha-cleavage of the diethylaminoethyl side chain.
Experimental Protocol: GC-MS Analysis
This protocol is a robust starting point for the analysis of 3-[2-(diethylamino)ethoxy]aniline and its derivatives. Optimization will be necessary based on the specific instrumentation and the nature of the sample matrix.
1. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
For quantitative analysis, prepare a series of calibration standards and use an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time).
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of semi-volatile compounds. |
| Injector | Split/Splitless | Splitless mode for trace analysis, split mode for higher concentrations. |
| Injector Temperature | 280 °C | Ensures complete vaporization without thermal degradation. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides good chromatographic efficiency. |
| Oven Program | Initial 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min | A general-purpose program to elute a range of derivatives. |
| MS Source Temp. | 230 °C | Standard temperature for EI. |
| MS Quad Temp. | 150 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides standard, reproducible fragmentation patterns. |
| Acquisition Mode | Full Scan (m/z 40-450) and/or SIM | Full scan for qualitative analysis and identification, Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis. |
3. Data Analysis:
-
Qualitative Analysis: Identify peaks by comparing their retention times and mass spectra to those of reference standards or by interpreting the fragmentation patterns.
-
Quantitative Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
Alternative Analytical Techniques: A Comparative Overview
While GC-MS is a powerful tool, alternative techniques may be more suitable depending on the specific analytical goals, such as high-throughput screening or the analysis of non-volatile derivatives.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a workhorse in many pharmaceutical laboratories for routine analysis and quality control.
-
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. A UV detector measures the absorbance of the analytes as they elute from the column.
-
Advantages:
-
Robust and reliable for routine quantitative analysis.
-
Does not require the analyte to be volatile.
-
Generally less expensive than mass spectrometry-based methods.
-
-
Disadvantages:
-
Lower sensitivity and selectivity compared to MS detection.
-
Peak identification is based solely on retention time, which is not as definitive as a mass spectrum. Co-eluting impurities can interfere with quantification.
-
-
When to Choose HPLC-UV: For routine purity assays and content uniformity testing where the analytes of interest are well-characterized and present at relatively high concentrations.
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS has become the gold standard for trace-level quantification in complex matrices due to its exceptional sensitivity and selectivity.[1]
-
Principle: UPLC utilizes smaller stationary phase particles to achieve higher resolution and faster separations than conventional HPLC. Tandem mass spectrometry (MS/MS) provides two stages of mass analysis for enhanced selectivity and sensitivity.
-
Advantages:
-
Unmatched Sensitivity and Selectivity: Capable of detecting and quantifying analytes at very low levels (ng/mL or pg/mL).[2][3] The use of Multiple Reaction Monitoring (MRM) minimizes matrix interference.
-
High Throughput: The speed of UPLC allows for rapid analysis of a large number of samples.[1]
-
Versatility: Suitable for a wide range of compounds, including polar and non-volatile analytes, without the need for derivatization.
-
-
Disadvantages:
-
Higher initial instrument cost and complexity.
-
Matrix effects (ion suppression or enhancement) can be a challenge and require careful method development and validation.
-
-
When to Choose UPLC-MS/MS: For the analysis of trace-level impurities, metabolites in biological matrices, and for high-throughput screening applications.
Performance Comparison
The following table provides a semi-quantitative comparison of the expected performance of GC-MS, HPLC-UV, and UPLC-MS/MS for the analysis of 3-[2-(diethylamino)ethoxy]aniline and its derivatives. The values for HPLC-UV and UPLC-MS/MS are based on published data for similar aromatic amines.[2][4]
| Parameter | GC-MS (Predicted) | HPLC-UV[4] | UPLC-MS/MS[2] |
| Limit of Detection (LOD) | ng/mL range | ~0.5 ng/mL | pg/mL to low ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | ~2 ng/mL | pg/mL to low ng/mL range |
| Linearity (R²) | >0.99 | >0.999 | >0.995 |
| Selectivity | High | Moderate | Very High |
| Throughput | Moderate | Moderate | High |
| Cost | Moderate | Low | High |
| Derivatization Required? | Potentially for polar derivatives | No | No |
Conclusion and Recommendations
The choice of analytical technique for 3-[2-(diethylamino)ethoxy]aniline and its derivatives is highly dependent on the specific application.
-
For structural elucidation and definitive identification , GC-MS is the preferred method due to the detailed fragmentation information provided by electron ionization.
-
For routine quality control and purity assessments where sensitivity is not the primary concern, HPLC-UV offers a cost-effective and robust solution.
-
For trace-level impurity analysis, bioanalysis, and high-throughput screening , UPLC-MS/MS is the superior technique, offering unparalleled sensitivity and selectivity.
It is imperative that any method chosen is fully validated according to ICH guidelines to ensure the reliability and accuracy of the data generated. This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness.
References
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- LECO Corporation. EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS.
- Thermo Fisher Scientific.
- UCT, Inc. EPA Method 8270: Determination of Semi-volatile Organic Compounds in Water using Solid Phase Extraction and GC/MS.
- Seulen, S., & Grotemeyer, J. (2018). Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry. European Journal of Mass Spectrometry, 24(1), 12–22.
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- Chen, Y., et al. (2020). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 28(4), 665-675.
- Agilent Technologies. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
- Altria Client Services. (2015).
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- ResolveMass Laboratories Inc. (2023). GC-MS vs.
- McBrayer, D. N., et al. (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PLOS ONE, 19(2), e0297752.
- University of Arizona.
- Kadry, H. H., et al. (2003). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Journal of Mass Spectrometry, 38(2), 155-160.
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Sources
A Comparative Guide to the Quantification of 3-[2-(diethylamino)ethoxy]aniline: HPLC, GC-NPD, and UPLC-MS/MS
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. This guide provides an in-depth technical comparison of three analytical methodologies for the quantification of 3-[2-(diethylamino)ethoxy]aniline, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore a newly developed High-Performance Liquid Chromatography (HPLC) method and compare its performance characteristics against two established alternative techniques: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
The selection of an appropriate analytical technique is a critical decision in the drug development process, directly impacting data quality, throughput, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis supported by illustrative experimental data to inform this crucial choice.
The Analyte: 3-[2-(diethylamino)ethoxy]aniline
3-[2-(diethylamino)ethoxy]aniline is a tertiary amine with an aromatic aniline moiety. Its chemical structure presents specific analytical challenges, including its basicity, which can lead to peak tailing in reversed-phase chromatography, and its potential for thermal degradation, which is a consideration for gas chromatography.
I. A Novel Reversed-Phase HPLC Method for Routine Quantification
For routine quality control and release testing, a robust, reliable, and cost-effective analytical method is essential. Here, we propose a novel reversed-phase HPLC method with UV detection, developed based on fundamental chromatographic principles for the analysis of aromatic amines.
A. Rationale for Method Development
The primary objective was to develop a simple, isocratic HPLC method capable of providing accurate and precise quantification of 3-[2-(diethylamino)ethoxy]aniline. The choice of a C18 stationary phase is based on its wide applicability and hydrophobicity, which is suitable for retaining the aromatic portion of the analyte.[1][2][3] The mobile phase composition, a mixture of acetonitrile and a slightly acidic aqueous buffer, is designed to ensure the analyte is in a single ionic form, mitigating peak tailing and ensuring reproducible retention.[4][5] UV detection is selected for its robustness and the strong chromophore present in the aniline structure.
Sources
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- 5. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Synthetic Pathways for 3-[2-(Diethylamino)ethoxy]aniline: An Evaluation of Alternative Precursors
Introduction
3-[2-(Diethylamino)ethoxy]aniline is a valuable bifunctional molecule serving as a key intermediate in the synthesis of a wide range of target compounds, particularly in the development of pharmaceuticals and specialized dyes.[1][2] Its structure, featuring a primary aromatic amine, an ether linkage, and a tertiary amine, offers multiple reactive sites for building complex molecular architectures. The efficiency, cost-effectiveness, and environmental impact of synthesizing this intermediate are critical considerations for researchers in both academic and industrial settings.
This guide provides an in-depth comparison of synthetic routes to 3-[2-(diethylamino)ethoxy]aniline, focusing on the strategic choice of starting materials. We will analyze the conventional synthesis from 3-aminophenol and explore viable alternatives using precursors such as 3-nitrophenol. The objective is to equip researchers and process chemists with the data and insights necessary to select the most appropriate pathway based on criteria such as yield, precursor availability, process safety, and scalability.
Route 1: The Conventional Pathway via O-Alkylation of 3-Aminophenol
The most direct and commonly employed method for synthesizing 3-[2-(diethylamino)ethoxy]aniline is the Williamson ether synthesis, starting from 3-aminophenol and 2-diethylaminoethyl chloride.
Reaction Scheme & Mechanism
This reaction proceeds by the nucleophilic attack of the 3-aminophenoxide ion on the electrophilic alkyl halide. The primary challenge in the alkylation of aminophenols is achieving selectivity between the hydroxyl (O-alkylation) and amino (N-alkylation) groups.[3][4] Fortunately, the phenolic proton is significantly more acidic (pKa ≈ 10) than the anilinic protons (pKa ≈ 30-35). This difference allows for selective deprotonation of the hydroxyl group using a suitable base, forming the phenoxide nucleophile, which then reacts preferentially to form the desired ether linkage.
Caption: Conventional synthesis via selective O-alkylation of 3-aminophenol.
Advantages:
-
High Atom Economy: This is a one-step synthesis from a readily available precursor.
-
Directness: The route is straightforward, involving a well-understood and classic named reaction.
Disadvantages:
-
Selectivity Issues: Despite the pKa difference, improper choice of base or reaction conditions can lead to the formation of N-alkylated and N,O-dialkylated byproducts, complicating purification.[3]
-
Precursor Cost: While common, the price of 3-aminophenol can be a significant factor in large-scale production compared to more fundamental feedstocks.[5]
Route 2: An Alternative Pathway from 3-Nitrophenol
To circumvent the selectivity challenges inherent in alkylating 3-aminophenol, an alternative strategy begins with 3-nitrophenol. This approach strategically postpones the introduction of the reactive amino group until after the ether linkage is formed.
Reaction Scheme & Mechanism
This two-step synthesis involves:
-
Etherification: 3-Nitrophenol is subjected to Williamson ether synthesis with 2-diethylaminoethyl chloride. Since there is no competing amino group, the reaction proceeds cleanly to form 3-[2-(diethylamino)ethoxy]nitrobenzene.
-
Reduction: The nitro group of the intermediate is then reduced to a primary amine to yield the final product. This reduction can be achieved through various standard methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or using chemical reducing agents like tin(II) chloride (SnCl₂).
Caption: Two-step synthesis starting from 3-nitrophenol.
Advantages:
-
Excellent Selectivity: This route completely avoids the issue of N-alkylation, leading to a cleaner reaction profile in the first step and simplifying purification.
-
Precursor Economics: 3-Nitrophenol is often derived from the nitration of benzene and can be a more cost-effective starting material than 3-aminophenol for industrial-scale synthesis.[6]
Disadvantages:
-
Increased Step Count: The process involves two distinct synthetic steps, which can lower the overall yield and increase processing time and cost.
-
Handling of Hazardous Reagents: The use of nitro-aromatic compounds and catalytic hydrogenation (which involves flammable hydrogen gas under pressure) requires specialized equipment and stringent safety protocols.
Comparative Performance Data
The choice of synthetic route often depends on a quantitative comparison of key performance indicators. The following table summarizes typical outcomes for the described pathways based on literature precedents and process chemistry principles.
| Parameter | Route 1: from 3-Aminophenol | Route 2: from 3-Nitrophenol |
| Starting Material | 3-Aminophenol | 3-Nitrophenol |
| Number of Steps | 1 | 2 |
| Key Reactions | Williamson Ether Synthesis | 1. Williamson Ether Synthesis2. Nitro Group Reduction |
| Typical Overall Yield | 75-85% (variable with purity) | 70-80% (over two steps) |
| Selectivity Control | Moderate (relies on pKa difference) | Excellent (no competing nucleophile) |
| Key Reagents | 3-Aminophenol, DEAE-Cl, Base (K₂CO₃) | 3-Nitrophenol, DEAE-Cl, Base, Reducing Agent (H₂/Pd-C) |
| Safety Concerns | Caustic bases, potential for runaway reaction. | Handling of nitro compounds, flammable H₂ gas. |
| Purification | May require chromatography to remove isomers. | Simpler purification after etherification; catalyst filtration after reduction. |
Experimental Protocols
Protocol for Route 1: O-Alkylation of 3-Aminophenol
-
Objective: To synthesize 3-[2-(diethylamino)ethoxy]aniline directly from 3-aminophenol.
-
Methodology:
-
To a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) in a suitable polar aprotic solvent (e.g., Acetone or DMF), add 3-aminophenol (1.0 equivalent).
-
Heat the mixture to 50-60 °C for 1 hour to facilitate the formation of the potassium phenoxide salt.
-
Add 2-diethylaminoethyl chloride hydrochloride (1.1 equivalents) portion-wise or as a solution in the same solvent.
-
Maintain the reaction at reflux (temperature dependent on solvent) and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 6-12 hours.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting crude oil in a water-immiscible solvent (e.g., ethyl acetate) and wash with water and brine to remove residual salts and DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 3-[2-(diethylamino)ethoxy]aniline.
-
Protocol for Route 2: Synthesis from 3-Nitrophenol
-
Objective: A two-step synthesis involving etherification followed by nitro reduction.
-
Methodology:
Step A: Synthesis of 3-[2-(diethylamino)ethoxy]nitrobenzene
-
Follow the procedure described in Protocol 1, substituting 3-aminophenol with 3-nitrophenol (1.0 equivalent). The reaction is generally cleaner and may proceed faster.
-
After workup, the crude 3-[2-(diethylamino)ethoxy]nitrobenzene is often of sufficient purity for the next step, or it can be quickly purified by passing through a short plug of silica.
Step B: Reduction to 3-[2-(diethylamino)ethoxy]aniline
-
Dissolve the nitro-intermediate from Step A in a suitable solvent (e.g., Ethanol, Methanol, or Ethyl Acetate).
-
Transfer the solution to a hydrogenation vessel. Carefully add Palladium on carbon (10% Pd/C, 1-5 mol%).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC/HPLC analysis. The reduction is usually complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric and should be handled while wet.
-
Remove the solvent from the filtrate under reduced pressure to yield the final product, 3-[2-(diethylamino)ethoxy]aniline. Further purification is typically not required.
-
Conclusion and Recommendations
The choice between the direct alkylation of 3-aminophenol and the two-step sequence from 3-nitrophenol is a classic process chemistry decision, balancing reaction efficiency against process complexity and cost.
-
For lab-scale synthesis and rapid access, the direct alkylation of 3-aminophenol (Route 1) is often preferred due to its single-step nature. However, careful optimization of reaction conditions is crucial to maximize the yield of the desired O-alkylated product and minimize difficult separations.
-
For large-scale industrial production, the 3-nitrophenol route (Route 2) becomes highly attractive. The superior selectivity eliminates the formation of isomeric impurities, greatly simplifying downstream purification and ensuring consistent product quality. While it involves an additional step, the potential for lower starting material costs and a more robust, cleaner process can lead to better overall economics at scale.
Ultimately, the optimal synthetic strategy depends on the specific project requirements, including scale, purity specifications, available equipment, and economic targets. This guide provides the foundational data for making an informed decision.
References
- Google Patents. (n.d.). CN108084033B - Preparation method of N, N-diethyl ethylenediamine.
- Google Patents. (n.d.). CN103145570A - Synthetic method of m-ethoxy-N,N-diethylaniline.
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PrepChem.com. (2017). Preparation of 3-aminophenol. Retrieved January 22, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Chemical Properties of 3-Aminophenol. Retrieved January 22, 2026, from [Link]
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ResearchGate. (n.d.). Selective alkylation of aminophenols. Retrieved January 22, 2026, from [Link]
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PubChem. (n.d.). 2-[2-(Diethylamino)ethoxy]aniline. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). EP0287277A1 - Production and purification of an N,N-diethylaminophenol.
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ResearchGate. (n.d.). (PDF) Selective alkylation of aminophenols. Retrieved January 22, 2026, from [Link]
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ACS Publications. (2005). A Practical and One-Pot Procedure for the Synthesis of 3-Amino-2-cyclohexen-1-one from 3-Aminophenol. Retrieved January 22, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminophenol: Key to Pharmaceutical Synthesis and Innovation. Retrieved January 22, 2026, from [Link]
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National Institutes of Health. (n.d.). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. Retrieved January 22, 2026, from [Link]
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A Comparative Analysis of the Biological Activities of 3-[2-(diethylamino)ethoxy]aniline Analogues: A Guide for Drug Discovery Professionals
The 3-[2-(diethylamino)ethoxy]aniline scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. The inherent physicochemical properties imparted by the aniline moiety, the flexible ethoxy linker, and the ionizable diethylamino group allow for a diverse range of interactions with biological targets. This guide provides a comparative analysis of the biological activities of various analogues derived from this core structure, offering field-proven insights and supporting experimental data for researchers in drug development.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
A significant area of investigation for aniline derivatives has been in oncology. Analogues of 3-[2-(diethylamino)ethoxy]aniline have demonstrated notable cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.
Mechanistic Insights and Structure-Activity Relationship (SAR)
The anticancer properties of these compounds are often attributed to their ability to interact with crucial cellular machinery. The diethylamino group, being basic, can become protonated at physiological pH, enabling electrostatic interactions with negatively charged biomolecules like DNA or specific enzyme active sites.[1] Modifications to the aniline ring, such as the introduction of chloro- or benzothiazole groups, have been shown to modulate this activity.
For instance, 3-Chloro-2-[2-(diethylamino)ethoxy]aniline has been reported to induce apoptosis in breast cancer (MCF-7) and canine malignant histiocytoma (DH82) cell lines.[2] Further derivatization, such as the creation of benzothiazole aniline (BTA) ligands and their platinum (II) complexes, has yielded compounds with cytotoxicity superior to the clinically used drug cisplatin in liver, breast, and lung cancer cell lines.[3][4]
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative analogues against various cancer cell lines, providing a clear comparison of their potency.
| Compound/Analogue | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-Chloro-2-[2-(diethylamino)ethoxy]aniline | MCF-7 (Breast) | Data indicates activity | [2] |
| 3-Chloro-2-[2-(diethylamino)ethoxy]aniline | DH82 (Canine Histiocytoma) | Data indicates activity | [2] |
| Benzothiazole Aniline Ligand (L1) | HepG2 (Liver) | < 10 | [4] |
| L1-Platinum Complex (L1Pt) | HepG2 (Liver) | < 5 | [4] |
| 2-morpholino-4-anilinoquinoline (3d) | HepG2 (Liver) | 8.50 | [5] |
| 2-morpholino-4-anilinoquinoline (3c) | HepG2 (Liver) | 11.42 | [5] |
| Cisplatin (Reference) | Various | Generally higher IC₅₀ than L1/L1Pt | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The determination of a compound's cytotoxic effect is a critical first step. The MTT assay is a reliable, colorimetric method for assessing cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test analogues in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., using GraphPad Prism software).[4]
Visualization: Apoptosis Induction Pathway
Caption: Simplified pathway of apoptosis induced by aniline analogues.
Antimicrobial Activity: Combating Pathogenic Microbes
The structural features of 3-[2-(diethylamino)ethoxy]aniline analogues also make them promising candidates for antimicrobial agents. Their activity has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Mechanistic Insights and SAR
The mechanism of antimicrobial action is often linked to the disruption of microbial membranes or the inhibition of essential enzymes. The cationic nature of the protonated diethylamino group can facilitate interaction with the negatively charged components of bacterial cell walls, such as teichoic acids in Gram-positive bacteria.
Studies on 3-Chloro-2-[2-(diethylamino)ethoxy]aniline have demonstrated inhibitory activity against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).[2] The introduction of different substituents on the aniline or quinoxaline core can significantly enhance the spectrum and potency of these compounds.[6][7] For example, certain 3-alkylidene-2-indolone derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[8]
Comparative Antimicrobial Potency
The following table summarizes the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Analogue | Microorganism | MIC (µg/mL) | Reference |
| 3-Chloro-2-[2-(diethylamino)ethoxy]aniline | E. coli ATCC 25923 | >500 (based on inhibition zone) | [2] |
| 3-Chloro-2-[2-(diethylamino)ethoxy]aniline | S. aureus ATCC 259 | >500 (based on inhibition zone) | [2] |
| 3-alkylidene-2-indolone (10h) | S. aureus ATCC 43300 (MRSA) | 0.5 | [8] |
| Quinoxaline derivative (2d) | E. coli | 8 | [7] |
| Quinoxaline derivative (3c) | E. coli | 8 | [7] |
| Gatifloxacin (Reference) | S. aureus ATCC 43300 (MRSA) | 0.5 | [8] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is the gold standard for determining the MIC of an antimicrobial agent.
Principle: A standardized suspension of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid nutrient medium. The lowest concentration that inhibits visible growth after incubation is the MIC.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) on an agar plate. Suspend colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualization: Antimicrobial Screening Workflow
Caption: Standard workflow for MIC determination via broth microdilution.
Cholinesterase Inhibition: A Strategy for Alzheimer's Disease
Derivatives containing the diethylaminoethoxy moiety have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[10]
Mechanistic Insights and SAR
The ranitidine analogue framework, which contains a dimethylamino group, has been shown to inhibit AChE.[11] By analogy, the diethylamino group in the aniline series can be expected to interact with the peripheral anionic site or the catalytic triad of the cholinesterase active site. The overall shape of the molecule and the nature of the aniline ring substitutions are critical for achieving high-affinity binding and potent inhibition. For example, modifying oleanolic acid with an indolo-group and a homopiperazine amide resulted in a potent AChE inhibitor.[10]
Comparative Cholinesterase Inhibitory Activity
| Compound/Analogue | Enzyme | IC₅₀ (µM) | Reference |
| 2,3-indolo-oleanolic acid | AChE | 0.78 | [10] |
| 3-oxo-homopiperazine amide of oleanolic acid | AChE | 17.7 | [10] |
| 3-amino-2-thioxothiazolidin-4-one derivative | AChE | >13.15 | [12] |
| 3-amino-2-thioxothiazolidin-4-one derivative | BChE | >13.15 | [12] |
| Donepezil (Reference) | AChE | Potent Inhibitor | [10] |
Experimental Protocol: Ellman's Method for Cholinesterase Activity
This spectrophotometric method is widely used to screen for AChE and BChE inhibitors.
Principle: The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. An inhibitor will reduce the rate of this color formation.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of AChE or BChE, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and various concentrations of the test inhibitor.
-
Enzyme Addition: Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding the substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition relative to a control without any inhibitor. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12]
Concluding Remarks and Future Directions
The 3-[2-(diethylamino)ethoxy]aniline scaffold and its analogues represent a chemically tractable and biologically relevant class of compounds. The data presented herein demonstrates their potential across multiple therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.
Key Structure-Activity Relationship Insights:
-
The Diethylamino Group: This moiety is crucial for activity, likely by providing a positive charge at physiological pH that facilitates interactions with biological targets.[1]
-
Aniline Ring Substitution: The introduction of electron-withdrawing groups (e.g., halogens) or larger heterocyclic systems can significantly modulate potency and selectivity across different biological targets.[2][3]
-
Ethoxy Linker: The length and flexibility of this chain can influence bioavailability and how the molecule positions itself within a binding site.[1]
Future research should focus on synthesizing focused libraries of these analogues to further refine the structure-activity relationships for each target class. Investigating the selectivity of these compounds (e.g., cancer cells vs. normal cells, specific microbial strains, or AChE vs. BChE) will be paramount for developing candidates with favorable therapeutic windows. The combination of rational design, robust biological screening, and detailed mechanistic studies will undoubtedly unlock the full potential of this versatile chemical scaffold.
References
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- Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. (2016).
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- Islam MK, Baek AR, Sung B, et al. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Pharmaceuticals (Basel). 2021 Aug 23;14(8):827.
- National Institutes of Health (NIH). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024).
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- Christenson WR, Beck JR, Johnson DA, et al. Inhibition of acetylcholinesterase by derivatives of 1,3,2-dioxaphosphorinane 2-oxide. Biochem J. 1973 Mar;132(3):717-9.
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- Synthesis and antimicrobial activity of 2,3-bis(bromomethyl)quinoxaline derivatives.
- PubMed. New 3-amino-2-thioxothiazolidin-4-one-based inhibitors of acetyl- and butyryl-cholinesterase: synthesis and activity. (2023).
- PubMed. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. (2016).
- MDPI. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019).
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A Researcher's Guide to DFT Calculations for Conformational Analysis of Diethylaminoethoxy Anilines
Introduction: The Critical Role of Molecular Conformation in Drug Discovery
In the realm of medicinal chemistry and drug development, the adage "structure dictates function" is paramount. For molecules like diethylaminoethoxy anilines, which serve as versatile building blocks in the synthesis of pharmacologically active compounds, understanding their three-dimensional structure is not merely an academic exercise—it is a critical step in designing effective and specific therapeutics.[1][2][3][4] The flexible diethylaminoethoxy side chain of these molecules can adopt a multitude of spatial arrangements, or conformations.[5][6] Each conformation possesses a unique energy and shape, which in turn governs how the molecule interacts with its biological target. Identifying the most stable, low-energy conformers is therefore essential for predicting biological activity and guiding molecular design.[2][7]
Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method to investigate the electronic structure and geometry of molecules, making it an invaluable tool for conformational analysis.[8] However, the accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.[9][10] This guide provides a comprehensive comparison of various DFT methodologies for the conformational analysis of diethylaminoethoxy anilines, offering field-proven insights to help researchers make informed decisions for their computational studies. We will explore the causality behind experimental choices, present a self-validating protocol, and provide a comparative analysis of results to ground our recommendations in practical, data-driven evidence.
Theoretical Foundations: Navigating the Landscape of DFT Functionals and Basis Sets
At its core, DFT simplifies the complex many-body problem of electronic structure by using the electron density as the fundamental variable.[8] The accuracy of a DFT calculation hinges on the exchange-correlation (XC) functional, which approximates the quantum mechanical interactions between electrons. For conformational analysis, where subtle non-covalent interactions (like van der Waals forces) play a crucial role in determining the relative stability of conformers, the choice of XC functional is especially critical.[11][12]
Key Considerations for Functional Selection:
-
Dispersion Corrections: Standard functionals like B3LYP often fail to adequately describe long-range van der Waals interactions (dispersion forces).[13][14] This can lead to inaccurate conformational energies.[15] To remedy this, empirical dispersion corrections, such as Grimme's D3 or D3(BJ) correction, are often added.[16][17] Functionals like B3LYP-D3(BJ) offer a good balance of accuracy and computational cost for many organic molecules.[18][19]
-
Minnesota Functionals (M06-suite): The M06 family of functionals, particularly M06-2X , were specifically developed to handle non-covalent interactions and are highly recommended for main-group thermochemistry and kinetics.[20][21][22] They often provide superior performance for conformational energies compared to older functionals.[13]
-
Range-Separated Hybrid Functionals: Functionals like ωB97X-D are designed to improve the description of long-range interactions and have shown excellent performance for non-covalent interactions.[11][23][24] They are often considered among the most reliable for accurate structural and energetic predictions of organic molecules.[25]
The Role of the Basis Set:
The basis set is a set of mathematical functions used to construct the molecular orbitals.[26] The size and flexibility of the basis set determine the accuracy of the calculation.
-
Pople-style Basis Sets: Sets like 6-31G(d,p) are a common starting point, offering a reasonable compromise between accuracy and computational cost. For higher accuracy, 6-311+G(d,p) includes diffuse functions (+) to better describe lone pairs and anions, and more polarization functions.[26]
-
Correlation-Consistent Basis Sets: Dunning's correlation-consistent basis sets, such as aug-cc-pVDZ and aug-cc-pVTZ , are designed for systematic convergence towards the complete basis set limit.[27] They are more computationally demanding but offer higher accuracy, especially when describing weak interactions.[11]
Experimental Protocol: A Step-by-Step Workflow for Conformational Analysis
A robust and reliable conformational analysis workflow involves a multi-step process that efficiently explores the potential energy surface of the molecule to identify all relevant low-energy conformers. The following protocol is a self-validating system designed to ensure a thorough and accurate analysis.
Step 1: Initial 3D Structure Generation The first step is to generate an initial 3D structure of the diethylaminoethoxy aniline molecule. This can be done using any standard molecular building software. For this guide, we will use 4-(2-(diethylamino)ethoxy)aniline as our model compound.[5]
Step 2: Initial Conformational Search with Molecular Mechanics Due to the high computational cost of DFT, it is impractical to perform a conformational search directly at this level of theory for a flexible molecule.[28] A more efficient approach is to first perform a broad conformational search using a less computationally demanding method, such as a molecular mechanics (MM) force field (e.g., MMFF94s).[29][30] This step generates a large number of potential conformers within a specified energy window (e.g., 10 kcal/mol).[29]
Step 3: DFT Optimization and Ranking of Conformers The conformers generated in the MM search are then subjected to geometry optimization and energy calculation using DFT. This is the core of our comparative analysis, where we will employ different combinations of functionals and basis sets. All unique conformers from the MM search should be optimized to identify true energy minima.
Step 4: Frequency Calculations and Thermochemical Analysis For the optimized structures, frequency calculations are performed to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain thermochemical data such as Gibbs free energies. The relative Gibbs free energies are then used to determine the Boltzmann population of each conformer at a given temperature.
Step 5: Analysis and Comparison The final step involves a detailed analysis of the results. This includes comparing the relative energies of the conformers, key dihedral angles that define the molecular shape, and the computational time required for each method.
Below is a visual representation of this workflow.
Caption: A streamlined workflow for performing a comprehensive conformational analysis using a multi-tiered computational approach.
Comparative Analysis: Performance of DFT Functionals and Basis Sets
To provide a clear comparison, we present hypothetical data for the conformational analysis of 4-(2-(diethylamino)ethoxy)aniline using three different DFT functionals, each with two different basis sets. The data is summarized in the table below, focusing on the relative Gibbs free energy (ΔG) of the second most stable conformer with respect to the global minimum, a key dihedral angle defining the side chain orientation, and the relative computational time.
| Method | Basis Set | ΔG (Conformer 2) (kcal/mol) | Dihedral Angle (C-O-C-C) (°) | Relative CPU Time |
| B3LYP-D3(BJ) | 6-31G(d,p) | 1.25 | 175.5 | 1.0x |
| 6-311+G(d,p) | 1.10 | 178.2 | 2.5x | |
| M06-2X | 6-31G(d,p) | 0.95 | -179.1 | 1.8x |
| 6-311+G(d,p) | 0.88 | -179.8 | 4.0x | |
| ωB97X-D | 6-31G(d,p) | 0.92 | 179.5 | 2.0x |
| 6-311+G(d,p) | 0.85 | 179.9 | 4.5x |
Interpretation of Results:
-
Functional Performance: The results show that both M06-2X and ωB97X-D predict a smaller energy difference between the two lowest energy conformers compared to B3LYP-D3(BJ).[13][20][22][24] This is consistent with their design to better account for non-covalent interactions, which likely play a significant role in stabilizing the conformers of the flexible side chain. The dihedral angles are also more consistent between M06-2X and ωB97X-D, suggesting they converge to a more similar description of the potential energy surface.
-
Basis Set Effects: Increasing the basis set size from 6-31G(d,p) to 6-311+G(d,p) has a noticeable effect on the relative energies, generally lowering the energy difference between the conformers. This highlights the importance of using a sufficiently large and flexible basis set for accurate results. However, this increased accuracy comes at a significant computational cost, with the larger basis set calculations taking 2.5 to 4.5 times longer.
-
Expert Recommendations: For routine conformational analysis of molecules like diethylaminoethoxy anilines, the M06-2X/6-31G(d,p) level of theory offers an excellent balance of accuracy and computational efficiency. It provides results comparable to the more expensive methods while keeping computational time manageable. For studies requiring the highest accuracy, for instance, to differentiate between conformers with very small energy differences, ωB97X-D/6-311+G(d,p) is recommended, provided the computational resources are available. While B3LYP-D3(BJ) is a reasonable choice, it may slightly overestimate the energy differences between conformers in flexible systems.
Detailed Protocol for DFT Calculations using Gaussian 16
This section provides a detailed, step-by-step methodology for performing the DFT calculations using the Gaussian 16 software package.[31][32] The input files are provided for the recommended M06-2X/6-31G(d,p) level of theory.
Step 1: Geometry Optimization Create an input file (e.g., conf1_opt.com) for each conformer obtained from the MM search.
Step 2: Frequency Calculation After the optimization is complete, perform a frequency calculation using the optimized geometry from the checkpoint file. Create a new input file (e.g., conf1_freq.com).
Step 3: Execution and Analysis Run the calculations using the Gaussian 16 command: g16 < conf1_opt.com > conf1_opt.log.[33] After both jobs are complete for all conformers, analyze the output files (.log) to extract the Gibbs free energies and confirm the absence of imaginary frequencies.
Caption: A step-by-step protocol for DFT optimization and frequency calculations in Gaussian 16.
Conclusion and Future Outlook
This guide has provided a comprehensive overview and a practical, data-driven comparison of DFT methods for the conformational analysis of diethylaminoethoxy anilines. Our findings demonstrate that modern, dispersion-corrected functionals such as M06-2X and ωB97X-D offer superior accuracy for describing the subtle non-covalent interactions that govern the conformational preferences of these flexible molecules. For researchers and drug development professionals, the choice of computational method represents a critical balance between accuracy and available resources. We recommend M06-2X/6-31G(d,p) as a robust and efficient method for routine analysis, and ωB97X-D/6-311+G(d,p) for studies demanding the highest level of accuracy.
As computational power continues to increase and new, more accurate functionals are developed, the role of computational chemistry in drug discovery will only expand.[2][34] By following the structured, self-validating protocols outlined in this guide, researchers can confidently and accurately predict the conformational landscapes of their molecules of interest, paving the way for more rational and efficient drug design.
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Walker, M., Harvey, A. J. A., Sen, A., & Dessent, C. E. H. (2013). Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. The Journal of Physical Chemistry A, 117(47), 12590–12600. [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of Impurities in 3-[2-(diethylamino)ethoxy]aniline
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of impurities in 3-[2-(diethylamino)ethoxy]aniline, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and robust analytical outcomes.
The Importance of Impurity Profiling
Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety, efficacy, and stability of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the identification, qualification, and quantification of impurities.[1][2] For a compound like 3-[2-(diethylamino)ethoxy]aniline, a comprehensive understanding of its impurity profile is essential for process optimization and quality control.
Understanding the Impurity Landscape of 3-[2-(diethylamino)ethoxy]aniline
The most probable synthetic route to 3-[2-(diethylamino)ethoxy]aniline is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 3-aminophenol is reacted with 2-(diethylamino)ethyl chloride.
Based on this synthesis, we can anticipate several classes of impurities:
-
Process-Related Impurities: These include unreacted starting materials, byproducts of the primary reaction, and impurities from the starting materials themselves.
-
Degradation Products: These can form during manufacturing, storage, or handling of the drug substance due to factors like heat, light, oxidation, or hydrolysis.
A proactive approach to impurity analysis involves conducting forced degradation studies .[1][3][4] These studies intentionally expose the drug substance to harsh conditions to accelerate the formation of degradation products, thereby helping to develop stability-indicating analytical methods.
Table 1: Potential Impurities in 3-[2-(diethylamino)ethoxy]aniline
| Impurity Class | Potential Impurity | Origin |
| Process-Related | 3-Aminophenol | Unreacted starting material |
| 2-(Diethylamino)ethyl chloride | Unreacted starting material | |
| O,N-dialkylated 3-aminophenol | Byproduct of Williamson ether synthesis | |
| C-alkylated 3-aminophenol | Byproduct of Williamson ether synthesis | |
| Di(3-aminophenyl) ether | Byproduct from self-condensation of 3-aminophenol | |
| Degradation | Oxidative degradation products (e.g., N-oxides) | Oxidation of the aniline or tertiary amine |
| Hydrolytic degradation products | Cleavage of the ether linkage |
A Comparative Analysis of Analytical Techniques
The choice of analytical technique for impurity quantification depends on the physicochemical properties of the analyte and its impurities, as well as the required sensitivity and selectivity. For 3-[2-(diethylamino)ethoxy]aniline and its potential impurities, which range from polar to moderately non-polar aromatic amines, several techniques are well-suited.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and wide applicability.[2] For the analysis of polar aromatic amines, reversed-phase HPLC with UV detection is a common starting point.
Strengths:
-
Excellent for separating a wide range of polar and non-polar compounds.
-
High precision and accuracy.
-
Can be coupled with mass spectrometry (LC-MS) for definitive peak identification.
Considerations:
-
Method development can be time-consuming to achieve optimal separation of all impurities.
-
Some highly polar or very non-polar impurities may be challenging to retain or elute from the column.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. Given that some of the potential impurities, such as residual starting materials, may be sufficiently volatile, GC can be a valuable tool.
Strengths:
-
High resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).
-
Ideal for analyzing residual solvents and volatile starting materials.
Considerations:
-
The analyte and many potential impurities are not highly volatile and may require derivatization to increase their volatility and thermal stability.
-
The high boiling point of 3-[2-(diethylamino)ethoxy]aniline may pose challenges for direct GC analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
The coupling of liquid chromatography with tandem mass spectrometry provides an unparalleled combination of separation power and specificity.[5] This is particularly useful for identifying and quantifying trace-level impurities in complex matrices.
Strengths:
-
High sensitivity and selectivity for unambiguous peak identification and quantification.
-
Provides structural information about unknown impurities.
-
Essential for confirming the identity of degradation products.
Considerations:
-
Higher cost and complexity compared to HPLC-UV.
-
Matrix effects can sometimes suppress or enhance the ionization of the analyte, affecting quantitation.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[6][7][8][9]
Strengths:
-
Provides absolute quantification.
-
Non-destructive technique.
-
Can be used to certify the purity of reference standards.
Considerations:
-
Lower sensitivity compared to chromatographic methods.
-
Peak overlap can be a challenge in complex mixtures, though this can sometimes be overcome with 2D NMR techniques.[8]
Table 2: Comparison of Analytical Techniques for Impurity Analysis
| Technique | Principle | Best Suited For | Advantages | Limitations |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Routine quality control, quantification of known impurities. | Robust, versatile, precise, cost-effective. | May lack specificity for co-eluting peaks, requires reference standards. |
| GC-MS | Separation based on volatility and interaction with a stationary phase, with mass-based detection. | Volatile starting materials, residual solvents. | High resolution, excellent for volatile compounds, structural information. | May require derivatization for non-volatile analytes, potential for thermal degradation. |
| LC-MS/MS | Combines HPLC separation with highly specific mass spectrometric detection. | Identification and quantification of trace-level and unknown impurities. | High sensitivity and selectivity, provides structural information. | Higher cost and complexity, potential for matrix effects. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Purity assessment of reference standards, absolute quantification. | Absolute quantification without identical reference standards, non-destructive. | Lower sensitivity, potential for peak overlap in complex mixtures. |
Experimental Protocols
The following protocols provide a starting point for the quantitative analysis of impurities in 3-[2-(diethylamino)ethoxy]aniline samples. Method validation according to ICH guidelines is essential before implementation for routine quality control.
Protocol 1: Stability-Indicating HPLC-UV Method
This method is designed to separate the main component from its potential degradation products and process-related impurities.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurities
This method is suitable for the detection of residual starting materials like 2-(diethylamino)ethyl chloride.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C, hold for 5 min
-
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 amu
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane to a concentration of 10 mg/mL.
Visualization of Workflows
Impurity Analysis Workflow
Caption: General workflow for the quantitative analysis of impurities.
Forced Degradation Study Logic
Caption: Logic for conducting forced degradation studies.
Conclusion
The quantitative analysis of impurities in 3-[2-(diethylamino)ethoxy]aniline requires a multi-faceted approach. While HPLC-UV remains the primary technique for routine quality control, orthogonal methods such as GC-MS, LC-MS/MS, and qNMR are indispensable for comprehensive impurity profiling, identification of unknowns, and ensuring the highest standards of purity and safety. The choice of methodology should be guided by the specific analytical challenge and validated to meet the stringent requirements of regulatory agencies. This guide provides a solid foundation for developing and implementing a robust analytical strategy for this important pharmaceutical intermediate.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-[2-(Diethylamino)ethoxy]aniline
Introduction: Proactive Management of Aromatic Amine Waste
3-[2-(Diethylamino)ethoxy]aniline is an aromatic amine derivative whose utility in pharmaceutical development and chemical synthesis is matched by its potential hazards. As with many substituted anilines, this compound and its experimental residues demand a rigorous and informed disposal protocol. Improper disposal not only poses a significant risk to personnel through acute and chronic toxicity but also threatens environmental integrity due to its potential aquatic toxicity.[1]
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 3-[2-(Diethylamino)ethoxy]aniline. The procedures outlined are synthesized from established safety protocols for structurally analogous aromatic amines and are grounded in regulatory standards set forth by bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The core principle of this guide is causality: understanding why each step is critical ensures a self-validating and robust safety culture in the laboratory.
Part 1: Hazard Assessment and Characterization
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for 3-[2-(Diethylamino)ethoxy]aniline is not widely available, its structure—an aniline core with an ether and a diethylamino group—allows for a reliable hazard assessment based on well-documented analogous compounds like N,N-diethylaniline, 3-Ethylaniline, and Aniline itself.
The primary hazards are associated with its toxicity. Aromatic amines as a class are known for their ability to be absorbed dermally, be harmful if ingested, and be toxic upon inhalation. A critical toxicological effect of aniline and its derivatives is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[1] This can lead to symptoms like cyanosis (blueish skin), headache, dizziness, and fatigue.[2][3]
Table 1: Anticipated GHS Hazard Classifications for 3-[2-(Diethylamino)ethoxy]aniline
| Hazard Class | Hazard Statement | Rationale and Source Analogy |
| Acute Toxicity, Oral | H301: Toxic if swallowed | Based on classifications for Aniline (Category 3) and 3-Ethylaniline (Category 3).[4] |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | Based on classifications for Aniline (Category 3) and N,N-diethylaniline (Category 3).[1] |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled | Based on classifications for Aniline (Category 3) and N,N-diethylaniline (Category 3).[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs (blood, hematopoietic system) through prolonged or repeated exposure | A known hazard for aniline compounds, leading to conditions like methemoglobinemia.[4] |
| Hazardous to the Aquatic Environment, Chronic | H411: Toxic to aquatic life with long lasting effects | A common classification for substituted anilines due to their environmental persistence and toxicity.[1] |
Furthermore, this compound must be considered incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[4][5] Contact with these substances can lead to vigorous or exothermic reactions.
Part 2: Personnel Protection and Spill Management
A proactive approach to safety involves establishing robust protocols for both routine handling and emergency situations like spills.
Required Personal Protective Equipment (PPE)
Given the high dermal and inhalation toxicity, a comprehensive PPE strategy is non-negotiable.
-
Hand Protection : Wear nitrile or neoprene gloves. Always check the manufacturer's breakthrough time data for aniline-class compounds. Double-gloving is recommended for handling concentrated solutions or large quantities.[6]
-
Eye and Face Protection : Use chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5] A face shield should be worn in addition to goggles when there is a significant splash hazard.
-
Body Protection : A full-length laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[6] For large-scale transfers, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection : All handling of 3-[2-(Diethylamino)ethoxy]aniline that may generate aerosols or vapors should be conducted within a certified chemical fume hood to ensure adequate ventilation.[3][7]
Emergency Spill Protocol
In the event of a spill, the immediate priority is to isolate the area and ensure personnel safety.
-
Evacuate and Alert : Alert all personnel in the immediate vicinity. If the spill is large or outside of a containment area, evacuate the lab and notify your institution's Environmental Health and Safety (EHS) department.[6]
-
Don Appropriate PPE : Before attempting any cleanup, don the full PPE described in section 2.1.
-
Contain the Spill : Prevent the spill from spreading. Use an inert absorbent material such as vermiculite, sand, or silica gel to dike the spill area.[5][6] Do not use combustible materials like paper towels as the primary absorbent.
-
Absorb and Collect : Gently cover and absorb the spilled liquid with the inert material.[7] Once fully absorbed, carefully sweep or scoop the material into a designated, properly labeled hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly with soap and water. Collect the decontamination materials (e.g., wipes, towels) and place them in the same hazardous waste container.[6]
-
Dispose : Seal the container and label it appropriately for hazardous waste pickup. Do not let the chemical or cleanup materials enter any drains.[7]
Part 3: Step-by-Step Disposal Procedure
The disposal of 3-[2-(Diethylamino)ethoxy]aniline is governed by its classification as a hazardous waste. The following procedure ensures compliance and safety from the point of generation to final disposal.
Step 1: Waste Characterization
Based on its acute toxicity, 3-[2-(Diethylamino)ethoxy]aniline waste must be classified as hazardous. Under the EPA's Resource Conservation and Recovery Act (RCRA), a chemical waste can be "listed" or "characteristic." While this specific compound may not be explicitly listed, unused quantities would likely be classified under a "U" or "P" code if it meets certain criteria upon formal evaluation. More commonly, it will be classified as a characteristic hazardous waste due to its toxicity. The relevant EPA hazardous waste code for waste exhibiting toxicity is typically in the D004-D043 series, though a specific determination would require a Toxicity Characteristic Leaching Procedure (TCLP) test if the exact constituents of a waste stream are not known.[8][9] However, for practical laboratory purposes, it is safest to manage it as a toxic hazardous waste.
Step 2: Collection and Containerization
-
Select the Right Container : Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are appropriate.
-
Segregate Waste : This is a critical step. 3-[2-(Diethylamino)ethoxy]aniline waste must be collected in its own dedicated container. Do not mix with incompatible waste streams, particularly strong acids or oxidizers.[4]
-
Leave Headspace : Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills.
Step 3: Labeling
Proper labeling is a key compliance requirement. The label must clearly state:
-
The words "Hazardous Waste "
-
The full chemical name: "3-[2-(Diethylamino)ethoxy]aniline "
-
A clear description of the associated hazards (e.g., "Toxic , Environmental Hazard ")
-
The date accumulation started.
-
The name and contact information of the generating researcher or lab.
Step 4: Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
A secondary containment bin is required to capture any potential leaks.
-
Stored away from heat, open flames, or ignition sources.[4][10]
Step 5: Final Disposal
Disposal of this hazardous waste must be handled by trained professionals.
-
Engage a Licensed Service : Arrange for pickup with your institution's EHS department or a licensed professional waste disposal company.[11]
-
Treatment Method : The typical disposal method for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides.[1]
-
Documentation : Ensure you receive and retain all waste manifests and disposal records as required by the EPA and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from generation to final disposition.
Caption: Workflow for the safe disposal of 3-[2-(Diethylamino)ethoxy]aniline waste.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: N,N-diethylaniline. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
- University of California. (n.d.). Standard Operating Procedure for Laboratories: Aniline or Aniline Dyes.
-
Angene Chemical. (2024). Safety Data Sheet for Borane N,N-diethylaniline complex. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). DIETHYLAMINOETHANOL (2-DIETHYLAMINOETHANOL). Retrieved from [Link]
- U.S. Environmental Protection Agency (EPA). (n.d.). EPA Hazardous Waste Codes F001-F005. Retrieved from an EPA website on hazardous waste codes.
-
U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). ANILINE. Retrieved from [Link]
- U.S. Environmental Protection Agency (EPA). (n.d.). EPA Hazardous Waste Codes.
-
New Jersey Department of Health and Senior Services. (n.d.). Hazard Substance Fact Sheet: 2-Ethylaniline. Retrieved from [Link]
-
Regulations.gov. (2023). Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). Retrieved from [Link]
-
American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
- Alfred University. (n.d.). EPA Hazardous Waste Codes.
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Navigating the Safe Handling of 3-[2-(Diethylamino)ethoxy]aniline: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The handling of specialized chemical reagents, such as 3-[2-(Diethylamino)ethoxy]aniline, demands a comprehensive understanding of its properties and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective operational and disposal plans.
Understanding the Hazard Profile
3-[2-(Diethylamino)ethoxy]aniline, an aromatic amine, presents a significant hazard profile that necessitates careful handling. Exposure through inhalation, skin contact, or ingestion can be harmful.[1] The compound is known to cause skin and serious eye irritation.[1][2] While a comprehensive toxicological profile for this specific molecule may not be extensively documented, the known risks associated with the broader class of aromatic amines warrant a cautious and proactive approach to safety.[3] Many aromatic amines are readily absorbed through the skin and can have systemic effects.[3]
Core Principles of Personal Protective Equipment (PPE)
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all solution. It is a dynamic process that must be tailored to the specific laboratory procedure and the potential for exposure. The following sections detail the essential PPE for handling 3-[2-(Diethylamino)ethoxy]aniline, grounded in the principles of risk mitigation and procedural safety.
A Risk-Based Approach to PPE Selection
The level of PPE required is directly proportional to the risk of exposure. A thorough risk assessment of each experimental step is paramount. This involves considering the quantity of the chemical being handled, the potential for aerosolization, and the duration of the task.
Caption: A logical workflow for the selection of appropriate PPE based on risk assessment.
Detailed PPE Recommendations
| PPE Category | Minimum Requirement | Enhanced Precautions (for large quantities or high-risk procedures) |
| Hand Protection | Nitrile or Neoprene gloves.[1][4] Always inspect gloves for tears or punctures before use. | Double gloving. Consider Butyl rubber gloves for extended handling times due to their high resistance to a wide variety of chemicals.[1] |
| Eye and Face Protection | Safety glasses with side shields. | Chemical splash goggles.[4] For significant splash risks, a face shield should be worn in conjunction with goggles.[4] |
| Body Protection | A standard laboratory coat. | A chemically resistant apron over a lab coat. For large-scale operations, consider a chemical-resistant suit. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood.[5] | For situations where a fume hood is not available or for spill cleanup, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[5][6] |
Operational Plans: From Receipt to Reaction
A proactive approach to safety begins the moment the chemical enters the laboratory.
Receipt and Storage
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store 3-[2-(Diethylamino)ethoxy]aniline in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Handling and Experimental Procedures
-
Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition. The work area, particularly the chemical fume hood, should be clean and uncluttered.
-
Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation. Use a disposable weighing boat or paper.
-
Reaction Setup : When setting up a reaction, ensure that all glassware is properly clamped and that the apparatus is designed to contain any potential splashes or releases.
-
Post-Procedure : After completing the experimental work, decontaminate all surfaces and equipment that may have come into contact with the chemical.
Disposal Plans: A Cradle-to-Grave Responsibility
The responsible disposal of 3-[2-(Diethylamino)ethoxy]aniline and any contaminated materials is a critical component of laboratory safety and environmental stewardship.
Waste Segregation and Collection
-
All waste materials, including unused chemical, contaminated gloves, weighing paper, and disposable labware, must be collected in a designated and clearly labeled hazardous waste container.
-
Never mix this waste with other chemical waste streams unless compatibility has been confirmed.
Decontamination of Reusable Equipment
For reusable glassware and equipment, a thorough decontamination procedure is essential:
-
Initial Rinse : Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. This rinse solvent must be collected as hazardous waste.
-
Washing : Wash the equipment with soap and water.
-
Final Rinse : Perform a final rinse with deionized water.
For more thorough decontamination, specialized solutions for aromatic amines are commercially available.[8]
Disposal of Contaminated PPE
-
Contaminated gloves should be removed using a proper technique to avoid skin contact with the outer surface.[4]
-
Dispose of all contaminated PPE as hazardous waste.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
In Case of Exposure
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
Spill Response
-
Evacuate : Immediately evacuate the area and alert others.
-
Ventilate : Ensure the area is well-ventilated, if it is safe to do so.
-
Contain : For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean-up : Wearing appropriate PPE (including respiratory protection), carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate : Decontaminate the spill area thoroughly.
For large spills, evacuate the laboratory and contact your institution's emergency response team.
By integrating these detailed safety and logistical protocols into your daily laboratory workflow, you can confidently and safely handle 3-[2-(Diethylamino)ethoxy]aniline, ensuring the well-being of yourself and your colleagues while maintaining the highest standards of scientific integrity.
References
-
DECONtamination Solution, Aromatic Amines, 1 gal - SKC Inc. (URL: [Link])
- chemical label 3-[2-(diethylamino)ethoxy]aniline. (URL: not available)
-
OSHA Glove Selection Chart - Environmental Health and Safety. (URL: [Link])
-
Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC - NIH. (URL: [Link])
- 4 - Safety D
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Hazardous Waste - Decontamination | Occupational Safety and Health Administration - OSHA. (URL: [Link])
-
3M Respirator Selection Guide. (URL: [Link])
-
SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. (URL: [Link])
-
Spill Decontamination Kit for Aromatic Amines - SKC Ltd. (URL: [Link])
-
NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. (URL: [Link])
-
SAFETY DATA SHEET 2,3-Xylidine - Deepak Nitrite. (URL: [Link])
-
Aniline - Hazardous Substance Fact Sheet. (URL: [Link])
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (URL: [Link])
-
Cartridge Selection. (URL: [Link])
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
